molecular formula C5H12N2 B121016 Homopiperazine CAS No. 505-66-8

Homopiperazine

Cat. No.: B121016
CAS No.: 505-66-8
M. Wt: 100.16 g/mol
InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSHZXSKYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060130
Record name 1H-1,4-Diazepine, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-66-8
Record name Homopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,4-diazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,4-Diazepine, hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-1,4-Diazepine, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydro-1,4-diazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAHYDRO-1,4-DIAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Homopiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperazine, a seven-membered heterocyclic diamine, is a versatile building block in medicinal chemistry and materials science. Its unique structural properties make it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides an in-depth overview of the fundamental properties, structure, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Core Properties and Structure

This compound, also known as 1,4-diazepane, is a cyclic diamine with the molecular formula C₅H₁₂N₂. It is a hygroscopic, air-sensitive solid at room temperature, appearing as a white to light yellow crystalline mass.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₅H₁₂N₂[1]
Molecular Weight 100.16 g/mol [1]
CAS Number 505-66-8[3]
Melting Point 38-42 °C[4]
Boiling Point 169-170 °C (at 760 mmHg)[4]
Density ~0.95 g/cm³[1]
pKa (predicted) 11.02 ± 0.20[1]
Solubility Soluble in water, ethanol, and other polar solvents. Sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol.[1][2]
Appearance White to light yellow crystalline solid[1][4]
Chemical Structure

This compound possesses a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.[5]

  • SMILES: C1CNCCNC1[6]

  • InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N[6]

The molecule exists in a pseudo-chair conformation.[5]

Synthesis of this compound

This compound can be synthesized through various routes, often starting from ethylenediamine.[7] A common and well-documented method involves the protection of the amino groups of ethylenediamine, followed by cyclization with a three-carbon building block and subsequent deprotection.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound, starting from ethylenediamine and employing Boc (tert-butoxycarbonyl) as a protecting group.

G A Ethylenediamine B N,N'-di-Boc-ethylenediamine (Protection) A->B Boc₂O C N,N'-di-Boc-homopiperazine (Cyclization) B->C 1,3-Dihalopropane, Base D This compound (Deprotection) C->D Acid

References

An In-depth Technical Guide to the Synthesis of Homopiperazine from Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing homopiperazine (1,4-diazepane) starting from the readily available precursor, ethylenediamine. This compound is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. This document details two robust synthetic strategies: the tert-butyloxycarbonyl (Boc) protection route and the p-toluenesulfonyl (tosyl) protection route. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical workflows to facilitate practical application in a research and development setting.

Introduction

This compound, a seven-membered cyclic diamine, is a key structural motif in a variety of biologically active compounds. Its derivatives have found applications as antipsychotics, antihistamines, and anti-anginal agents. The synthesis of this compound from ethylenediamine offers a cost-effective and scalable approach. The primary challenge in this synthesis lies in the selective formation of the seven-membered ring, which requires the protection of the amine functionalities of ethylenediamine, followed by cyclization with a three-carbon electrophile and subsequent deprotection. This guide will explore the two most common and effective protection strategies to achieve this transformation.

Reaction Schemes

The synthesis of this compound from ethylenediamine is typically achieved through a three-step process involving:

  • Protection: The primary amino groups of ethylenediamine are protected to prevent undesired side reactions.

  • Cyclization: The protected ethylenediamine is reacted with a 1,3-dihalopropane to form the seven-membered ring.

  • Deprotection: The protecting groups are removed to yield the final this compound product.

The two primary routes detailed in this guide are illustrated below:

Scheme 1: Boc-Protection Route

Boc_Route Ethylenediamine Ethylenediamine DiBoc_EDA N,N'-Di-Boc-ethylenediamine Ethylenediamine->DiBoc_EDA (Boc)2O, Base DiBoc_HP 1,4-Di-Boc-homopiperazine DiBoc_EDA->DiBoc_HP 1,3-Dibromopropane, Base This compound This compound DiBoc_HP->this compound HCl, Dioxane

Caption: Boc-Protection synthetic pathway.

Scheme 2: Tosyl-Protection Route

Tosyl_Route Ethylenediamine Ethylenediamine DiTosyl_EDA N,N'-Ditosylethylenediamine Ethylenediamine->DiTosyl_EDA Tosyl Chloride, Base DiTosyl_HP 1,4-Ditosylthis compound DiTosyl_EDA->DiTosyl_HP 1,3-Dibromopropane, Base This compound This compound DiTosyl_HP->this compound HBr, Acetic Acid Boc_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection s1_start Dissolve Ethylenediamine and Base in Solvent s1_react Add (Boc)2O Stir at RT s1_start->s1_react s1_workup Work-up: - Concentrate - Extract with Ethyl Acetate - Wash and Dry s1_react->s1_workup s1_product N,N'-Di-Boc-ethylenediamine s1_workup->s1_product s2_start Dissolve Di-Boc-EDA and Base in DMF s1_product->s2_start s2_react Add 1,3-Dibromopropane Heat s2_start->s2_react s2_workup Work-up: - Quench with Water - Extract with Ethyl Acetate - Purify by Chromatography s2_react->s2_workup s2_product 1,4-Di-Boc-homopiperazine s2_workup->s2_product s3_start Dissolve Di-Boc-HP in Dioxane s2_product->s3_start s3_react Add 4M HCl in Dioxane Stir at RT s3_start->s3_react s3_workup Work-up: - Concentrate - Basify with NaOH - Extract with Ethyl Acetate s3_react->s3_workup s3_purify Purify by Vacuum Distillation s3_workup->s3_purify s3_product This compound s3_purify->s3_product Tosyl_Workflow cluster_step1 Step 1: Tosyl Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection s1_start Dissolve Ethylenediamine in Pyridine s1_react Add Tosyl Chloride Stir at 0°C to RT s1_start->s1_react s1_workup Work-up: - Pour into Ice-Water - Filter Precipitate - Wash and Dry s1_react->s1_workup s1_product N,N'-Ditosylethylenediamine s1_workup->s1_product s2_start Dissolve Di-Tosyl-EDA and Base in DMF s1_product->s2_start s2_react Add 1,3-Dibromopropane Heat s2_start->s2_react s2_workup Work-up: - Pour into Water - Filter Precipitate - Recrystallize s2_react->s2_workup s2_product 1,4-Ditosylthis compound s2_workup->s2_product s3_start Suspend Di-Tosyl-HP in Acetic Acid s2_product->s3_start s3_react Add HBr in Acetic Acid Reflux s3_start->s3_react s3_workup Work-up: - Cool and Filter - Basify with NaOH - Extract with Chloroform s3_react->s3_workup s3_purify Purify by Vacuum Distillation s3_workup->s3_purify s3_product This compound s3_purify->s3_product

Homopiperazine: A Comprehensive Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperazine, a seven-membered cyclic diamine, has been a molecule of interest for over a century, evolving from a laboratory curiosity to a pivotal building block in modern medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the discovery, historical synthetic milestones, and physicochemical properties of this compound. It details key experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates the primary synthetic routes through logical diagrams. Furthermore, this guide explores the role of the this compound scaffold in drug development by examining the signaling pathways targeted by its derivatives, offering valuable insights for researchers in the pharmaceutical and chemical industries.

Introduction

This compound, systematically known as hexahydro-1,4-diazepine, is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂. Its structure features a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. First reported in the late 19th century, this compound has garnered significant attention for its versatile applications. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including drugs for cardiovascular diseases and central nervous system disorders.[1] Its unique structural and chemical properties also lend themselves to applications in materials science, such as the development of corrosion inhibitors and polymers.[1][2]

Discovery and Historical Context

The first documented report of this compound, then referred to as hexahydro-1,4-diazepine, appeared in the scientific literature in 1899.[3] However, it was the work of F. Poppelsdorf and R.C. Myerly in 1961 that described a convenient and scalable industrial preparation, which significantly contributed to its wider availability and subsequent investigation.[3] Their novel synthesis involved the catalytic reductive cyclization of N-(2-cyanoethyl)ethylenediamine, a method that marked a significant milestone in the production of this compound.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₂N₂[5]
Molecular Weight 100.16 g/mol [2][5]
CAS Number 505-66-8[2][5]
Appearance Colorless to pale yellow crystalline solid[2]
Melting Point 38-42 °C[2]
Boiling Point 169-170 °C[2]
Density ~0.95 g/cm³[2]
pKa 11.02 ± 0.20[6]
Solubility Good solubility in water, ethanol, and other polar solvents. Sparingly soluble in chloroform and ethyl acetate.[2][6]
¹H NMR (CDCl₃) δ (ppm): 1.75 (quint, 2H), 2.78 (t, 4H), 2.89 (s, 2H)
¹³C NMR (CDCl₃) δ (ppm): 48.0, 50.4, 30.7
¹⁵N NMR (MeNO₂ ref) δ (ppm): -344.6[3]
Crystal Structure Tetragonal, space group I–42d[6]

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed since its discovery. The following sections provide detailed experimental protocols for the most significant methods.

Poppelsdorf and Myerly Industrial Synthesis (1961): Reductive Cyclization of N-(2-cyanoethyl)ethylenediamine

This landmark method provides a direct route to this compound.

Reaction Scheme:

reactant N-(2-cyanoethyl)ethylenediamine product This compound reactant->product H₂, Raney Nickel Ethanol, High Pressure, Heat

Figure 1: Poppelsdorf and Myerly Synthesis.

Experimental Protocol:

  • Reactants: N-(2-cyanoethyl)ethylenediamine, Raney Nickel catalyst, Ethanol (solvent), Hydrogen gas.

  • Apparatus: A high-pressure autoclave.

  • Procedure:

    • A solution of N-(2-cyanoethyl)ethylenediamine in ethanol is charged into a high-pressure autoclave containing a Raney nickel catalyst.

    • The autoclave is sealed and purged with hydrogen gas.

    • The reaction mixture is heated to a temperature in the range of 100-150°C and pressurized with hydrogen to 1000-1500 psi.

    • The reaction is allowed to proceed with agitation for several hours.

    • After cooling and venting the autoclave, the catalyst is removed by filtration.

    • The ethanol is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

  • Yield: Approximately 32-40%.[4]

Synthesis from Ethylenediamine and 1,3-Dihalopropanes with Protecting Groups

This method involves the protection of the amine groups of ethylenediamine, followed by cyclization and deprotection. The use of a tosyl (Ts) protecting group is a common strategy.

G cluster_0 Protection cluster_1 Cyclization cluster_2 Deprotection A Ethylenediamine B N,N'-Ditosylethylenediamine A->B 2 TsCl, Base C N,N'-Ditosylthis compound B->C 1,3-Dichloropropane, NaH, DMF D This compound C->D HBr, HOAc, Phenol

Figure 2: Synthesis via Tosyl Protection.

Experimental Protocol:

  • Step 1: Synthesis of N,N'-Ditosylethylenediamine

    • Ethylenediamine is dissolved in an aqueous solution of sodium hydroxide.

    • p-Toluenesulfonyl chloride (2 equivalents) is added portion-wise while maintaining the temperature below 10°C.

    • The mixture is stirred for several hours, and the resulting precipitate of N,N'-ditosylethylenediamine is collected by filtration, washed with water, and dried.

  • Step 2: Synthesis of N,N'-Ditosylthis compound

    • N,N'-Ditosylethylenediamine is dissolved in anhydrous dimethylformamide (DMF).

    • Sodium hydride (2.2 equivalents) is added carefully in portions under a nitrogen atmosphere.

    • The mixture is heated to approximately 100°C, and 1,3-dichloropropane (1.1 equivalents) is added dropwise.

    • The reaction is maintained at this temperature for several hours until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield crude N,N'-ditosylthis compound, which can be purified by recrystallization.

  • Step 3: Detosylation to this compound

    • N,N'-Ditosylthis compound is dissolved in a mixture of hydrobromic acid, acetic acid, and phenol.

    • The solution is heated at reflux for several hours.

    • After cooling, the mixture is made basic with a concentrated sodium hydroxide solution.

    • The product is extracted with an organic solvent, and the extracts are dried and concentrated.

    • Purification by distillation under reduced pressure yields pure this compound.

Synthesis from 4-Piperidone Hydrochloride Hydrate

This multi-step synthesis offers an alternative route starting from a readily available cyclic ketone.

G A 4-Piperidone Hydrochloride Hydrate B N-Protected 4-Piperidone A->B Amino Protecting Agent C N-Protected 4-Piperidone Oxime B->C Hydroxylamine D N-Protected Homopiperazin-5-one C->D Beckmann Rearrangement E N-Protected This compound D->E Reduction (e.g., LiAlH₄) F This compound E->F Deprotection

Figure 3: Synthesis from 4-Piperidone.

Experimental Protocol:

  • Step 1: N-Protection of 4-Piperidone

    • 4-Piperidone hydrochloride hydrate is treated with a suitable amino-protecting agent, such as benzyl chloroformate or di-tert-butyl dicarbonate, in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., dichloromethane/water).

    • The protected 4-piperidone is isolated by extraction and purified.

  • Step 2: Oximation

    • The N-protected 4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent such as ethanol.

    • The reaction mixture is heated to reflux, and upon completion, the product oxime is isolated.

  • Step 3: Beckmann Rearrangement

    • The N-protected 4-piperidone oxime is treated with a reagent that facilitates the Beckmann rearrangement, such as polyphosphoric acid or p-toluenesulfonyl chloride in pyridine.

    • The reaction yields the corresponding N-protected homopiperazin-5-one (a lactam).

  • Step 4: Reduction of the Lactam

    • The N-protected homopiperazin-5-one is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

    • The reaction is carefully quenched, and the N-protected this compound is isolated.

  • Step 5: Deprotection

    • The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group) to yield the final product, this compound.

Role in Drug Discovery and Signaling Pathways

While this compound itself is not typically a therapeutic agent, its rigid, yet conformationally flexible, seven-membered ring scaffold is a privileged structure in medicinal chemistry. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric groups to interact with biological targets.

Derivatives of this compound have been investigated for their activity at a variety of receptors and ion channels. The diagram below illustrates some of the key signaling pathways targeted by this compound-containing molecules.

G cluster_0 This compound Core cluster_1 Target Classes cluster_2 Specific Targets & Therapeutic Areas HP This compound Scaffold GPCR G-Protein Coupled Receptors HP->GPCR Derivatization IonChannels Ion Channels HP->IonChannels Derivatization Enzymes Enzymes HP->Enzymes Derivatization Dopamine Dopamine Receptors (Antipsychotics) GPCR->Dopamine Nicotinic Nicotinic Acetylcholine Receptors (CNS Disorders) IonChannels->Nicotinic DPPIV Dipeptidyl Peptidase-IV (Diabetes) Enzymes->DPPIV

Figure 4: Signaling Pathways Targeted by this compound Derivatives.

  • G-Protein Coupled Receptors (GPCRs): this compound derivatives have been synthesized as ligands for dopamine receptors, with potential applications as antipsychotic agents.[7]

  • Ion Channels: The this compound moiety has been incorporated into molecules targeting neuronal nicotinic acetylcholine receptors, which are implicated in a variety of central nervous system disorders.[7]

  • Enzymes: A notable application of the this compound scaffold is in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Conclusion

From its initial discovery in 1899 to its current status as a valuable building block in drug discovery and materials science, this compound has had a rich and evolving history. The development of scalable synthetic methods has been crucial to unlocking its potential. The unique conformational properties and the presence of two modifiable nitrogen atoms make the this compound scaffold a versatile platform for the design of novel molecules with tailored biological activities. As research continues, it is anticipated that new applications and more efficient synthetic methodologies for this important heterocyclic compound will continue to emerge, further solidifying its significance in the chemical and pharmaceutical sciences.

References

Homopiperazine (CAS 505-66-8): A Fundamental Research and Drug Development Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound containing two nitrogen atoms.[1][2] With the CAS registry number 505-66-8, it serves as a critical building block and versatile intermediate in the synthesis of a wide array of complex organic molecules.[3] Its unique cyclic diamine structure is of significant interest in medicinal chemistry and materials science.[3] this compound and its derivatives are integral to the development of novel pharmaceuticals, specialty polymers, and advanced materials for environmental applications.[4][5] The majority of its derivatives exhibit potent biological activity, making it a cornerstone for synthesizing drugs targeting cardiovascular diseases, central nervous system disorders, and various cancers.[4][6]

Physicochemical and Spectroscopic Properties

This compound is typically a white to light yellow crystalline solid that is both air-sensitive and hygroscopic.[7] It is soluble in water and various organic solvents, including acetone, DMSO, chloroform, and ethyl acetate.[4][8]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound (CAS 505-66-8)

Property Value Reference(s)
CAS Number 505-66-8 [3][9]
Molecular Formula C₅H₁₂N₂ [3][9]
Molecular Weight 100.16 g/mol [9]
Appearance White to light yellow powder or lump [3]
Melting Point 38-45 °C [3][9]
Boiling Point 169 °C (lit.) [9]
Density 0.95 g/cm³ [3]
Flash Point 61 °C (141.8 °F) - closed cup [9]
Solubility Soluble in water, DMSO, Acetone, Chloroform [4][8]
InChI Key FQUYSHZXSKYCSY-UHFFFAOYSA-N [9]

| Canonical SMILES | C1CNCCNC1 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Analysis Type Data Highlights Reference(s)
¹H NMR Spectrum available for reference. [10]

| Crystal Data | Tetragonal, space group I–42d, a = b = 7.208(2) Å, c = 23.094(7) Å. |[6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, often starting from readily available amino compounds like ethylenediamine.[5] A common industrial approach involves a multi-step process including protection, cyclization, and deprotection.[5][11]

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for this compound, starting from ethylenediamine.

G General Synthesis Workflow for this compound cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A Ethylenediamine C N,N'-di-Boc-ethylenediamine A->C Reaction B Amino-Protecting Agent (e.g., Boc Anhydride) B->C F N,N'-di-Boc-homopiperazine C->F Cyclization D 1,3-Dihalopropane D->F E Base (e.g., Sodium Alcoholate) E->F H This compound (Final Product) F->H Deprotection G Acidic Condition (e.g., HCl in Alcohol) G->H

A typical three-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on synthetic methods described in the literature.[11]

  • Step 1: Protection of Ethylenediamine

    • Dissolve ethylenediamine in an appropriate solvent (e.g., water or an organic solvent).

    • Slowly add an amino-protecting agent, such as Di-tert-butyl dicarbonate (Boc anhydride), to the solution while maintaining a controlled temperature (e.g., 0-40 °C). The molar ratio of ethylenediamine to the protecting agent is typically between 1:2 and 1:6.[11]

    • Stir the reaction mixture for 5-10 hours until the reaction is complete, as monitored by TLC.

    • Isolate the resulting N,N'-di-Boc-ethylenediamine product through extraction and purification.

  • Step 2: Cyclization Reaction

    • Dissolve the protected diamine from Step 1 in a suitable solvent.

    • Add a 1,3-dihalogenopropane (e.g., 1,3-dibromopropane) and a strong base, such as a sodium alcoholate.

    • Heat the mixture to reflux and stir until the cyclization is complete.

    • Cool the reaction mixture and isolate the crude N,N'-di-Boc-homopiperazine. Purify the product using column chromatography or recrystallization.

  • Step 3: Deprotection

    • Dissolve the purified N,N'-di-Boc-homopiperazine in a solvent like ethyl acetate.

    • Introduce a saturated solution of a strong acid, such as hydrogen chloride in alcohol, to cleave the Boc protecting groups.

    • This will precipitate the hydrogen halide salt of this compound.

    • Adjust the pH of the solution with a base to neutralize the salt.

    • Extract the free this compound base with a suitable organic solvent (e.g., ethyl acetate) and purify by distillation or recrystallization to obtain the final product.[11]

Key Research Applications and Mechanisms of Action

This compound's scaffold is a privileged structure in drug discovery, leading to a multitude of research applications.

Anticancer Drug Development: Proteasome Inhibition

This compound derivatives (HPDs) have emerged as a novel class of proteasome inhibitors for cancer therapy.[12] The proteasome is a cellular complex that degrades unneeded or damaged proteins; its inhibition leads to an accumulation of these proteins, inducing proteotoxic stress and apoptosis, particularly in cancer cells.[13][14]

Unlike conventional inhibitors like bortezomib, which primarily target the β5 subunit of the proteasome, certain HPDs can inhibit all three catalytic subunits (β1, β2, and β5).[12][13] This multi-target inhibition provides a distinct mechanism of action that can overcome bortezomib resistance caused by β5-subunit mutations.[12][14] The derivative K-7174, for example, has shown efficacy against bortezomib-resistant myeloma cells.[12][13]

G Mechanism of this compound Derivatives (HPDs) as Proteasome Inhibitors cluster_cell Cancer Cell cluster_subunits Catalytic Core (20S) P 26S Proteasome AP Accumulation of Regulatory & Misfolded Proteins P->AP Inhibition B1 β1 B2 β2 B5 β5 UP Ubiquitinated Proteins UP->P Degradation Stress Proteotoxic Stress (UPR Induction) AP->Stress Apoptosis Apoptosis Stress->Apoptosis HPD This compound Derivative (HPD) HPD->B1 Direct Binding & Inhibition HPD->B2 Direct Binding & Inhibition HPD->B5 Direct Binding & Inhibition

HPDs inhibit multiple proteasome subunits, leading to apoptosis.
Antidiabetic Agents: DPP-4 Inhibition

Derivatives of this compound have been designed as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][17] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[18]

By inhibiting DPP-4, this compound-based compounds prevent the degradation of GLP-1 and GIP, thereby increasing their active levels.[17] This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon output from α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[16][18]

G Role of this compound Derivatives as DPP-4 Inhibitors cluster_pancreas Pancreatic Response Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Stimulate Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Stimulate Inactive Inactive Metabolites DPP4->Inactive Degradation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose HPD_DPP4 This compound-based DPP-4 Inhibitor HPD_DPP4->DPP4 Inhibits

DPP-4 inhibition by HPDs enhances incretin effects for glucose control.
Other Notable Applications

  • Neurodegenerative Diseases : Used to prepare potent H3 receptor antagonists for treating conditions like Alzheimer's disease.[6][19]

  • CO₂ Capture : this compound grafted onto mesoporous silicas shows potential for efficient and selective CO₂ capture.[20]

  • Polymer Chemistry : Incorporated into polymers to improve thermal stability and mechanical properties.[3][4]

  • Corrosion Inhibition : Acts as an effective corrosion inhibitor for iron.[6][19]

  • Agrochemicals and Cosmetics : Serves as an intermediate in the formulation of pesticides and herbicides, and is used in skincare to enhance the penetration of active ingredients.[3]

In Vitro Experimental Protocol: Proteasome Activity Assay

To evaluate the efficacy of novel this compound derivatives as proteasome inhibitors, a fluorogenic activity assay is commonly employed.[21][22]

  • Objective : To measure the chymotrypsin-like activity of the 20S/26S proteasome in the presence of an inhibitor.[23][24]

  • Materials :

    • Purified 26S proteasome or cell lysate (e.g., Jurkat cell lysate).[22]

    • Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).[24]

    • Assay Buffer.

    • This compound derivative (inhibitor) dissolved in DMSO.

    • Positive Control Inhibitor: MG-132.[22]

    • AMC Standard for calibration curve.[22]

    • 96-well opaque microplate.

    • Fluorescence microplate reader (Ex/Em = 350/440 nm).[22]

  • Procedure :

    • Standard Curve : Prepare a serial dilution of the AMC standard in assay buffer in the microplate to generate a standard curve (e.g., 0-100 pmol/well).[22]

    • Sample Preparation : Add cell extract or purified proteasome to duplicate wells. Adjust the total volume in each well to 100 µl with Assay Buffer.[22]

    • Inhibitor Addition : To one set of duplicate wells, add the this compound derivative at various concentrations. To the other set, add the vehicle (DMSO). For control wells, add the specific proteasome inhibitor MG-132.[22]

    • Reaction Initiation : Add the Proteasome Substrate (e.g., Suc-LLVY-AMC) to all wells to start the reaction.[22]

    • Measurement : Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetics at Ex/Em 350/440 nm for 30-60 minutes.[22]

  • Data Analysis :

    • Calculate the rate of AMC release (RFU/min) for each well.

    • Subtract the rate of the MG-132 control wells (background) from the sample wells to determine the specific proteasome activity.

    • Use the AMC standard curve to convert the RFU/min to pmol/min of cleaved substrate.

    • Plot the proteasome activity against the inhibitor concentration to determine the IC₅₀ value.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Handling of this compound

Aspect Information Reference(s)
GHS Hazard Statements H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. [9][25]
Signal Word Danger [9][25]
Precautionary Statements P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. [9][25]
Storage Conditions Store in a cool, dry, well-ventilated place under an inert atmosphere. It is hygroscopic and air-sensitive. [7][26][27]
Personal Protective Equipment (PPE) Eyeshields, faceshields, chemical-resistant gloves, NIOSH/MSHA-approved respirator. [25][28]

| Incompatible Materials | Strong oxidizing agents, strong acids. |[27][28] |

Conclusion

This compound (CAS 505-66-8) is a compound of fundamental importance in chemical and pharmaceutical research. Its unique structural properties make it an invaluable scaffold for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. The ability of its derivatives to act through distinct mechanisms, such as multi-subunit proteasome inhibition, highlights its potential to address clinical challenges like drug resistance. A thorough understanding of its synthesis, physicochemical properties, and biological activities is essential for researchers aiming to leverage this versatile molecule in drug development and materials science innovation. Proper safety and handling procedures are critical when working with this potent chemical intermediate.

References

Spectroscopic Profile of Homopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Homopiperazine (Hexahydro-1,4-diazepine), a crucial building block in medicinal chemistry and materials science. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and logical workflow visualizations to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound

Protons (Position)Chemical Shift (δ) in ppm
-CH₂-CH₂-CH₂- (C6-H)1.77
-NH-CH₂ -CH₂- (C5-H, C7-H)2.90
-NH-CH₂-CH₂ -NH- (C2-H, C3-H)2.93
-NH -1.76

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the this compound ring.

Table 2: ¹³C NMR Chemical Shifts and One-Bond C-H Coupling Constants for this compound

Carbon Atom (Position)Chemical Shift (δc) in ppm¹J C-H (Hz)
C633.3124.3
C5, C747.8132.7
C2, C351.5132.6

Solvent: CDCl₃, Reference: TMS at 0 ppm.[1]

¹⁵N NMR Spectroscopic Data

The ¹⁵N NMR spectrum provides insight into the electronic environment of the nitrogen atoms.

Table 3: ¹⁵N NMR Chemical Shift for this compound

Nitrogen AtomChemical Shift (δN) in ppm
N1, N4-344.6

Solvent: CDCl₃, Reference: MeNO₂.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁵N NMR, nitromethane (MeNO₂) can be used as an external reference.

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • ¹⁵N NMR: Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, a larger sample concentration and a significant number of scans are required. Polarization transfer techniques like INEPT or DEPT can be employed to enhance sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound (Gas Phase)

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
2920 - 2950StrongC-H stretch (asymmetric)
2850 - 2870StrongC-H stretch (symmetric)
~1450MediumCH₂ scissoring
~1130MediumC-N stretch

Data extracted from the NIST Gas-Phase IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zRelative Intensity (%)Putative Fragment
100~30[M]⁺ (Molecular Ion)
70100[M - CH₂NH]⁺
57~80[C₃H₇N]⁺
44~95[C₂H₆N]⁺
43~70[C₂H₅N]⁺

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Column: Use a suitable capillary column for amine analysis (e.g., a wax or a low-bleed phenyl-methylpolysiloxane column).

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-300.

    • Ion Source Temperature: Typically maintained around 230 °C.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_result Final Output This compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Report Comprehensive Spectroscopic Profile Structure->Report Functional_Groups->Report Mol_Weight->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Homopiperazine_Fragmentation mol_ion [C₅H₁₂N₂]⁺ m/z = 100 frag1 [C₄H₈N]⁺ m/z = 70 mol_ion->frag1 - CH₂NH frag2 [C₃H₇N]⁺ m/z = 57 frag1->frag2 - CH₃ frag3 [C₂H₆N]⁺ m/z = 44 frag1->frag3 - C₂H₄

Caption: Proposed EI fragmentation pathway for this compound.

References

Homopiperazine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Applications of the Homopiperazine Scaffold

Abstract

This compound, a seven-membered heterocyclic diamine, serves as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a versatile building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of this compound and its common derivatives, with a focus on their synthesis, chemical properties, and applications in drug discovery. Detailed experimental protocols for the synthesis of key derivatives are provided, along with a summary of their biological activities and mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction to this compound

This compound, also known as 1,4-diazepane, is a cyclic diamine with the molecular formula C₅H₁₂N₂.[1][2][3] Its structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold has garnered significant attention in pharmaceutical research due to its ability to serve as a versatile intermediate in the synthesis of complex organic molecules with potent biological activities. The presence of two secondary amine groups allows for facile derivatization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug efficacy and pharmacokinetics.

Physicochemical Properties

This compound is a white to light yellow crystalline solid or a colorless viscous liquid at room temperature.[1][4] It is hygroscopic and sensitive to air.[1][5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 505-66-8[1][2][5]
Molecular Formula C₅H₁₂N₂[1][2][3][5]
Molecular Weight 100.16 g/mol [2][3][5][6][7]
Appearance White to light yellow crystalline mass or colorless viscous liquid[1][4][8]
Melting Point 38-40 °C[5][6][7][8]
Boiling Point 169 °C[5][6][7][8]
Density 0.95 g/cm³[4][5][9]
Solubility Soluble in water and organic solvents[1][4]
pKa 11.02 ± 0.20 (Predicted)[5]
Synthesis of the this compound Core

The synthesis of this compound can be achieved through various routes, often starting from readily available precursors like ethylenediamine. A common strategy involves the protection of the amino groups of ethylenediamine, followed by cyclization with a three-carbon building block, and subsequent deprotection.

A representative synthetic scheme involves the following steps:

  • Protection: Reaction of ethylenediamine with an amino-protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), to yield N,N'-di-Boc-ethylenediamine.[10]

  • Cyclization: The protected diamine is then reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base to form the seven-membered ring.[10]

  • Deprotection: Removal of the protecting groups, typically under acidic conditions, to yield the final this compound product.[10]

Common Derivatives of this compound and their Synthesis

The versatility of the this compound scaffold lies in the ease of substitution at its two nitrogen atoms. This allows for the synthesis of a wide range of derivatives with diverse functionalities, including amides, sulfonamides, and N-alkylated compounds.

N-Alkylated Derivatives

N-alkylation is a fundamental transformation for introducing various substituents onto the this compound ring.

A general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide is as follows:

  • To a dried reaction flask, add the starting piperazine derivative and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the solid salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[11]

For optimal control and to avoid di-alkylation, a mono-protected this compound, such as N-Boc-homopiperazine, can be used.[11]

Amide and Carboxamide Derivatives

Amide bond formation is a widely used strategy to introduce diverse functional groups to the this compound core.

  • Dissolve the starting this compound derivative (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Add triethylamine (3.0 equivalents) to the reaction mixture and stir for 10 minutes.

  • Add the desired aryl isocyanate or acid chloride (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 5-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take the residue in water and extract with ethyl acetate.

  • Wash the organic layer with 10% ammonium chloride solution and then with water.

  • Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography.[7]

Sulfonamide Derivatives

The synthesis of sulfonamide derivatives introduces a key pharmacophore with a broad range of biological activities.

  • To a solution of a substituted this compound (0.01 mole) in dichloromethane, add triethylamine (0.015 mole).

  • Cool the mixture to 0°C and add the desired sulfonyl chloride (0.013 mole).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Therapeutic Applications of this compound Derivatives

This compound derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable candidates for drug development in various therapeutic areas.

Anticancer Agents

Numerous this compound derivatives have been investigated for their anticancer properties. Their mechanisms of action are often multifaceted and can involve the inhibition of key cellular processes.

  • Proteasome Inhibition: Certain this compound derivatives have been identified as potent proteasome inhibitors.[12][13] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, some this compound derivatives can inhibit all three catalytic subunits (β1, β2, and β5).[12][13] This broader inhibition profile may help overcome resistance to conventional proteasome inhibitors.[13] The proteasome is a critical component of the ubiquitin-proteasome system, which is responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

Proteasome_Inhibition cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Proteasome Proteasome (β1, β2, β5 subunits) Ub_Proteins->Proteasome Degradation Degraded_Proteins Degraded Proteins Proteasome->Degraded_Proteins Apoptosis Apoptosis Proteasome->Apoptosis Accumulation of pro-apoptotic proteins HPD This compound Derivative HPD->Proteasome Inhibition

Caption: Mechanism of anticancer activity via proteasome inhibition by this compound derivatives.

  • Other Anticancer Mechanisms: Some 1,4-diazepine derivatives have shown cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116). Additionally, certain benzhydryl derivatives of this compound have demonstrated good activity against B-cell leukemic cell lines.[7]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

This compound derivatives have emerged as promising inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[5][14] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner.

By inhibiting DPP-IV, these derivatives increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[14] Notably, some beta-aminoacyl-containing this compound derivatives have shown potent DPP-IV inhibition without significant inhibition of cytochrome P450 enzymes, suggesting a favorable safety profile.[5]

DPP_IV_Inhibition cluster_body Glucose Homeostasis GLP1_active Active GLP-1 DPPIV DPP-IV Enzyme GLP1_active->DPPIV Degradation Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulation GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive HPD This compound Derivative HPD->DPPIV Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start This compound Core Synthesis/Procurement derivatization Derivatization (N-Alkylation, Amidation, etc.) start->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) elemental->in_vitro in_vivo In Vivo Models (e.g., Animal Models of Disease) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar sar->derivatization Lead Optimization

References

The Multifaceted Mechanisms of Action of Homopiperazine Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a seven-membered heterocyclic diamine, serves as a versatile scaffold in medicinal chemistry. While this compound itself is primarily a chemical intermediate, its derivatives have emerged as potent modulators of various biological processes, exhibiting a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, focusing on their interactions with key biological targets. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support researchers and professionals in drug discovery and development.

Core Mechanisms of Action of this compound Derivatives

This compound derivatives have been shown to exert their effects through interactions with several key biological targets. The primary mechanisms of action are detailed below.

Antipsychotic Activity via Dopamine and Serotonin Receptor Modulation

A significant area of investigation for this compound derivatives is in the development of novel antipsychotic agents. These compounds often function as multi-target ligands, displaying varying affinities for dopamine and serotonin receptors, which is characteristic of both typical and atypical antipsychotics.

The this compound analog of haloperidol, SYA013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one), has been a key compound in these studies. Its mechanism of action is centered on its binding to a range of dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes. The binding affinities of SYA013 and related compounds determine their potential efficacy and side-effect profiles. For instance, a higher affinity for 5-HT₂ₐ receptors relative to D₂ receptors is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.

The therapeutic effects of these this compound derivatives are believed to be mediated by the modulation of downstream signaling cascades initiated by dopamine and serotonin receptors. For example, blockade of D₂ receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. Concurrently, interaction with 5-HT₂ₐ and 5-HT₁ₐ receptors can modulate dopamine release in different brain regions, potentially alleviating negative and cognitive symptoms.

Antipsychotic_Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Homopiperazine_Derivative This compound Derivative (e.g., SYA013) D2R D₂ Receptor Homopiperazine_Derivative->D2R Antagonist SHT2AR 5-HT₂ₐ Receptor Homopiperazine_Derivative->SHT2AR Antagonist AC Adenylyl Cyclase D2R->AC PLC Phospholipase C SHT2AR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Modulation of Neuronal Excitability (Antipsychotic Effect) PKA->Response IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Response

Caption: Simplified signaling pathways modulated by antipsychotic this compound derivatives.

The following table summarizes the binding affinities (Ki, nM) of selected this compound derivatives for various dopamine and serotonin receptors.

CompoundD₂ (Ki, nM)5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)Reference
SYA013 43.3117.423.3[1]
Haloperidol (Reference) 0.893600120[1]

This protocol outlines a typical radioligand competition binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.[2][3][4]

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₂L receptor.

  • Radioligand: [³H]-Spiperone (a D₂ antagonist), used at a final concentration of approximately 0.5 nM.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. Prepare serial dilutions of the this compound derivative (test compound). b. In a 96-well plate, add the assay buffer, the cell membranes (e.g., 10-20 µg protein/well), the test compound at various concentrations, and the [³H]-spiperone. c. Total binding is determined in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ antagonist (e.g., 10 µM haloperidol or unlabeled spiperone). d. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (D₂R) - [³H]-Spiperone - Test Compound (this compound Derivative) - Assay Buffer B Incubate Components in 96-well Plate (25°C, 60-90 min) A->B C Rapid Filtration (Separate Bound from Free Radioligand) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki D->E

Caption: General workflow for a radioligand binding assay.
Anticancer Activity via Proteasome Inhibition

Certain this compound derivatives (HPDs) have been identified as a novel class of proteasome inhibitors, a mechanism with significant potential in cancer therapy.[2][5][6] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

A key finding is that some HPDs, such as K-7174 , inhibit all three catalytic subunits of the 20S proteasome: the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits.[5][6] This contrasts with some other proteasome inhibitors like bortezomib, which primarily target the β5 subunit. This broader inhibitory profile may offer advantages in overcoming drug resistance.

Inhibition of the proteasome by this compound derivatives leads to the accumulation of pro-apoptotic proteins and the activation of the unfolded protein response (UPR), culminating in the activation of caspase cascades and programmed cell death.

Proteasome_Inhibition_Pathway HPD This compound Derivative (e.g., K-7174) Proteasome 20S Proteasome (β1, β2, β5 subunits) HPD->Proteasome Accumulation Accumulation of Regulatory & Misfolded Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) Accumulation->UPR Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Accumulation->Caspase_Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of apoptosis induction by proteasome-inhibiting this compound derivatives.

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected this compound derivatives against multiple myeloma cell lines.

CompoundCell LineIC₅₀ (µM)Reference
K-7174 RPMI8226~10[2]
K-10487 RPMI8226~10[2]
Bortezomib (Reference) RPMI8226<1[2]

This protocol describes a fluorescence-based assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by this compound derivatives.[5][7][8]

  • Enzyme Source: Purified human 20S proteasome or cell lysates.

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), specific for the chymotrypsin-like (β5) activity.

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA. For cell lysates, lysis buffer (e.g., containing NP-40) is used.

  • Procedure: a. Prepare serial dilutions of the this compound derivative (test compound). b. In a black 96-well plate, add the assay buffer, the purified proteasome or cell lysate, and the test compound. c. Pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the Suc-LLVY-AMC substrate (e.g., to a final concentration of 20-100 µM). e. Measure the increase in fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The fluorescence is generated by the release of free AMC upon substrate cleavage.

  • Data Analysis: a. Calculate the rate of reaction (fluorescence units per minute). b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value from the resulting dose-response curve.

This commercial assay from Promega is used to measure the activity of caspases 3 and 7, key executioner caspases in apoptosis.[1][9][10][11][12]

  • Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Cleavage by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal.

  • Procedure ("Add-Mix-Measure"): a. Culture cells in a 96-well plate and treat with the this compound derivative for a desired period (e.g., 24-48 hours). b. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. c. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. d. Mix the contents on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1-3 hours. f. Measure luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of untreated control cells.

Modulation of NMDA Receptors

Certain N,N'-substituted this compound derivatives have been shown to interact with the polyamine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. These derivatives exhibit polyamine-like actions by enhancing the binding of [³H]MK-801, a non-competitive NMDA receptor channel blocker. This suggests that these compounds can allosterically modulate NMDA receptor function, potentially having therapeutic implications for neurological and psychiatric disorders.

This assay is used to assess the modulatory effects of compounds on the NMDA receptor.[13][14][15][16][17]

  • Receptor Source: Rat forebrain membranes.

  • Radioligand: [³H]MK-801, used at a concentration of approximately 5 nM.

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Procedure: a. Prepare rat forebrain membranes by homogenization and centrifugation. b. In the assay tubes, combine the membranes, [³H]MK-801, and the test this compound derivative in the presence of glutamate and glycine (co-agonists required for channel opening and MK-801 binding). c. Incubate at room temperature (e.g., 25°C) for an extended period (e.g., 120-180 minutes) to allow for equilibrium binding. d. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM). e. Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer. f. Measure radioactivity by liquid scintillation counting.

  • Data Analysis: The enhancement of [³H]MK-801 binding by the test compound is quantified and compared to the effect of known polyamines like spermine. EC₅₀ values for the enhancement can be determined.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A series of β-aminoacyl-containing this compound derivatives have been synthesized and identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[8][18][19][20][21][22] DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glycemic control, making them potential therapeutic agents for type 2 diabetes.

This is a fluorescence-based assay to screen for DPP-IV inhibitors.[18][19][22][23]

  • Enzyme Source: Recombinant human DPP-IV.

  • Fluorogenic Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 8.0) containing NaCl and EDTA.

  • Procedure: a. In a black 96-well plate, add the assay buffer, recombinant DPP-IV enzyme, and the test this compound derivative at various concentrations. b. Pre-incubate at 37°C for 10-15 minutes. c. Initiate the reaction by adding the Gly-Pro-AMC substrate. d. Incubate for 30 minutes at 37°C. e. Measure the fluorescence of the released AMC using a fluorescence plate reader (Ex: ~350-360 nm, Em: ~450-465 nm).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without an inhibitor, and IC₅₀ values are determined from the dose-response curve.

Histamine H₃ Receptor Antagonism

This compound is a structural component in the synthesis of potent histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological disorders, including cognitive impairments and sleep-wake disorders, by promoting the release of wakefulness-promoting neurotransmitters.

This protocol outlines a method to determine the affinity of this compound derivatives for the H₃ receptor.[24][25][26][27][28]

  • Receptor Source: Membranes from cells stably expressing the human histamine H₃ receptor (e.g., CHO-K1 or HEK293 cells) or rat brain cortex membranes.

  • Radioligand: [³H]-Nα-methylhistamine (an H₃ agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure: a. Combine the cell membranes, [³H]-Nα-methylhistamine (e.g., 1-2 nM), and varying concentrations of the test compound in a 96-well plate. b. Non-specific binding is determined in the presence of a high concentration of an unlabeled H₃ ligand (e.g., 10 µM thioperamide or histamine). c. Incubate for 60-90 minutes at room temperature. d. Terminate the assay by rapid filtration and wash with ice-cold buffer. e. Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC₅₀ and Ki values as described for the dopamine receptor binding assay.

Potential GABA-A Receptor Antagonism

While direct and extensive studies on this compound derivatives as GABA-A receptor modulators are less common, the structurally related piperazine derivatives are known to act as antagonists at the α1β2γ2 GABA-A receptor.[29][30][31][32] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can significantly impact neuronal excitability. Antagonism of GABA-A receptors would lead to a disinhibition of neuronal circuits.

This electrophysiological technique is the gold standard for characterizing the effects of compounds on ligand-gated ion channels like the GABA-A receptor.[29][30][31][32][33]

  • Expression System: Xenopus laevis oocytes injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α₁, β₂, γ₂).

  • Recording Solution: Standard frog Ringer's solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, pH 7.4).

  • Procedure: a. After 2-5 days of expression, place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). b. Clamp the membrane potential at a holding potential (e.g., -60 mV). c. Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current. d. Co-apply the test this compound derivative with GABA and measure the change in the GABA-induced current. e. To determine the nature of antagonism (competitive vs. non-competitive), generate GABA dose-response curves in the absence and presence of different concentrations of the this compound derivative.

  • Data Analysis: a. Calculate the percentage of inhibition of the GABA-induced current. b. Construct dose-response curves to determine the IC₅₀ of the antagonist. c. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is a measure of antagonist potency.

TEVC_Workflow A Inject Xenopus Oocytes with GABA-A Receptor cRNA B Incubate Oocytes (2-5 days for expression) A->B C Place Oocyte in Recording Chamber and Impale with Two Microelectrodes B->C D Voltage Clamp the Oocyte (e.g., at -60 mV) C->D E Apply GABA to Elicit Baseline Current D->E F Co-apply Test Compound with GABA and Record Current Inhibition E->F G Data Analysis (IC₅₀, Schild Plot) F->G

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments in Xenopus oocytes.

Conclusion

The this compound scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. This guide has detailed the primary modes of action, including modulation of dopamine and serotonin receptors for antipsychotic effects, inhibition of the proteasome for anticancer activity, and modulation of NMDA receptors, DPP-IV, and histamine H₃ receptors for various other therapeutic applications. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core. Further exploration of this versatile scaffold is likely to uncover additional biological targets and lead to the development of new and improved medicines.

References

Industrial Preparation of Homopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound containing two nitrogen atoms. It serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. The unique structural features of the this compound ring impart desirable pharmacological properties to molecules, leading to its incorporation into drugs for treating cardiovascular diseases, central nervous system disorders, and as antihistaminic agents. This technical guide provides an in-depth overview of the core industrial methods for the preparation of this compound, detailing experimental protocols, comparative data, and reaction pathways for researchers, scientists, and professionals in drug development.

Comparative Analysis of Industrial Synthesis Routes

Several synthetic strategies for the industrial-scale production of this compound have been developed, each with distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and cost-effectiveness. The following tables summarize the quantitative data for the most prominent methods.

Method Starting Material(s) Key Reagents/Catalyst Reaction Time Yield (%) Key Advantages Key Disadvantages
Reductive CyclizationN-(2-cyanoethyl)ethylenediamineGirdler G-49A or other nickel-containing catalysts, Hydrogen1.5 hours32.4Short reaction route.High pressure, explosive gas, difficult to control, relatively low yield.[1]
High-Pressure CyclizationN-(β-hydroxy)-1,3-propanediamineCu-Cr-Ba-Al₂O₃Not specified90High yield, fewer by-products.Harsh reaction conditions (high temperature and pressure), catalyst is difficult to prepare.[1]
Three-Step Sulfonylation RouteEthylenediaminep-toluenesulfonyl chloride, NaH/DMF, HBr/HAc/PhOHNot specifiedUp to 78 (overall)Readily available starting materials, simple operation, high yield.High cost of reagents and solvents, demanding recovery processes.[1]
Boc Protection RouteEthylenediamine, 1,3-dihalopropaneDi-tert-butyl dicarbonate (Boc)₂, Sodium alcoholate, Halohydrocarbon/alcohol solution5-10h (protection), 5-20h (cyclization), 5-8h (deprotection)>75 (overall)Common and inexpensive raw materials, no high temperature/pressure, high safety, less pollution, suitable for industrialization.[2]Multi-step process.
From 4-Piperidone4-Piperidone hydrochloride hydrateAmino protective agent, Hydroxylamine hydrochloride, Sodium borohydrideNot specified75 (overall)Mild reaction conditions, avoids hazardous reagents like LiAlH₄, low-cost raw material, suitable for industrial production.[1]Multi-step process.
From Diamine and Glycol1,3-propanediamine, Ethylene glycolNot specifiedNot specified23.5Not specifiedLow yield reported in the cited patent.[1]

Experimental Protocols

This section provides detailed methodologies for the key industrial synthesis routes of this compound.

Method 1: Synthesis from Ethylenediamine via Boc Protection

This method involves a three-step process: N,N'-di-Boc protection of ethylenediamine, cyclization with a 1,3-dihalopropane, and subsequent deprotection to yield this compound.[2]

Step 1: Preparation of N,N'-di-Boc-ethylenediamine

  • Mix 60.0g of ethylenediamine with 60ml of water in a reaction vessel.

  • Under vigorous stirring at room temperature, slowly add 750ml of a 10% NaOH solution.

  • Simultaneously, add 436.5g of di-tert-butyl dicarbonate in batches, maintaining the temperature between 0-20°C.

  • After the addition is complete, continue the reaction at room temperature for 8 hours.

  • The reaction mixture will form a solid precipitate. Filter the solid, wash with water, and dry to obtain N,N'-di-Boc-ethylenediamine.

Step 2: Preparation of N,N'-di-Boc-homopiperazine

  • Dissolve the N,N'-di-Boc-ethylenediamine from the previous step in dimethylformamide (DMF). The mass ratio of DMF to the Boc-protected diamine should be between 1:1 and 50:1.

  • Add a sodium alcoholate (e.g., sodium methoxide, sodium ethoxide). The mass ratio of the sodium alcoholate to the Boc-protected diamine should be between 1:1 and 5:1.

  • Add a 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).

  • Heat the reaction mixture to a temperature between 95°C and 140°C and maintain for 5 to 20 hours to complete the cyclization reaction.

  • After the reaction, process the mixture to isolate N,N'-di-Boc-homopiperazine.

Step 3: Preparation of this compound

  • Mix 1 mole of N,N'-di-Boc-homopiperazine with a saturated solution of a hydrogen halide in an alcohol (e.g., HCl in isopropanol). The mass of the alcohol should be 3-4 times the mass of the di-Boc-homopiperazine.

  • Reflux the mixture for 5-6 hours.

  • Remove the alcohol by distillation under reduced pressure.

  • To the residue, add an aqueous alkali solution (e.g., NaOH) to adjust the pH to approximately 10.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic phases with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by vacuum distillation to obtain this compound as a solid that crystallizes upon standing at room temperature. The yield is typically between 90-95% for this step.[2]

Method 2: Synthesis from 4-Piperidone Hydrochloride Hydrate

This multi-step synthesis transforms a six-membered ring into the seven-membered this compound ring.[1]

Step 1: Amino-protection of 4-Piperidone

  • React 4-piperidone hydrochloride hydrate with a suitable amino protecting agent such as benzyl chloroformate (Cbz-Cl) in the presence of a base to yield N-protected-4-piperidone.

Step 2: Oximation

  • Dissolve 7.2 kg of 1-carbobenzoxy-(Cbz)-4-piperidone in approximately 40 liters of ethanol.

  • Add a solution of 6.4 kg of potassium carbonate in 20 liters of water.

  • At 0°C, add a solution of 2.57 kg of hydroxylamine hydrochloride in 20 liters of water dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the residue with ethyl acetate (4 x 15 liters).

  • Combine the organic phases, dry, and concentrate to obtain 1-carbobenzoxy-(Cbz)-4-piperidone oxime as a white solid.[1]

Step 3: Molecular Rearrangement (Beckmann Rearrangement)

  • Treat the N-protected-4-piperidone oxime with tosyl chloride and sodium hydroxide in a suitable solvent (e.g., ethanol, methanol, or acetone) to induce a Beckmann rearrangement, forming the seven-membered lactam ring of N-protected-5-oxo-homopiperazine.

Step 4: Reduction

  • Reduce the N-protected-5-oxo-homopiperazine using sodium borohydride in the presence of an auxiliary agent to yield N-protected-homopiperazine. This method avoids the use of more hazardous and expensive reducing agents like lithium aluminum hydride.

Step 5: Deprotection

  • Remove the protecting group from N-protected-homopiperazine via hydrolysis with an acid such as hydrochloric acid or hydrobromic acid to obtain the final product, this compound.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways described above.

Synthesis_from_Ethylenediamine_via_Boc_Protection A Ethylenediamine B N,N'-di-Boc-ethylenediamine A->B Boc₂O, NaOH C N,N'-di-Boc-homopiperazine B->C 1,3-Dihalopropane, Sodium Alcoholate, DMF D This compound C->D HCl/Isopropanol

Caption: Synthesis of this compound via Boc Protection.

Synthesis_from_4_Piperidone A 4-Piperidone Hydrochloride Hydrate B N-Protected-4-piperidone A->B Amino Protection (e.g., Cbz-Cl) C N-Protected-4-piperidone oxime B->C Hydroxylamine HCl, K₂CO₃ D N-Protected-5-oxo-homopiperazine C->D Beckmann Rearrangement (e.g., TsCl, NaOH) E N-Protected-homopiperazine D->E Reduction (NaBH₄) F This compound E->F Deprotection (Acid Hydrolysis)

Caption: Synthesis of this compound from 4-Piperidone.

Conclusion

The industrial preparation of this compound can be achieved through various synthetic routes, with the choice of method often depending on factors such as the availability and cost of starting materials, desired yield and purity, and the capital investment in high-pressure equipment. The Boc protection route starting from ethylenediamine and the multi-step synthesis from 4-piperidone offer high-yield, safer, and more environmentally friendly alternatives to older methods that require harsh conditions.[1][2] These modern approaches are well-suited for large-scale industrial production, ensuring a steady supply of this important intermediate for the pharmaceutical and chemical industries. Further research and process optimization continue to focus on developing even more efficient, sustainable, and cost-effective methods for the synthesis of this compound.

References

Homopiperazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a seven-membered saturated heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to serve as a versatile building block for creating three-dimensional molecular architectures, have led to its incorporation into a wide array of biologically active compounds. This technical guide provides a comprehensive overview of this compound's role in drug design, detailing its synthesis, functionalization, and application in the development of novel therapeutics targeting a range of diseases. The guide summarizes key quantitative bioactivity data, provides detailed experimental protocols for the synthesis of this compound derivatives, and visualizes important synthetic and biological pathways.

Physicochemical Properties and Synthetic Utility

This compound (1,4-diazepane) offers several advantages as a molecular scaffold. The presence of two nitrogen atoms provides sites for functionalization, allowing for the introduction of various substituents to modulate pharmacological activity, physicochemical properties, and pharmacokinetic profiles. The seven-membered ring imparts a degree of conformational flexibility that can be advantageous for optimizing interactions with biological targets.

The synthesis of this compound itself can be achieved through several routes, often starting from readily available materials like ethylenediamine. One common approach involves a three-step process of sulfonylation, cyclization, and desulfonylation, which can provide high overall yields.[1] Another method utilizes N-(β-hydroxy)-1,3-propanediamine as a starting material in a high-temperature, high-pressure reaction.[1]

The true utility of this compound lies in its capacity as a versatile building block. Its nitrogen atoms can be readily functionalized through various synthetic transformations, including N-arylation, N-alkylation, acylation, and reductive amination, providing access to a diverse range of derivatives.

Applications in Drug Discovery

The this compound moiety has been successfully incorporated into compounds targeting a variety of biological systems, leading to the discovery of potent and selective modulators of enzymes and receptors implicated in numerous diseases.

Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

A significant area of application for this compound is in the development of atypical antipsychotics. These agents often target dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[2][3] The this compound scaffold has been used as a bioisosteric replacement for the piperidine moiety in drugs like haloperidol, leading to compounds with improved receptor binding profiles and potentially reduced side effects.[2][3]

A notable example is SYA013, a this compound analog of haloperidol.[2][3] Structure-activity relationship (SAR) studies on SYA013 have provided valuable insights into the structural requirements for affinity and selectivity at dopamine and serotonin receptor subtypes.[2][3]

Table 1: Receptor Binding Affinities (Ki, nM) of SYA013 and its Analogs

CompoundD2D3D45-HT1A5-HT2A5-HT2CH1
SYA013 43.3158.86.6117.423.31425189
Compound 7 18016508----
Compound 8 -------
Compound 11 -------
Compound 12 -------
Compound 18 18016508----

Data extracted from Peprah et al.[2] '-' indicates data not reported in the source.

The following diagram illustrates a simplified signaling pathway for dopamine D2 receptor antagonists, a common mechanism of action for antipsychotic drugs incorporating the this compound scaffold.

D2_receptor_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets Antipsychotic This compound-based Antipsychotic Antipsychotic->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by this compound-based Antipsychotics.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Diabetes

This compound derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[4] Inhibition of DPP-IV increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[5][6] Several series of β-aminoacyl-containing this compound derivatives have been synthesized and shown to be potent DPP-IV inhibitors with nanomolar activity.[4]

Table 2: In Vitro Activity of this compound-based DPP-IV Inhibitors

CompoundDPP-IV IC50 (nM)CYP3A4 Inhibition
7m nanomolar activityNo
7s good in vitro activityNo
7t good in vitro activityNo

Data extracted from Ahn et al.[4]

The diagram below illustrates the role of DPP-IV inhibitors in the GLP-1 signaling pathway.

DPP4_inhibition_pathway cluster_gut Gut cluster_pancreas Pancreas (β-cells) GLP1_release GLP-1 Release (in response to food) GLP1R GLP-1 Receptor GLP1_release->GLP1R Activates DPP4 DPP-IV Enzyme GLP1_release->DPP4 Substrate for Insulin Insulin Secretion GLP1R->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Homopiperazine_Inhibitor This compound-based DPP-IV Inhibitor Homopiperazine_Inhibitor->DPP4 Inhibits

Caption: Mechanism of Action of this compound-based DPP-IV Inhibitors.

Proteasome Inhibitors for Cancer Therapy

This compound derivatives have also been identified as a novel class of proteasome inhibitors with potential applications in cancer treatment.[7][8][9] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately inducing cell death.[7][8][9] Some this compound derivatives have been shown to inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome, a different mechanism of action compared to the clinically used proteasome inhibitor bortezomib, which primarily targets the β5 subunit.[7][8] This suggests that this compound-based inhibitors could be effective in overcoming bortezomib resistance.[7][8]

Table 3: Cytotoxic Activity (IC50) of this compound-based Proteasome Inhibitors

CompoundCell LineIC50 (µM)
K-7174 Various hematological malignancies~10
K-10487 Various hematological malignancies~10
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide Reh (B-cell leukemia)18

Data extracted from Kikuchi et al.[2] and Teimoori et al.[5]

The following diagram provides a simplified overview of the ubiquitin-proteasome pathway and its inhibition by this compound derivatives.

Proteasome_Inhibition Protein Cellular Proteins (e.g., pro-apoptotic) Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Targeted for Degradation Apoptosis Apoptosis Ub_Protein->Apoptosis Accumulation Induces Peptides Degraded Peptides Proteasome->Peptides Degrades Homopiperazine_Inhibitor This compound-based Proteasome Inhibitor Homopiperazine_Inhibitor->Proteasome Inhibits

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound Derivatives.

Experimental Protocols

This section provides generalized experimental procedures for the synthesis and functionalization of the this compound core, based on methodologies reported in the literature. Researchers should adapt these protocols to their specific substrates and optimize reaction conditions as needed.

General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is adapted from a general procedure for the N-arylation of piperazine.[10]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 2.0-2.2 equiv)

  • Anhydrous solvent (e.g., toluene, 2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand, base, and this compound.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the anhydrous solvent via syringe, followed by the aryl halide.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylthis compound.

General Procedure for Reductive Amination with this compound

This protocol is a generalized procedure for reductive amination.[11][12][13][14][15]

Materials:

  • Aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.2-1.5 equiv)

  • Solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol)

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • Dissolve the aldehyde or ketone and this compound in the chosen solvent in a reaction flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for a period of time (e.g., 30 minutes to 2 hours) to allow for imine/iminium ion formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates a general workflow for the synthesis and screening of a this compound-based compound library.

drug_discovery_workflow cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization StartMat Starting Materials (e.g., this compound, Aryl Halides) Reaction Parallel Synthesis (e.g., N-Arylation) StartMat->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Library This compound Derivative Library Purification->Library HTS High-Throughput Screening (Primary Assay) Library->HTS DoseResponse Dose-Response & IC50/Ki Determination HTS->DoseResponse Hits Selectivity Selectivity Profiling (Off-target Assays) DoseResponse->Selectivity ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Selectivity->ADME Potent & Selective Hits SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead Compounds LeadOp Lead Optimization (Iterative Synthesis) SAR->LeadOp InVivo In Vivo Efficacy & Pharmacokinetic Studies LeadOp->InVivo

References

Unlocking New Frontiers: The Versatile Research Applications of Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Homopiperazine, a seven-membered cyclic diamine, has emerged as a privileged scaffold in modern chemical and pharmaceutical research. Its unique structural and chemical properties make it a versatile building block for the synthesis of a diverse array of compounds with significant potential in medicinal chemistry, materials science, and beyond. This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to empower researchers in their scientific endeavors.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

This compound's conformational flexibility and the presence of two modifiable nitrogen atoms have made it a cornerstone in the design of novel therapeutic agents targeting a range of diseases.[1] Its derivatives have shown promise as potent and selective inhibitors of key biological targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Diabetes

This compound-based compounds have been extensively investigated as inhibitors of DPP-IV, an enzyme involved in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion, making it a key target for the treatment of type 2 diabetes.[2] A series of β-aminoacyl-containing this compound derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity.[2][3]

Table 1: In Vitro DPP-IV Inhibitory Activity of this compound Derivatives [2][3]

CompoundStructureDPP-IV IC50 (nM)
7m β-aminoacyl this compound with an acid moietyNanomolar activity
7s Optimized derivative based on X-ray co-crystal structureGood in vitro activity
7t Optimized derivative based on X-ray co-crystal structureGood in vitro activity

A typical experimental protocol for determining the DPP-IV inhibitory activity of this compound derivatives is as follows:

  • Reagents and Materials: Human recombinant DPP-IV, Gly-Pro-p-nitroanilide (G-p-NA) substrate, test compounds (this compound derivatives), and a suitable buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with human recombinant DPP-IV in the buffer at 37°C for 10 minutes.

    • The enzymatic reaction is initiated by the addition of the substrate, G-p-NA.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by adding a stopping reagent (e.g., a solution of sodium acetate).

    • The absorbance of the product (p-nitroaniline) is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The percent inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Proteasome Inhibitors for Cancer Therapy

The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.[4][5] this compound derivatives (HPDs) have been identified as a novel class of proteasome inhibitors with a unique mechanism of action.[4][5][6] Unlike many existing proteasome inhibitors that primarily target the β5 subunit, some HPDs inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome.[4][5][7]

Table 2: Cytotoxic Activity of Proteasome-Inhibitory this compound Derivatives against Hematological Malignancy Cell Lines [6]

CompoundCell LineIC50 (µM)
K-7174 RPMI8226 (Multiple Myeloma)~10
K-7174 U266 (Multiple Myeloma)~10
K-7174 HL-60 (Promyelocytic Leukemia)~10
K-10487 RPMI8226 (Multiple Myeloma)~10
K-10487 U266 (Multiple Myeloma)~10
K-10487 HL-60 (Promyelocytic Leukemia)~10

The following protocol can be used to assess the proteasome-inhibitory activity of this compound derivatives in cell lysates:

  • Cell Lysis:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., containing HEPES, NaCl, MgCl2, EDTA, EGTA, and sucrose) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.

  • Proteasome Activity Measurement:

    • The cell lysate is incubated with a fluorogenic substrate specific for one of the proteasome's activities (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

    • The reaction is carried out in an assay buffer at 37°C.

    • The fluorescence of the cleaved fluorophore (AMC) is measured over time using a fluorescence plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Inhibition Assay:

    • To determine the inhibitory effect of this compound derivatives, the cell lysate is pre-incubated with the test compound for a specific duration before adding the fluorogenic substrate.

    • The reduction in the rate of fluorescence increase compared to the control (no inhibitor) indicates proteasome inhibition.

    • IC50 values can be calculated by performing the assay with a range of inhibitor concentrations.

Proteasome_Inhibition_Pathway Proteasome Inhibition by this compound Derivatives Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome (β1, β2, β5 subunits) Ub_Protein->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Cell_Death Apoptosis/ Cell Death Proteasome->Cell_Death leads to HPD This compound Derivative (e.g., K-7174) HPD->Proteasome Inhibition

Caption: Proteasome inhibition by this compound derivatives leading to cancer cell death.

Anticancer Agents

Beyond proteasome inhibition, various this compound derivatives have demonstrated broader anticancer activities against different cancer cell lines. For instance, a series of 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their cytotoxic effects.[8][9]

Table 3: Anticancer Activity of 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane Derivatives against Reh (B-cell leukemia) Cell Line [8][9]

CompoundSubstituentIC50 (µM)
6a 3-chlorophenyl18

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

NMDA Receptor Modulators

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. N,N'-substituted this compound derivatives have been synthesized and shown to interact with the polyamine modulatory site on NMDA receptors, exhibiting polyamine-like actions.[10]

Table 4: Potency of this compound Derivatives in Enhancing [3H]MK-801 Binding to NMDA Receptors [10]

CompoundNameEC50 (µM)
11 N,N'-bis(3-aminopropyl)this compound24.4
15 N,N'-bis(2-aminoacetyl)this compound18.0

This radioligand binding assay is used to study the interaction of compounds with the ion channel of the NMDA receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.

  • Binding Reaction: Incubate the membranes with a fixed concentration of [3H]MK-801 (a radiolabeled NMDA receptor channel blocker) in the presence of glutamate and glycine (co-agonists) and varying concentrations of the test this compound derivative.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled NMDA receptor channel blocker) from the total binding. The EC50 value for enhancement of [3H]MK-801 binding is calculated by plotting the specific binding against the logarithm of the test compound concentration.

NMDA_Receptor_Modulation Modulation of NMDA Receptor by this compound Derivatives cluster_NMDA NMDA Receptor NMDA Glutamate Site Glycine Site Polyamine Site Ion Channel Ion_Flow Ca²⁺/Na⁺ Influx NMDA:channel->Ion_Flow Channel Opening Glutamate Glutamate Glutamate->NMDA:glutamate Glycine Glycine Glycine->NMDA:glycine Homopiperazine_Derivative This compound Derivative Homopiperazine_Derivative->NMDA:polyamine Positive Allosteric Modulation Synaptic_Plasticity Synaptic Plasticity & Memory Ion_Flow->Synaptic_Plasticity

Caption: this compound derivatives acting as positive allosteric modulators at the NMDA receptor.

Materials Science: Functional Molecules for Advanced Applications

The reactivity of the amine groups in this compound also makes it a valuable component in the development of advanced materials with tailored properties.

CO2 Capture

Amine-functionalized solid sorbents are a promising technology for post-combustion CO2 capture. This compound-grafted mesoporous silicas have been shown to be efficient and selective adsorbents for CO2.[11] The presence of both secondary and tertiary amines in the this compound moiety contributes to a high CO2 adsorption capacity.[12]

Table 5: CO2 Adsorption Capacity of this compound-Grafted Mesoporous Silicas [12]

SorbentCO2 Adsorption Capacity (wt%)
HPZ-grafted MCM-418-10
HPZ-grafted SBA-158-10
HPZ-grafted MCM-488-10
HPZ-grafted KIT-68-10

The CO2 adsorption capacity of functionalized materials is typically measured using thermogravimetric analysis (TGA) or a volumetric/gravimetric adsorption analyzer.

  • Sample Preparation: The this compound-grafted silica material is placed in the analyzer.

  • Degassing: The sample is pre-treated by heating under a vacuum or an inert gas flow to remove any adsorbed species.

  • Adsorption: A stream of gas containing a known concentration of CO2 (often mixed with an inert gas like N2) is passed over the sample at a specific temperature and pressure.

  • Measurement:

    • TGA: The weight gain of the sample due to CO2 adsorption is continuously monitored.

    • Adsorption Analyzer: The amount of CO2 adsorbed is determined by measuring the change in pressure or volume of the gas phase.

  • Desorption and Recyclability: The sample is then heated to a higher temperature to release the adsorbed CO2, and the adsorption-desorption cycle can be repeated to assess the material's stability and reusability.

CO2_Capture_Workflow Workflow for CO2 Capture using this compound-Grafted Silica start Start synthesis Synthesis of This compound-Grafted Mesoporous Silica start->synthesis characterization Material Characterization (XRD, BET, TGA) synthesis->characterization adsorption CO2 Adsorption (TGA or Adsorption Analyzer) characterization->adsorption desorption Thermal Desorption adsorption->desorption Regeneration analysis Data Analysis: Adsorption Capacity, Selectivity, Kinetics adsorption->analysis desorption->adsorption Recycling end End analysis->end

Caption: Experimental workflow for evaluating CO2 capture performance of this compound-modified materials.

Polymer Chemistry

This compound serves as a valuable monomer in polymer chemistry. Its incorporation into polymer chains can enhance the material's mechanical properties and thermal stability, making it useful for the production of high-performance plastics.[1] The diamine functionality allows for its use in the synthesis of various polymers, including polyamides and polyureas, through condensation polymerization reactions.

Synthesis and Chemical Reagent

This compound is a key intermediate in the synthesis of a wide range of more complex molecules.[1] Its synthesis has been optimized through various routes, often starting from readily available precursors like ethylenediamine.[1]

A common method for the synthesis of N,N'-disubstituted this compound derivatives involves the following steps:

  • Reaction Setup: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A base (e.g., triethylamine or potassium carbonate) is added to the solution to act as a proton scavenger.

  • Addition of Electrophile: The electrophilic reagent (e.g., an alkyl halide, acyl chloride, or isocyanate) is added dropwise to the stirred solution at a controlled temperature (often at 0°C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with water or brine to remove the base and other water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification: The crude product is purified by a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the pure N,N'-disubstituted this compound derivative.

Conclusion

This compound has firmly established itself as a molecule of significant interest with a broad spectrum of research applications. From the rational design of potent and selective enzyme inhibitors and receptor modulators in medicinal chemistry to the development of functional materials for environmental and industrial applications, the this compound scaffold continues to provide a fertile ground for innovation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the exploration of new frontiers and the development of next-generation technologies based on this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Homopiperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of homopiperazine (1,4-diazepane) derivatives, a class of compounds with significant potential in drug discovery. The this compound scaffold is a versatile building block for developing novel therapeutic agents across various disease areas, including oncology, metabolic disorders, and infectious diseases.[1][2] This document details synthetic methodologies, biological screening protocols, and key findings related to their mechanism of action.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the N-substitution of the this compound core with diverse functional groups to explore the structure-activity relationship (SAR).

General Protocol for N-Alkylation and N-Acylation of this compound

This protocol outlines a general procedure for the synthesis of N,N'-substituted this compound derivatives, which can be adapted for the preparation of a wide range of analogues.

Materials:

  • This compound

  • Appropriate alkyl halide or acyl chloride

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base to the reaction mixture.

  • Slowly add the desired alkyl halide or acyl chloride (1-2 equivalents, depending on whether mono- or di-substitution is desired) to the stirring solution at room temperature or 0 °C.

  • Allow the reaction to proceed at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

II. Biological Applications and Evaluation Protocols

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections detail their application in key therapeutic areas and provide protocols for their evaluation.

A. Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[4][5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of proteasomes and the induction of apoptosis.[7]

Quantitative Data on Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
6a Reh (B-cell leukemia)18[6]
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide Reh (B-cell leukemia)18[4][5]
PCC SNU-475 (liver cancer)6.98[8]
PCC SNU-423 (liver cancer)7.76[8]
3n MDA-MB-231 (breast cancer)5.55[9]
6a Huh7 (hepatocellular carcinoma)0.09 - 11.7 (range)[10]
13d Mahlavu (hepatocellular carcinoma)0.09 - 11.7 (range)[10]
BS130 MCF7 (breast cancer)More potent than doxorubicin[11]
BS230 MCF7 (breast cancer)More potent than doxorubicin[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

Materials:

  • Cancer cell lines (e.g., Reh, MCF7)

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Signaling Pathway: Proteasome Inhibition

This compound derivatives have been identified as proteasome inhibitors.[7] The ubiquitin-proteasome system is crucial for the degradation of most intracellular proteins and plays a significant role in regulating cell cycle and NF-κB signaling.[1][4] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival pathways, ultimately resulting in cancer cell death.[7]

Proteasome_Inhibition_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Cellular Outcomes Ub Ubiquitin Protein Target Protein (e.g., IκB, p53, cyclins) Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation NFkB_inactive NF-κB - IκB (Inactive) Apoptosis_Proteins Pro-apoptotic Proteins (e.g., Bax) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκB Degradation Gene_Expression Pro-survival Gene Expression NFkB_active->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis This compound This compound Derivative This compound->Proteasome Inhibition DPP4_Inhibition_Pathway Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Released from Gut Food_Intake->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose This compound This compound Derivative This compound->DPP4 Inhibition Antitubercular_Workflow Start Start: Design of This compound Library Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening against M. tuberculosis H37Ra Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR IC50 < Threshold Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Application Notes & Protocols: Homopiperazine in Anti-Anxiety Medication Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of homopiperazine and its derivatives in the development of novel anxiolytic agents. The information compiled from recent preclinical studies highlights the mechanism of action, key experimental data, and detailed protocols for the evaluation of these compounds.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and the development of more effective and safer anxiolytic drugs remains a significant challenge in psychopharmacology.[1] The piperazine scaffold has been a cornerstone in the development of drugs targeting the central nervous system, with many derivatives exhibiting antipsychotic, antidepressant, and anxiolytic properties.[2][3] this compound, a seven-membered heterocyclic amine, serves as a valuable pharmacophore in the design of ligands for various receptors, particularly serotonin (5-HT) receptors, which are critically involved in the pathophysiology of anxiety.[4][5]

Derivatives of this compound have shown considerable promise as anti-anxiety agents, primarily through their interaction with 5-HT1A and 5-HT7 receptors.[6][7] Many of these compounds act as agonists or partial agonists at these receptors, modulating serotonergic neurotransmission to produce anxiolytic effects.[8][9] This document outlines the current understanding of this compound-based anxiolytics, presents key preclinical data, and provides detailed protocols for their synthesis and evaluation.

Mechanism of Action: Targeting the Serotonergic System

The anxiolytic effects of this compound derivatives are predominantly attributed to their activity at serotonin receptors, particularly the 5-HT1A and, in some cases, the 5-HT7 subtypes.[6][7]

  • 5-HT1A Receptor Agonism: The 5-HT1A receptor is a key target for anxiolytic drugs.[8] As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][9] This signaling cascade ultimately leads to neuronal hyperpolarization and reduced neuronal excitability in brain regions associated with anxiety, such as the hippocampus and amygdala.[6] this compound-based compounds often act as partial or full agonists at 5-HT1A receptors.[9]

  • 5-HT7 Receptor Modulation: The 5-HT7 receptor, also a G-protein coupled receptor, is implicated in various neurological processes, including mood and anxiety.[6] Some this compound derivatives exhibit affinity for 5-HT7 receptors, often as antagonists, which may contribute to their overall psychopharmacological profile.[5]

The interplay between the activity at these and potentially other receptors, such as dopamine receptors, defines the specific therapeutic and side-effect profile of each derivative.[10]

Data Presentation

The following tables summarize key quantitative data from preclinical studies of various this compound and piperazine derivatives, highlighting their receptor binding affinities and efficacy in animal models of anxiety.

Table 1: Receptor Binding Affinity of this compound and Piperazine Derivatives

CompoundReceptorBinding Affinity (Ki, nM)Reference
MM55-HT1AHigh Affinity (exact Ki not specified)[10]
MC15-HT1AHigh Affinity (exact Ki not specified)[10]
LQFM2135-HT1AInvolvement suggested by antagonist blockade[11][12]
Compound 2b5-HT1A412[13]
8-OH-DPAT5-HT1A0.6 (IC50)[14]
Serotonin5-HT1A1.8 (IC50)[14]

Table 2: Efficacy of Piperazine Derivatives in Preclinical Anxiety Models

CompoundAnimal ModelDoseAnxiolytic-like EffectReference
PD2Zebrafish Light-Dark Test2.5 µg/ml & 5.0 µg/mlIncreased time in light zone[15]
4pElevated Plus Maze (EPM)60 mg/kgConfirmed anxiolytic effects[16]
3oElevated Plus Maze (EPM)7.5 mg/kgConfirmed anxiolytic effects[16]
LQFM211Elevated Plus Maze (EPM)Not specifiedElicited anxiolytic-like effects[11][12]
LQFM213Elevated Plus Maze (EPM)Not specifiedElicited anxiolytic-like effects[11][12]
Compound 9Four-Plate Test50 mg/kgStatistically significant anxiolytic-like activity[17]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound-based anti-anxiety medications.

Protocol 1: Synthesis of N-Aryl this compound Derivatives

This protocol provides a general procedure for the synthesis of N-aryl this compound derivatives, which can be adapted for various substitutions.

Materials:

  • Substituted aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diglyme (solvent)

  • Potassium carbonate (K2CO3)

  • Appropriate alkylating agent (e.g., 1-bromo-4-chlorobutane)

  • Acetonitrile (solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization to form the N-arylpiperazine core:

    • In a round-bottom flask, dissolve the substituted aniline in diglyme.

    • Add bis(2-chloroethyl)amine hydrochloride to the solution.

    • Heat the reaction mixture to 150°C and reflux for the appropriate time (monitor by TLC).

    • After completion, cool the reaction, and perform an appropriate work-up to isolate the N-arylpiperazine product. Purification can be achieved by column chromatography.[18]

  • N-Alkylation:

    • In a separate flask, stir a mixture of the synthesized N-arylpiperazine, the desired chloroalkyl derivative, and potassium carbonate in acetonitrile.

    • Reflux the mixture overnight.

    • After cooling, evaporate the solvent to dryness.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the final compound by column chromatography.[5]

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol details the procedure for determining the binding affinity of a test compound for the human 5-HT1A receptor.

Materials:

  • Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor.[19]

  • Radioligand: [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT).[14][19]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[19]

  • Non-specific binding determinant: 10 µM Metergoline or 10 µM 8-OH-DPAT.[14][19]

  • Test this compound derivative at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).[12]

  • Filtration apparatus.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Incubation:

    • In a 96-well plate, add 150 µL of the cell membrane preparation (3-20 µg protein).[12]

    • Add 50 µL of the test compound at various concentrations (for competition assay) or buffer (for total binding).[12]

    • Add 50 µL of [3H]8-OH-DPAT (final concentration ~0.25 nM).[12][19]

    • For non-specific binding wells, add 10 µM of the non-specific binding determinant.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.[12][19]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[12]

    • Wash the filters four times with ice-cold wash buffer.[12]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 3: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][11][15]

Apparatus:

  • A plus-shaped maze elevated 50-80 cm from the floor.[7][15]

  • Two open arms (e.g., 35 cm x 5 cm) and two closed arms (e.g., 35 cm x 5 cm with 15 cm high walls).[7]

  • A central platform (e.g., 5 cm x 5 cm).

  • Video tracking system and software (e.g., ANY-maze).[7]

Procedure:

  • Habituation:

    • Allow the mice to acclimate to the testing room for at least 45 minutes before the experiment.[7]

  • Drug Administration:

    • Administer the this compound derivative or vehicle control (e.g., saline) intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes).

  • Testing:

    • Place a mouse on the central platform of the EPM, facing one of the closed arms.[8]

    • Allow the mouse to freely explore the maze for a 5-minute session.[7][16]

    • Record the session using the video tracking system.

  • Data Analysis:

    • The software will automatically score various parameters. The primary measures of anxiety are:

      • Time spent in the open arms.

      • Number of entries into the open arms.

    • An increase in these parameters for the drug-treated group compared to the control group is indicative of an anxiolytic-like effect.

    • Clean the maze thoroughly between each trial to remove olfactory cues.[16]

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HP This compound Derivative HT1A 5-HT1A Receptor HP->HT1A Binds & Activates G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Neuronal Excitability PKA->Neuronal_Excitability Decreases Anxiolytic_Effect Anxiolytic Effect Neuronal_Excitability->Anxiolytic_Effect Leads to

Caption: 5-HT1A receptor signaling pathway activated by this compound derivatives.

Experimental Workflow

G cluster_discovery Drug Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assay (5-HT1A, 5-HT7, etc.) Purification->Binding_Assay Signaling_Assay Functional Assays (cAMP, β-arrestin) Binding_Assay->Signaling_Assay Behavioral_Assay Behavioral Models (Elevated Plus Maze) Signaling_Assay->Behavioral_Assay Data_Analysis Data Analysis (Ki, EC50, Behavioral Effects) Behavioral_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: Workflow for the development of this compound-based anxiolytics.

Logical Relationship

G Homopiperazine_Core This compound Scaffold Serotonin_Receptors Serotonin Receptors (5-HT1A, 5-HT7) Homopiperazine_Core->Serotonin_Receptors High Affinity for Anxiolytic_Activity Anxiolytic Activity Serotonin_Receptors->Anxiolytic_Activity Modulation leads to CNS_Disorders Treatment of Anxiety Disorders Anxiolytic_Activity->CNS_Disorders Potential Therapeutic Application

Caption: Rationale for using this compound in anxiolytic drug development.

References

Homopiperazine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a seven-membered heterocyclic diamine, is a versatile monomer increasingly utilized in the synthesis of advanced polymers. Its unique structural features, including the presence of two secondary amine groups within a flexible cyclic structure, impart distinct properties to the resulting polymers. These characteristics make this compound-based polymers promising candidates for a range of applications, from high-performance membranes for separation processes to innovative biomaterials for drug and gene delivery.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound. It is intended to serve as a comprehensive resource for researchers and professionals in polymer chemistry, materials science, and drug development.

Applications of this compound-Based Polymers

Polymers incorporating this compound units in their backbone exhibit a variety of advantageous properties, leading to their application in several key areas:

  • Nanofiltration Membranes: Polyamides synthesized from this compound are used to create thin-film composite membranes for nanofiltration. These membranes demonstrate excellent performance in the removal of heavy metal ions from wastewater.

  • Antimicrobial Materials: this compound can be incorporated into various polymer structures to impart antimicrobial properties. These materials are of significant interest for biomedical devices, textiles, and water purification systems to prevent bacterial growth and biofilm formation.

  • Gene and Drug Delivery: The cationic nature of protonated this compound moieties makes them suitable for complexing with nucleic acids (DNA and RNA). This has led to the development of this compound-containing polymers as non-viral vectors for gene delivery. Their biocompatibility and ability to facilitate endosomal escape are key advantages in this application.

  • CO2 Capture: The amine functionalities within this compound-based polymers can reversibly react with carbon dioxide. This has prompted research into their use as sorbents for CO2 capture from flue gas and other industrial emissions, contributing to efforts to mitigate greenhouse gas emissions.

Quantitative Data Summary

The following tables summarize key quantitative data for various polymers synthesized using this compound and its close structural analog, piperazine. This data provides a comparative overview of their properties.

Table 1: Molecular Weight and Polydispersity Index of Piperazine-Based Polymers

Polymer TypeCo-monomer(s)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
PolyamideTrimesoyl chloride---[1][2]
PolyimidePyromellitic dianhydride20,880 - 36,00042,590 - 79,5301.99 - 2.25[3]

Table 2: Thermal Properties of Piperazine- and this compound-Based Polymers

Polymer TypeCo-monomer(s)Tg (°C)Td, 10% (°C)Reference
PolyamideDimer acid, Sebacic acidAmorphous-[4]
PolyimideDianhydrides170 - 220> 410[5]
Piperazine-based Polymer (PE)EDTAD-~250[6]

Table 3: CO2 Capture Performance of Amine-Containing Polymers

Polymer/MembraneAmineCO2 Permeability (Barrer)CO2/CH4 SelectivityConditionsReference
PVA-PzPD3-(1-piperazinyl)-1,2-propanediol106037050 °C, 90% RH[7][8]
Covalent Triazine-Piperazine PolymerPiperazine3.48 mmol/g (uptake)128 (CO2/N2)273 K, 1 bar[9]

Table 4: Antimicrobial Activity of Piperazine-Based Polymers

PolymerTarget MicroorganismActivity MetricResultReference
Piperazine Polymer (PE)E. coliMICEffective inhibition[6]
Piperazine Polymer (PE)S. aureusMICEffective inhibition[6]
Poly(guanylurea)–piperazine (PGU–P)M. smegmatis, S. aureusBroader spectrumHigh selectivity[10]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-amide) Thin-Film Composite Membrane for Nanofiltration

This protocol describes the interfacial polymerization of this compound with trimesoyl chloride (TMC) to form a polyamide thin film on a porous support, creating a nanofiltration membrane.

Materials:

  • This compound (HP)

  • Trimesoyl chloride (TMC)

  • n-hexane (anhydrous)

  • Deionized (DI) water

  • Polysulfone (PSf) ultrafiltration membrane (support)

  • Ethanol

Equipment:

  • Glass petri dish

  • Rubber roller

  • Oven

Procedure:

  • Prepare a 2% (w/v) aqueous solution of this compound.

  • Prepare a 0.1% (w/v) solution of trimesoyl chloride in n-hexane.

  • Cut the polysulfone support membrane to the desired size and immerse it in deionized water for at least 24 hours to remove preservatives.

  • Mount the wet polysulfone support membrane in a suitable frame.

  • Pour the 2% this compound solution onto the surface of the support membrane and allow it to sit for 2 minutes.

  • Remove the excess this compound solution from the surface by gently rolling a rubber roller over it.

  • Pour the 0.1% TMC/n-hexane solution onto the this compound-saturated support membrane surface and allow the interfacial polymerization to proceed for 1 minute.

  • Pour off the excess TMC solution and rinse the membrane surface with pure n-hexane to remove any unreacted TMC.

  • Heat-treat the resulting thin-film composite membrane in an oven at 60°C for 10 minutes to complete the polymerization and cure the polyamide layer.

  • Store the prepared membrane in deionized water until use.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide layer by identifying characteristic amide bond peaks.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the composite membrane.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the membrane.

  • Contact Angle Measurement: To determine the hydrophilicity of the membrane surface.

  • Cross-flow Filtration System: To evaluate the water flux and salt rejection performance of the membrane.

G cluster_prep Membrane Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment prep_support 1. Prepare Polysulfone Support saturate 4. Saturate Support with this compound Solution (2 min) prep_support->saturate prep_hp 2. Prepare 2% (w/v) this compound (aq) prep_hp->saturate prep_tmc 3. Prepare 0.1% (w/v) TMC in Hexane react 6. Contact with TMC Solution (1 min) prep_tmc->react remove_excess 5. Remove Excess this compound saturate->remove_excess remove_excess->react rinse 7. Rinse with Hexane react->rinse cure 8. Cure Membrane in Oven (60°C, 10 min) rinse->cure store 9. Store in DI Water cure->store

Caption: Workflow for the synthesis of a poly(this compound-amide) nanofiltration membrane.

Protocol 2: Synthesis of a this compound-Based Antimicrobial Polymer

This protocol outlines the synthesis of an antimicrobial polymer by reacting this compound with a suitable dianhydride, such as ethylenediaminetetraacetic dianhydride (EDTAD), via condensation polymerization.

Materials:

  • This compound (HP)

  • Ethylenediaminetetraacetic dianhydride (EDTAD)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Set up the three-neck round-bottom flask with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Dissolve a specific molar amount of this compound in anhydrous DMSO in the flask.

  • In the dropping funnel, dissolve an equimolar amount of EDTAD in anhydrous DMSO.

  • While stirring the this compound solution, add the EDTAD solution dropwise over a period of 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer product thoroughly with diethyl ether to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Characterization:

  • FTIR and NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[11]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.

  • Antimicrobial Assays: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against selected bacterial strains (e.g., E. coli, S. aureus).

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification and Isolation setup_flask 1. Assemble Three-Neck Flask under Inert Atmosphere dissolve_hp 2. Dissolve this compound in DMSO setup_flask->dissolve_hp dissolve_edtad 3. Dissolve EDTAD in DMSO setup_flask->dissolve_edtad add_edtad 4. Add EDTAD Solution Dropwise (30 min) dissolve_hp->add_edtad dissolve_edtad->add_edtad heat_react 5. Heat to 80°C and Stir for 24 hours add_edtad->heat_react cool 6. Cool to Room Temperature heat_react->cool precipitate 7. Precipitate in Diethyl Ether cool->precipitate filter 8. Filter the Polymer precipitate->filter wash 9. Wash with Diethyl Ether filter->wash dry 10. Dry under Vacuum wash->dry

Caption: General workflow for the synthesis of a this compound-based antimicrobial polymer.

Logical Relationships in Polymer Design

The choice of co-monomer and polymerization technique significantly influences the final properties and applications of this compound-based polymers. The following diagram illustrates the logical relationships between monomer selection, polymer architecture, and resulting applications.

G cluster_monomers Monomer Selection cluster_polymers Resulting Polymer cluster_applications Primary Applications HP This compound Polyamide Polyamide HP->Polyamide Polyimide Polyimide HP->Polyimide Polyurethane Polyurethane HP->Polyurethane Diacid Diacid Chloride (e.g., TMC) Diacid->Polyamide Dianhydride Dianhydride (e.g., EDTAD) Dianhydride->Polyimide Diisocyanate Diisocyanate Diisocyanate->Polyurethane Membranes Nanofiltration Membranes Polyamide->Membranes CO2 CO2 Capture Polyamide->CO2 Antimicrobial Antimicrobial Surfaces Polyimide->Antimicrobial Delivery Gene/Drug Delivery Polyimide->Delivery Polyurethane->Delivery

Caption: Relationship between monomer choice, polymer type, and application for this compound-based polymers.

Conclusion

This compound is a valuable monomer for the development of functional polymers with tailored properties. The protocols and data presented here provide a starting point for researchers interested in exploring the potential of this compound-based materials in various scientific and industrial fields. Further research into the structure-property relationships of these polymers will undoubtedly lead to the discovery of new and innovative applications.

References

Application of Homopiperazine in Agrochemical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Homopiperazine, a seven-membered heterocyclic diamine, is a versatile chemical intermediate with significant potential in the development of novel agrochemical formulations. While direct applications in commercial products are not extensively documented, its structural similarity to piperazine—a well-established scaffold in numerous pesticides—suggests its considerable promise as a building block for new active ingredients. This compound derivatives are being explored for a range of agrochemical applications, including as fungicides, insecticides, and potentially as herbicide safeners. Its unique structural properties can be leveraged to modify the physicochemical characteristics of a molecule, such as solubility and bioavailability, which are critical for the efficacy of agrochemical products.[1]

This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound in agrochemical formulations. The information is compiled from academic and patent literature, with a focus on providing a strong foundation for further research and development.

Application Notes

This compound as a Scaffold for Fungicides

This compound can serve as a central scaffold for the synthesis of novel fungicides. By functionalizing the two nitrogen atoms of the this compound ring, a diverse library of compounds can be created and screened for antifungal activity. The related piperazine moiety has been successfully incorporated into fungicides that target key fungal metabolic pathways.

Potential Mechanisms of Action:

  • Succinate Dehydrogenase Inhibition (SDHI): this compound derivatives can be designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to fungal cell death.

  • Ergosterol Biosynthesis Inhibition: Similar to some piperazine-azole hybrids, this compound derivatives could be developed to inhibit enzymes involved in the ergosterol biosynthesis pathway, such as 14α-demethylase.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and fungal growth inhibition.

This compound in Insecticide Development

The this compound ring can be used as a linker to connect different pharmacophores, a strategy that has been effective in the development of piperazine-based insecticides. This approach allows for the creation of new molecules with potentially novel modes of action or improved efficacy against resistant insect populations.

Design Strategy:

  • Incorporate known insecticidal toxophores onto the this compound backbone.

  • Explore N-alkylation and N-arylation to modify the lipophilicity and target-binding properties of the resulting compounds.

Potential Application as a Herbicide Safener

Herbicide safeners are crucial components in modern agriculture, protecting crops from the phytotoxic effects of herbicides without compromising weed control.[2][3] Safeners typically act by enhancing the metabolic detoxification of herbicides in the crop plant, often by inducing the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[4] While there is no direct evidence of this compound being used as a commercial safener, its derivatives could be designed to trigger these protective pathways in crops.

Hypothetical Signaling Pathway for Safener Action:

Safener_Pathway

Quantitative Data Summary

The following tables summarize quantitative data for piperazine derivatives, which can be considered indicative of the potential activity of this compound analogs.

Table 1: Antifungal Activity of Piperazine Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Reference
Piperazine-Thiazole DerivativePhytophthora capsici<0.1331Dimethomorph0.1331[5]
Myricetin-Pyrazole-Piperazine D1Phomopsis sp.16.9Azoxystrobin50.7[6]
Myricetin-Pyrazole-Piperazine D6Xanthomonas oryzae pv. Oryzae18.8Thiadiazole-copper52.9[6]
Myricetin-Pyrazole-Piperazine D16Phytophthora capsici11.3Azoxystrobin35.1[6]

Table 2: Anti-Plant Virus Activity of Piperazine Derivatives

Compound IDTarget VirusActivity TypeEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Reference
Trifluoromethyl Pyridine Piperazine A16TMVProtective18.4Ningnanmycin50.2[7]
Trifluoromethyl Pyridine Piperazine A16CMVProtective347.8Ningnanmycin359.6[7]
Trifluoromethyl Pyridine Piperazine S8CMVProtective95.0Ningnanmycin171.4[8]
Trifluoromethyl Pyridine Piperazine S8CMVInactivation18.1Ningnanmycin38.4[8]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, which can then be screened for agrochemical activity.

Synthesis_Workflow

Materials:

  • This compound

  • Substituted alkyl or aryl halide (R-X)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (2.2 equivalents) to the solution and stir.

  • Slowly add the substituted alkyl or aryl halide (2.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Remove the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Mycelial Growth Inhibition Assay

This protocol details a standard method for assessing the antifungal activity of newly synthesized this compound derivatives against various plant pathogenic fungi.[9]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of target plant pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA to 45-50 °C and add the test compounds to achieve the desired final concentrations (e.g., 50 µg/mL). A control plate with DMSO only should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug in the center of the PDA plates (both treated and control).

  • Seal the Petri dishes with parafilm and incubate at 25-28 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by testing a range of concentrations and performing a probit analysis.

Protocol 3: Evaluation of Herbicide Safening Activity

This protocol provides a method to assess the potential of this compound derivatives to act as herbicide safeners in a model crop species like maize or wheat.

Materials:

  • Seeds of a crop species sensitive to a particular herbicide (e.g., maize and a sulfonylurea herbicide).

  • Synthesized this compound derivatives.

  • Herbicide.

  • Pots or trays with a suitable growing medium.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Spraying equipment for uniform application.

Procedure:

  • Seed Treatment:

    • Prepare solutions of the this compound derivatives at various concentrations.

    • Coat the crop seeds with the test solutions. A control group should be treated with the solvent only.

    • Allow the seeds to dry before planting.

  • Planting and Herbicide Application:

    • Plant the treated seeds in pots or trays.

    • At a specific growth stage (e.g., two-leaf stage), apply the herbicide at a rate known to cause moderate injury to the crop.

    • Include a non-safened, herbicide-treated control and an untreated control.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the level of herbicide injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (plant death).

    • Measure plant height and shoot fresh weight.

    • Calculate the percentage reduction in injury and the increase in biomass compared to the non-safened, herbicide-treated control.

Conclusion

This compound presents a promising scaffold for the development of new agrochemical active ingredients. Its structural features allow for the synthesis of a wide array of derivatives with potential applications as fungicides, insecticides, and herbicide safeners. The protocols and data presented here, largely based on the well-studied analog piperazine, provide a solid foundation for researchers to explore the potential of this compound in creating the next generation of crop protection products. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock their potential in sustainable agriculture.

References

Homopiperazine as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a cyclic diamine, and its derivatives are emerging as effective corrosion inhibitors for steel, particularly in acidic environments. The presence of nitrogen atoms with lone pair electrons and the overall molecular structure allow for strong adsorption onto the steel surface, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound and its derivatives as corrosion inhibitors for steel. The methodologies described are based on established electrochemical and surface analysis techniques.

Mechanism of Corrosion Inhibition

Organic corrosion inhibitors, such as this compound, function by adsorbing onto the metal surface, which can be described by two main types of interaction: physisorption and chemisorption. In acidic solutions, the steel surface is positively charged, and the this compound molecule can be protonated.

  • Physisorption: This involves the electrostatic attraction between the protonated this compound molecules and the negatively charged chloride ions adsorbed on the steel surface.

  • Chemisorption: This involves the sharing of lone pair electrons of the nitrogen atoms with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This process is further enhanced by the presence of π-electrons if aromatic rings are part of the derivative structure.

The formation of this adsorbed layer blocks the active sites for corrosion, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Experimental Protocols

To evaluate the performance of this compound as a corrosion inhibitor, a series of electrochemical and surface analysis experiments are typically conducted.

Weight Loss Method

This is a simple and direct method to determine the average corrosion rate over a period of time.[1]

Materials and Equipment:

  • Steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat for temperature control

  • Desiccator

  • Polishing papers of different grades

  • Acetone or ethanol for cleaning

Protocol:

  • Specimen Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution (with and without the inhibitor) for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 standard procedure to remove corrosion products.[2][3][4] This typically involves scrubbing with a soft brush in a solution containing inhibited acid.

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry them thoroughly, and re-weigh.

  • Calculation:

    • Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

    • Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and can help in identifying the type of inhibitor (anodic, cathodic, or mixed).[1]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: steel specimen; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

  • Corrosive solution with and without inhibitor

Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.[5]

  • Polarization Scan: Apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[1]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive solution with and without inhibitor

Protocol:

  • Cell Setup and Stabilization: Follow the same procedure as for potentiodynamic polarization to set up the cell and stabilize the OCP.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for steel in an acidic solution often shows a depressed semicircle, which can be modeled using an equivalent electrical circuit.

    • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates better corrosion resistance.

    • The Inhibition Efficiency (IE%) can be calculated from the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Data Presentation

Quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Weight Loss Data for this compound Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank0187.75-
4,4-ABPFM1045.6975.67
4,4-ABPFM1008.8095.31
4,4-APPFM1049.1373.83
4,4-APPFM10015.6391.68
Data derived from studies on piperazine derivatives (4,4-ABPFM and 4,4-APPFM) and presented as an example.[4]

Table 2: Potentiodynamic Polarization Data for Piperazine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (%)
Blank0-466.1575.0-
P210⁻⁶-466.1127.079.00
P210⁻³-476.265.689.00
P310⁻⁶-482.084.785.23
P310⁻³-476.265.689.00
Data for N,N'-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (P2) and N,N'-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl] piperazine (P3).[6]

Table 3: Electrochemical Impedance Spectroscopy Data for Piperazine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (M)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank045150-
P210⁻⁶1508070.0
P210⁻³3504087.1
P310⁻⁶1807575.0
P310⁻³4003588.8
Data for N,N'-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine (P2) and N,N'-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl] piperazine (P3).

Visualizations

Corrosion_Inhibition_Mechanism H+ H⁺ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H+->Cathodic Reduction Cl- Cl⁻ Fe Fe (Steel) Cl-->Fe Adsorption HPHP+ Protonated This compound HPHP+->Fe Physisorption HP This compound HP->HPHP+ Protonation HP->Fe Chemisorption (N lone pairs to Fe d-orbitals) Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Fe->Anodic Dissolution Experimental_Workflow cluster_electrochem Electrochemical Tests start Start prep Steel Coupon Preparation (Polishing, Cleaning) start->prep w_loss Weight Loss Measurement prep->w_loss electrochem Electrochemical Measurements prep->electrochem sem Surface Analysis (SEM/AFM) w_loss->sem electrochem->sem pdp Potentiodynamic Polarization (PDP) end End sem->end eis Electrochemical Impedance Spectroscopy (EIS)

References

Application Notes and Protocols for N-alkylation of Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a seven-membered cyclic diamine, is a crucial building block in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making the selective N-alkylation of the this compound scaffold a critical transformation in the synthesis of novel therapeutic agents. The presence of two secondary amine groups presents a challenge in achieving selective mono-alkylation over di-alkylation. This document provides detailed protocols for the mono-N-alkylation of this compound using three common and effective methods: direct alkylation with an excess of the amine, reductive amination, and a protecting group strategy.

General Workflow for N-alkylation of this compound

The overall process for the N-alkylation of this compound, from starting materials to the purified product, is depicted in the workflow diagram below.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Setup Reaction Setup (Solvent, Base, etc.) This compound->Reaction_Setup Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide, Aldehyde/Ketone) Alkylating_Agent->Reaction_Setup Workup Aqueous Work-up (Extraction, Washing) Reaction_Setup->Workup Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification N_Alkyl_this compound N-Alkyl this compound Purification->N_Alkyl_this compound Characterization Characterization (NMR, MS) N_Alkyl_this compound->Characterization

Caption: General workflow for the N-alkylation of this compound.

Method 1: Direct N-Alkylation with Excess this compound

This method relies on using a large excess of this compound to statistically favor mono-alkylation. The unreacted this compound can be recovered and recycled.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Ethanol (EtOH))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (5-10 equivalents) in the chosen solvent, add the base (2-3 equivalents).

  • Add the alkyl halide (1 equivalent) dropwise to the stirred solution at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a specified time (monitored by TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired mono-N-alkylated this compound.

Data Presentation
Alkyl HalideSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Benzyl chlorideTHF-Reflux472[1]
o-Methylbenzyl bromideEtOHHCl20-702.589[2]
n-Amyl bromideEtOHHCl20-701.564[2]
Alkyl iodideEtOH-RefluxVaries>60[3]

Method 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and avoids the issue of over-alkylation often seen with direct alkylation. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.2 equivalents) and the aldehyde or ketone (1 equivalent) in the chosen solvent, add acetic acid (1 equivalent, optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Data Presentation
Aldehyde/KetoneReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCERT1-2High[4][5][6]
Various AldehydesNaBH(OAc)₃DCERTVariesGood to Excellent[6]
Various KetonesNaBH(OAc)₃DCE/AcOHRTVariesGood to Excellent[6]

Method 3: Protecting Group Strategy (Using Boc-protection)

To achieve selective mono-alkylation, one of the nitrogen atoms of this compound can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The remaining free amine can then be alkylated, followed by deprotection to yield the mono-alkylated product.

Experimental Protocol

Step 1: Mono-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (2 equivalents) in dichloromethane.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-Boc-protected this compound, which can often be used in the next step without further purification.

Step 2: N-Alkylation of Mono-Boc-Homopiperazine

Materials:

  • Mono-Boc-homopiperazine

  • Alkyl halide

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))

Procedure:

  • To a solution of mono-Boc-homopiperazine (1 equivalent) in the chosen solvent, add the base (1.5 equivalents) and the alkyl halide (1.1 equivalents).

  • Stir the mixture at room temperature or heat as required until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated-N'-Boc-homopiperazine.

Step 3: Deprotection of the Boc Group

Materials:

  • N-alkylated-N'-Boc-homopiperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-alkylated-N'-Boc-homopiperazine in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane/methanol at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the pure mono-N-alkylated this compound.

Data Presentation
Protection StepAlkylation StepDeprotection StepOverall YieldReference
Boc₂O, DCMAlkyl halide, K₂CO₃, ACNTFA, DCMGenerally Good to High[3][7]
Boc₂O, DCMAlkyl halide, Cs₂CO₃, DMFHCl/DioxaneGenerally Good to High[3]

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying N-alkylated this compound derivatives. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of triethylamine is often added to the eluent to prevent the product from streaking on the column.[3]

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.[2]

  • Recrystallization: Solid derivatives can be purified by recrystallization from a suitable solvent system.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product. The appearance of new signals corresponding to the alkyl group and shifts in the signals of the this compound ring protons and carbons provide evidence of successful alkylation.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the N-H stretch of the secondary amine and the appearance of new C-H stretches from the alkyl group can be observed.

Conclusion

The selective mono-N-alkylation of this compound is a fundamental transformation for the synthesis of a diverse range of biologically active molecules. The choice of method depends on the specific substrate, desired scale, and available reagents. Direct alkylation is straightforward but can lead to mixtures. Reductive amination offers excellent control and is broadly applicable. The protecting group strategy, while longer, provides the highest selectivity for mono-alkylation. The protocols and data presented here serve as a comprehensive guide for researchers in the successful synthesis and purification of N-alkylated this compound derivatives.

References

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Utilizing a Homopiperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and characterization of dipeptidyl peptidase-IV (DPP-IV) inhibitors centered on a homopiperazine scaffold. This document is intended to guide researchers in the development of novel therapeutic agents for type 2 diabetes.

Introduction to DPP-IV Inhibition and the this compound Scaffold

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control.

The this compound scaffold has emerged as a promising structural motif in the design of DPP-IV inhibitors. Compounds incorporating this seven-membered ring system have demonstrated high potency and selectivity. The this compound ring can be strategically substituted to interact with key residues in the active site of the DPP-IV enzyme, offering a versatile platform for inhibitor design. A key advantage of some this compound-based inhibitors is their potential for reduced inhibition of cytochrome P450 (CYP) enzymes, such as CYP3A4, which is a common challenge in drug development leading to undesirable drug-drug interactions.[1]

DPP-IV Signaling Pathway

The inhibition of DPP-IV has pleiotropic effects that extend beyond glucose metabolism. The following diagram illustrates the central role of DPP-IV in various signaling pathways.

DPP_IV_Signaling_Pathway cluster_0 DPP-IV Inhibition cluster_1 Incretin Pathway cluster_2 Other Pathways DPP-IV_Inhibitor This compound-based DPP-IV Inhibitor DPP-IV DPP-IV (CD26) DPP-IV_Inhibitor->DPP-IV Inhibition GLP-1_GIP Active GLP-1 & GIP DPP-IV->GLP-1_GIP Degradation SDF-1a SDF-1α DPP-IV->SDF-1a Neuropeptide_Y Neuropeptide Y DPP-IV->Neuropeptide_Y Substance_P Substance P DPP-IV->Substance_P Pancreas Pancreatic β-cells GLP-1_GIP->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Cardiovascular_Effects Cardiovascular Effects SDF-1a->Cardiovascular_Effects Neuropeptide_Y->Cardiovascular_Effects Immune_Response Immune Response Substance_P->Immune_Response

Caption: DPP-IV signaling and the impact of its inhibition.

Experimental Workflow for Developing this compound-based DPP-IV Inhibitors

The development of novel DPP-IV inhibitors follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow design Lead Identification & Structure-Based Design synthesis Chemical Synthesis of This compound Derivatives design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification dpp4_assay In Vitro DPP-IV Inhibition Assay (IC50) purification->dpp4_assay selectivity_assay Selectivity Profiling (DPP-8, DPP-9, FAP) dpp4_assay->selectivity_assay cyp_assay CYP450 Inhibition Assay (e.g., CYP3A4) selectivity_assay->cyp_assay pk_studies In Vivo Pharmacokinetic Studies (Animal Models) cyp_assay->pk_studies efficacy_studies In Vivo Efficacy Studies (e.g., OGTT in rodents) pk_studies->efficacy_studies lead_optimization Lead Optimization efficacy_studies->lead_optimization lead_optimization->design

Caption: A typical workflow for the development of DPP-IV inhibitors.

Data Presentation

In Vitro DPP-IV Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro DPP-IV inhibitory activity of a series of β-aminoacyl-containing this compound derivatives.

Compound IDR GroupDPP-IV IC50 (nM)
7a H1300
7b 4-F1100
7c 4-Cl830
7d 4-Br780
7e 4-Me1200
7f 4-OMe1500
7g 3,4-diF920
7h 2,4-diF1300
7i 2,5-diF1100
7j 2,4,5-triF1200
7k 2-Thienyl1400
7l Pyridin-2-yl1600
7m Cyclohexyl11
7n 1-Adamantyl14
7o 2-Adamantyl21
7p Benzyl1100
7q 4-F-benzyl1200
7r 4-Cl-benzyl1100
7s (R)-Tetrahydrofuran-3-yl25
7t (S)-Tetrahydrofuran-3-yl18
Sitagliptin -19

Data adapted from Ahn, J. H., et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-6529.

Pharmacokinetic Properties of Selected DPP-IV Inhibitors
DrugScaffold TypeTmax (h)Oral Bioavailability (%)T1/2 (h)Primary Elimination Route
Sitagliptin Piperazine1-4~87~12.4Renal
Vildagliptin Cyanopyrrolidine1.7~85~1.5Hepatic/Renal
Saxagliptin Cyanopyrrolidine2~752.5-3.1Renal/Hepatic (CYP3A4/5)
Linagliptin Xanthine1.5~30>100Fecal
Alogliptin Pyrimidinedione1-2>7512.4-21.4Renal

This table summarizes general pharmacokinetic data for marketed DPP-IV inhibitors and is intended for comparative purposes.

Experimental Protocols

General Synthetic Protocol for this compound-based DPP-IV Inhibitors

This protocol describes a general method for the synthesis of β-aminoacyl-containing this compound derivatives.

Step 1: Synthesis of Boc-protected β-amino acid

  • To a solution of the corresponding β-amino acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected β-amino acid.

Step 2: Coupling of Boc-protected β-amino acid with this compound

  • To a solution of the Boc-protected β-amino acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Step 3: Boc-deprotection

  • Dissolve the Boc-protected intermediate in a solution of 4N HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture in vacuo to obtain the amine hydrochloride salt.

Step 4: N-alkylation of the this compound Ring

  • To a solution of the amine hydrochloride salt (1.0 eq) and the desired alkyl halide or sulfonyl chloride (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography or preparative HPLC.

In Vitro DPP-IV Inhibition Assay Protocol

This fluorometric assay determines the inhibitory activity of test compounds on recombinant human DPP-IV enzyme.

Materials:

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the DPP-IV substrate in the assay buffer.

    • Dilute the recombinant human DPP-IV enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup (in triplicate in a 96-well plate):

    • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).

    • Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (DMSO).

    • Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.

    • Positive Control: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the positive control dilution.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted DPP-IV substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Enzyme Control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

CYP3A4 Inhibition Assay Protocol

This protocol outlines a method to assess the potential of test compounds to inhibit the activity of cytochrome P450 3A4.

Materials:

  • Human Liver Microsomes (HLM)

  • CYP3A4 substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Ketoconazole)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer, human liver microsomes, and the test compound or positive control at various concentrations.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the CYP3A4 substrate.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of different concentrations of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Conclusion

The this compound scaffold provides a robust and versatile platform for the design and synthesis of potent and selective DPP-IV inhibitors. The protocols outlined in these application notes offer a comprehensive guide for researchers to synthesize and evaluate novel this compound-based compounds. Further optimization of these scaffolds, guided by structure-activity relationship studies and in vivo evaluations, holds the potential for the discovery of next-generation therapies for type 2 diabetes.

References

Homopiperazine in the Synthesis of H3 Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of homopiperazine in the preparation of histamine H3 receptor antagonists. It includes detailed experimental protocols for the synthesis and evaluation of these compounds, a summary of their structure-activity relationships, and a discussion of their therapeutic potential.

Introduction

The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR), plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system. Its modulation has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairments, sleep-wake cycle disturbances, and attention-deficit/hyperactivity disorder (ADHD). This compound, a seven-membered cyclic diamine, has been identified as a valuable scaffold in the design of potent and selective H3 receptor antagonists. Its structural features allow for the introduction of various substituents to optimize pharmacological properties, leading to the development of promising drug candidates.

H3 Receptor Signaling Pathway

The histamine H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of the G protein complex. Activation of the receptor, either by histamine or by its constitutive activity, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The βγ subunit of the G protein can also directly modulate the activity of ion channels, such as N-type calcium channels, leading to a reduction in neurotransmitter release. H3 receptor antagonists, or inverse agonists, block this constitutive activity, thereby increasing histamine release and the release of other neurotransmitters like acetylcholine and norepinephrine, which are crucial for cognitive function and wakefulness.

H3_Signaling_Pathway cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi/o) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP converts Ca_ion Ca_channel->Ca_ion influx ATP ATP ATP->AC PKA PKA cAMP->PKA activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Release Neurotransmitter Release Neurotransmitter_Vesicle->Release leads to Ca_ion->Neurotransmitter_Vesicle triggers fusion Histamine Histamine Histamine->H3R binds Antagonist H3 Antagonist (this compound-based) Antagonist->H3R blocks Drug_Discovery_Workflow cluster_Discovery Discovery & Lead Generation cluster_Synthesis Chemical Synthesis cluster_Evaluation Pharmacological Evaluation cluster_Preclinical Preclinical Development Target_ID Target Identification (H3 Receptor) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Library_Synthesis Library Synthesis of This compound Analogs Hit_to_Lead->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Library_Synthesis->SAR_Studies In_Vitro In Vitro Assays (Binding, Functional) Library_Synthesis->In_Vitro SAR_Studies->Hit_to_Lead Iterative Optimization In_Vitro->SAR_Studies In_Vivo In Vivo Models (Cognition, Wakefulness) In_Vitro->In_Vivo ADME_Tox ADME/Toxicity Profiling In_Vivo->ADME_Tox Candidate_Selection Lead Candidate Selection ADME_Tox->Candidate_Selection

Application Notes and Protocols for the Synthesis of Homopiperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homopiperazine, a seven-membered heterocyclic amine, is a significant structural motif in medicinal chemistry. It is often employed as a bioisosteric replacement for piperazine to modulate physicochemical and pharmacokinetic properties of drug candidates.[1][2] The this compound scaffold is a key component in various biologically active compounds, including the approved drug suvorexant for insomnia and ligands targeting central nervous system (CNS) disorders and cardiovascular diseases.[1][3] These application notes provide an overview of common synthetic strategies for preparing this compound and its derivatives, complete with detailed protocols and comparative data.

I. Synthesis of the this compound Core

The construction of the fundamental this compound ring can be achieved through several synthetic routes, each with distinct advantages regarding starting materials, reaction conditions, and overall yield.

This method involves the hydrocyclization of N-(2-cyanoethyl)ethylenediamine. While the reaction route is short, it often requires high pressure and specialized catalysts, and the reported yields can be modest.[3][4]

A versatile and widely used method involves the protection of the amino groups of ethylenediamine, followed by cyclization with a three-carbon electrophile, and subsequent deprotection. The use of protecting groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) allows for controlled reactions under milder conditions.[3][5][6]

Experimental Protocol: Boc-Protected Route

This protocol is adapted from a patented synthetic method.[5]

Step 1: Synthesis of N,N'-di-Boc-ethylenediamine

  • To a solution of ethylenediamine (1.0 mol) in water, add di-tert-butyl dicarbonate (Boc anhydride) (2.2 mol).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield N,N'-di-Boc-ethylenediamine.

Step 2: Synthesis of N,N'-di-Boc-homopiperazine

  • Dissolve N,N'-di-Boc-ethylenediamine (1.0 mol) in a suitable solvent such as DMF or THF.

  • Add a strong base, for example sodium hydride (NaH) (2.2 mol), portion-wise at 0 °C.

  • Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) (1.05 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N,N'-di-Boc-homopiperazine, which can be purified by column chromatography.

Step 3: Deprotection to this compound

  • Dissolve N,N'-di-Boc-homopiperazine (1.0 mol) in an alcohol such as methanol or ethanol.

  • Add a saturated solution of a hydrogen halide (e.g., HCl in methanol).

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the solution under reduced pressure to obtain the hydrogen halide salt of this compound.

  • Adjust the pH of an aqueous solution of the salt with a base (e.g., NaOH) and extract with an organic solvent to yield free this compound.

This approach involves a multi-step synthesis starting from 4-piperidone hydrochloride hydrate, proceeding through an oximation reaction followed by a molecular rearrangement (Beckmann rearrangement) to form the seven-membered lactam ring, which is then reduced.[4]

Experimental Protocol: Ring Expansion Route

Step 1: Synthesis of N-protected 4-piperidone

  • React 4-piperidone hydrochloride hydrate with a suitable amino-protecting agent (e.g., Boc anhydride or benzyl chloroformate) in the presence of a base to obtain the N-protected 4-piperidone.

Step 2: Oximation of N-protected 4-piperidone

  • Treat the N-protected 4-piperidone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent.

  • Heat the mixture to reflux for several hours to form the corresponding oxime.

Step 3: Molecular Rearrangement to N-protected 5-carbonyl this compound (lactam)

  • Subject the N-protected 4-oxime piperidone to Beckmann rearrangement conditions, for example by treatment with a strong acid such as polyphosphoric acid or sulfuric acid, to induce rearrangement to the lactam.

Step 4: Reduction to N-protected this compound

  • Reduce the lactam using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether).

Step 5: Deprotection to this compound

  • Remove the protecting group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield this compound.

MethodStarting MaterialsKey Reagents/ConditionsReported YieldReference(s)
Reductive AminationN-(2-cyanoethyl)ethylenediamineHydrogen, Catalyst (e.g., Girdler G-49A)32.4%[3][4]
High-Pressure Hydrogenation1,3-propanediamine, ethylene glycolHigh pressure, Hydrogen, Catalyst23.5%[3]
High-Temperature/Pressure CyclizationN-(β-hydroxy)-1,3-propanediamineHigh temperature, High pressure, Catalyst (Cu-Cr-Ba-Al₂O₃)~90%[3][5]
Three-Step from Ethylenediamine (Sulfonylation, Cyclization, Desulfonylation)Ethylenediamine, p-toluenesulfonyl chloride, 1,3-dihalopropaneNaH/DMF, Phase transfer catalystup to 78%[3][6]
Boc-Protected RouteEthylenediamine, Boc-anhydride, 1,3-dihalopropaneNaH, HCl/alcoholHigh[5]

II. Synthesis of this compound-Based Ligands

Once the this compound core is obtained, it can be functionalized to create a diverse array of ligands. The two secondary amine nitrogens provide handles for derivatization.

Direct alkylation or arylation of one or both nitrogen atoms of this compound is a common strategy to introduce various substituents.

Experimental Protocol: Mono-N-Alkylation

  • Protect one of the nitrogen atoms of this compound, for instance, by reacting with one equivalent of Boc anhydride to form mono-Boc-homopiperazine.

  • To a solution of mono-Boc-homopiperazine (1.0 mol) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 mol).

  • Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.1 mol).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

  • Deprotect the Boc group with an acid (e.g., TFA or HCl) to yield the mono-N-alkylated this compound.

Reductive amination allows for the introduction of substituents via the formation of an imine or enamine followed by reduction.

Experimental Protocol: Reductive Amination

  • To a solution of this compound (1.0 mol) and an aldehyde or ketone (1.1 mol for mono-substitution) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent.

  • Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction, typically with an aqueous basic solution.

  • Extract the product with an organic solvent and purify as necessary.

Acylation of the nitrogen atoms of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of amide-based ligands.

Experimental Protocol: Amide Coupling

  • Dissolve mono-protected this compound (e.g., mono-Boc-homopiperazine) (1.0 mol) and a carboxylic acid (1.1 mol) in a solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add a base, for example, N-methylmorpholine or triethylamine.

  • Stir the reaction at room temperature until completion.

  • Perform an appropriate work-up to remove the coupling byproducts and isolate the acylated product.

  • Deprotect to yield the final ligand.

III. Visualizations

cluster_0 Method 2: Boc-Protected Route for this compound Core Ethylenediamine Ethylenediamine N,N'-di-Boc-ethylenediamine N,N'-di-Boc-ethylenediamine Ethylenediamine->N,N'-di-Boc-ethylenediamine Boc Anhydride N,N'-di-Boc-homopiperazine N,N'-di-Boc-homopiperazine N,N'-di-Boc-ethylenediamine->N,N'-di-Boc-homopiperazine 1,3-dihalopropane, Base This compound Salt This compound Salt N,N'-di-Boc-homopiperazine->this compound Salt Acid (e.g., HCl) This compound This compound This compound Salt->this compound Base (e.g., NaOH)

Caption: Workflow for the synthesis of the this compound core via the Boc-protected route.

cluster_1 General Ligand Synthesis from this compound This compound This compound Mono-protected this compound Mono-protected this compound This compound->Mono-protected this compound 1 eq. Protecting Group Reductive Amination Product Reductive Amination Product This compound->Reductive Amination Product Aldehyde/Ketone, Reducing Agent N-Alkylated Product N-Alkylated Product Mono-protected this compound->N-Alkylated Product Alkyl Halide, Base N-Acylated Product N-Acylated Product Mono-protected this compound->N-Acylated Product Carboxylic Acid, Coupling Agent Final Ligand (Alkylated) Final Ligand (Alkylated) N-Alkylated Product->Final Ligand (Alkylated) Deprotection Final Ligand (Acylated) Final Ligand (Acylated) N-Acylated Product->Final Ligand (Acylated) Deprotection

Caption: General workflows for the functionalization of this compound to create ligands.

cluster_2 This compound in Drug Design Logic Lead Compound (with Piperazine) Lead Compound (with Piperazine) Bioisosteric Replacement Bioisosteric Replacement Lead Compound (with Piperazine)->Bioisosteric Replacement This compound Analog This compound Analog Bioisosteric Replacement->this compound Analog Improved Properties Improved Properties This compound Analog->Improved Properties Potency Potency Improved Properties->Potency Selectivity Selectivity Improved Properties->Selectivity Pharmacokinetics Pharmacokinetics Improved Properties->Pharmacokinetics

Caption: The role of this compound as a bioisostere in drug design.

References

Application Notes and Protocols for Homopiperazine in CO2 Capture Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of homopiperazine (homoPZ) and its blends in carbon dioxide (CO2) capture technologies. The information is intended to guide researchers in evaluating and optimizing this compound-based solvents for post-combustion CO2 capture.

Introduction to this compound for CO2 Capture

This compound, a cyclic diamine, is a promising absorbent for CO2 capture. Similar to its analogue, piperazine (PZ), it possesses two amine groups that can react with CO2, offering a potentially high absorption capacity. Its use as a promoter in potassium carbonate (K2CO3) solutions has been investigated to enhance the overall performance of the solvent by increasing the absorption rate and capacity.[1] The key advantage of using such promoters is to overcome the kinetic limitations of K2CO3 solutions alone.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound-based solvents in CO2 capture applications. For context, comparative data for piperazine (PZ) and monoethanolamine (MEA) are also included where available.

Table 1: CO2 Absorption Capacity

Solvent SystemConcentrationTemperature (°C)CO2 Loading (mol CO2 / mol amine)Reference
K2CO3 / homoPZ -60Higher than K2CO3 alone[1]
K2CO3 / homoPZ -80Higher than K2CO3 alone[1]
K2CO3 / homoPZ -40Excellent, comparable to MEA[1]
7 m MEA30 wt%-~0.5[4]
8 m PZ-40~0.75 (greater than 7m MEA)[5]

Table 2: CO2 Absorption Rate

Solvent SystemConcentrationTemperature (°C)Relative Absorption RateReference
K2CO3 / homoPZ -60~0.375 times faster than K2CO3 alone[1]
K2CO3 / homoPZ -80~0.343 times faster than K2CO3 alone[1]
K2CO3 / PZ20-30 wt% K2CO3, 0.6 m PZ60Order of magnitude faster than K2CO3 alone[1]

Table 3: Regeneration Energy

Note: Specific regeneration energy data for this compound was not available in the provided search results. The data below for piperazine blends provides context for the expected range.

Solvent SystemConcentrationRegeneration Temperature (°C)Reboiler Duty (GJ/t CO2)Reference
MDEA / PZ35 wt% / 15 wt%-3.235[6]
PZ + DIPA-110-1303.57 - 8.93[7][8]
9 m MEA-135Provides 8% less equivalent work with advanced stripper configuration[9]
8 m PZ--Provides 10% less equivalent work with advanced stripper configuration[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound-based solvents for CO2 capture. These protocols are synthesized from established methods for similar amine-based solvents.

Protocol for CO2 Absorption Performance in a Bubble Column Reactor

This protocol describes the procedure for determining the CO2 removal efficiency, absorption rate, and CO2 loading of an aqueous this compound solution using a lab-scale bubble column.[10][11]

Materials:

  • This compound (purity >99%)

  • Deionized water

  • CO2 gas cylinder (purity >99.9%)

  • Nitrogen (N2) or Air cylinder (CO2-free)

  • Standard acid solution (e.g., 0.1 M HCl) for titration

  • Methyl orange indicator

Apparatus:

  • Jacketed glass bubble column reactor with a gas sparger

  • Mass flow controllers for CO2 and N2/Air

  • Gas analyzer for measuring outlet CO2 concentration

  • Liquid pump

  • Thermostatic water bath to control reactor temperature

  • pH meter

  • Stirrer (optional)

  • Gas-tight syringes for liquid sampling

  • Titration setup

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of this compound at the desired concentrations (e.g., 0.1 M to 2.0 M) by dissolving a known mass of this compound in deionized water.

  • System Setup:

    • Assemble the bubble column reactor and connect the gas inlet to the mass flow controllers and the outlet to the gas analyzer.

    • Circulate water from the thermostatic bath through the reactor jacket to maintain the desired absorption temperature (e.g., 40 °C).

    • Fill the reactor with a known volume of the prepared this compound solution.

  • Absorption Experiment:

    • Start the liquid pump to circulate the solvent if operating in continuous mode, or ensure the solvent is well-mixed if in batch mode.

    • Set the desired flow rates of CO2 and N2/Air using the mass flow controllers to simulate flue gas conditions (e.g., 15% CO2).

    • Introduce the gas mixture through the sparger at the bottom of the column.

    • Continuously monitor and record the CO2 concentration in the outlet gas stream using the gas analyzer.

    • Periodically, take liquid samples using a gas-tight syringe to determine the CO2 loading.

  • CO2 Loading Analysis (Titration Method):

    • Accurately weigh a small amount of the collected liquid sample.

    • Add a few drops of methyl orange indicator.

    • Titrate with the standard HCl solution until the endpoint is reached (color change from yellow to red).

    • The CO2 loading can be calculated based on the amount of amine and the change in alkalinity.

  • Data Analysis:

    • CO2 Removal Efficiency (%): ((CO2_in - CO2_out) / CO2_in) * 100

    • CO2 Absorption Rate (mol/s): (Gas_flow_rate * (CO2_in - CO2_out)) / Molar_volume

    • CO2 Loading (mol CO2 / mol homoPZ): Determined from the titration results.

Protocol for Vapor-Liquid Equilibrium (VLE) Measurements

This protocol is for determining the equilibrium solubility of CO2 in aqueous this compound solutions at various temperatures and pressures.[1]

Materials:

  • Aqueous this compound solution of known concentration

  • Pure CO2 gas

Apparatus:

  • Vapor-liquid equilibrium (VLE) apparatus, typically a thermostatted equilibrium cell with pressure and temperature sensors.

  • Vacuum pump

  • Gas chromatograph (GC) or other suitable analytical equipment for gas phase composition analysis.

  • Liquid sampling port

Procedure:

  • Preparation:

    • Clean and dry the equilibrium cell thoroughly.

    • Evacuate the cell using the vacuum pump.

    • Introduce a known amount of the this compound solution into the cell.

  • Equilibration:

    • Bring the cell to the desired experimental temperature (e.g., 60 °C or 80 °C) using the thermostat.[1]

    • Introduce a known amount of CO2 into the cell.

    • Agitate the mixture to ensure thorough mixing and facilitate the attainment of equilibrium.

    • Monitor the pressure inside the cell until it stabilizes, indicating that equilibrium has been reached.

  • Sampling and Analysis:

    • Once at equilibrium, carefully take samples from both the vapor and liquid phases.

    • Analyze the vapor phase composition using a GC to determine the partial pressure of CO2.

    • Analyze the liquid phase for CO2 loading using the titration method described in Protocol 3.1.

  • Repeat: Repeat the experiment at different temperatures and initial CO2 pressures to construct the VLE curve.

Visualizations

Experimental Workflow for CO2 Capture Evaluation

CO2_Capture_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Studies cluster_analysis Analysis cluster_evaluation Performance Evaluation Solvent_Prep Prepare Aqueous This compound Solution Bubble_Column Bubble Column Experiment Solvent_Prep->Bubble_Column VLE_Apparatus Vapor-Liquid Equilibrium Measurement Solvent_Prep->VLE_Apparatus Titration Titration for CO2 Loading Bubble_Column->Titration Gas_Analysis Outlet Gas Analysis (GC/IR) Bubble_Column->Gas_Analysis VLE_Apparatus->Titration Absorption_Capacity Absorption Capacity Titration->Absorption_Capacity Absorption_Rate Absorption Rate Gas_Analysis->Absorption_Rate Regeneration_Energy Regeneration Energy (from Desorption Study) Absorption_Capacity->Regeneration_Energy

Caption: Workflow for evaluating this compound-based CO2 capture solvents.

Simplified Reaction Pathway of this compound with CO2

Reaction_Pathway homoPZ This compound (homoPZ) Zwitterion Zwitterion Intermediate homoPZ->Zwitterion + CO2 Protonated_homoPZ Protonated This compound (homoPZH+) homoPZ->Protonated_homoPZ + H2O + CO2 -> HCO3- CO2 CO2 Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate + H2O Carbamate Carbamate Zwitterion->Carbamate + Base Zwitterion->Protonated_homoPZ + Base Water H2O Base Base (e.g., another homoPZ)

Caption: Simplified reaction of this compound and CO2.

Concluding Remarks

This compound shows potential as a component in solvent systems for CO2 capture, particularly as a promoter for potassium carbonate solutions.[1] The provided protocols offer a foundation for researchers to systematically evaluate its performance. Further research is needed to generate a more comprehensive dataset on its absorption kinetics, regeneration energy, and long-term stability to fully assess its viability as an alternative to conventional amines like MEA and piperazine.

References

Troubleshooting & Optimization

Improving yield in Homopiperazine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homopiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most prevalent methods for this compound synthesis start with ethylenediamine and a three-carbon dielectrophile, such as 1,3-dichloropropane or 1,3-dibromopropane. To control the reaction and prevent polymerization, the amino groups of ethylenediamine are typically protected.

Q2: Why is it necessary to use protecting groups in this compound synthesis?

A2: Protecting groups, such as tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (tosyl), are crucial for preventing side reactions.[1][2] Without them, the multiple nucleophilic nitrogen atoms on ethylenediamine and the intermediate products can lead to a mixture of linear polymers and undesired cyclic compounds, significantly lowering the yield of this compound. The use of protecting groups directs the reaction towards the desired cyclization.[3]

Q3: What is a typical overall yield for a protected-route synthesis of this compound?

A3: A well-optimized, multi-step synthesis involving protecting groups can achieve a total recovery of over 75%.[4] Some specific high-pressure methods have reported yields of up to 90%, though these require specialized equipment.[2]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, including:

  • Distillation: As this compound is a low-melting solid with a boiling point of 169 °C, vacuum distillation is a common purification technique.[5]

  • Crystallization: The product can be crystallized from a suitable solvent.

  • Salt Formation: Formation of a salt, such as the diacetate, can facilitate purification by crystallization. The pure this compound can then be regenerated by treatment with a base.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Low Yield in Cyclization Reaction

Problem: The yield of the protected this compound intermediate is significantly lower than expected.

Probable CauseRecommended Solution
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions are used to fully deprotonate the protected ethylenediamine before adding the dihaloalkane.
Side Reactions Add the 1,3-dihalopropane slowly to the reaction mixture to maintain a low concentration and minimize intermolecular side reactions that can lead to dimers or polymers.
Incorrect Solvent Use a polar aprotic solvent like DMF to ensure all reactants remain in solution throughout the reaction.[4]
Suboptimal Temperature The reaction temperature for the cyclization step is critical and should be carefully controlled. A typical range is 95-140 °C.[4]
Difficulties with Boc Deprotection

Problem: The final Boc deprotection step results in a low yield or a complex mixture of byproducts.

Probable CauseRecommended Solution
Incomplete Reaction Ensure a sufficient excess of strong acid (e.g., HCl in an alcohol or TFA in DCM) is used. Monitor the reaction by TLC or LC-MS to confirm the complete removal of both Boc groups.[7][8]
N-Alkylation Side Reaction The tert-butyl cation generated during deprotection can alkylate the nitrogen atoms of this compound.[9] Use a scavenger, such as anisole or thioanisole, to trap the carbocation.
Product Loss During Workup After deprotection with acid, the this compound will be in its salt form. Ensure the aqueous solution is made sufficiently basic (pH > 12) before extraction with an organic solvent to recover the free base.
Purification Challenges

Problem: The final this compound product is difficult to purify to the desired level (>98%).

Probable CauseRecommended Solution
Residual Water This compound is hygroscopic. To remove water, consider azeotropic distillation with a solvent like toluene.
Co-distillation of Impurities If impurities have similar boiling points, consider converting the this compound to a salt (e.g., hydrochloride or diacetate) and recrystallizing it. The pure product can then be liberated with a base.[6]
Poor Chromatographic Separation The basicity of this compound can cause tailing on silica gel columns. Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent, or use a different stationary phase like alumina.

Experimental Protocols

Synthesis of N,N'-di-Boc-homopiperazine

This protocol is adapted from established procedures for the synthesis of N-Boc protected diamines.[4]

Step 1: Protection of Ethylenediamine

  • To a solution of ethylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq).

  • Maintain the reaction temperature between 0-40 °C.

  • Stir the mixture for 5-10 hours until the reaction is complete (monitor by TLC).

  • Isolate the N,N'-di-Boc-ethylenediamine product by extraction and solvent evaporation.

Step 2: Cyclization

  • In an anhydrous solvent (e.g., DMF), add N,N'-di-Boc-ethylenediamine (1.0 eq) and a strong base such as sodium hydride (2.2 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 1,3-dichloropropane or 1,3-dibromopropane (1.1 eq) to the reaction mixture.

  • Heat the reaction to 95-140 °C and stir for 5-20 hours.

  • After the reaction is complete, quench the reaction carefully with water and extract the N,N'-di-Boc-homopiperazine with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Step 3: Deprotection of N,N'-di-Boc-homopiperazine

  • Dissolve N,N'-di-Boc-homopiperazine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a saturated solution of HCl in the chosen solvent.

  • Heat the mixture to 50-80 °C and stir for 5-8 hours.

  • Remove the solvent under reduced pressure to obtain the this compound dihydrochloride salt.

  • Dissolve the salt in water and adjust the pH to >12 with a strong base (e.g., NaOH or KOH).

  • Extract the free this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the final product.

Data Summary

Table 1: Comparison of this compound Synthesis Methods and Yields

Synthesis RouteStarting MaterialsKey Reagents/CatalystsConditionsReported YieldReference(s)
Protected Amine CyclizationEthylenediamine, 1,3-DihalopropaneBoc₂O, NaH, HClMulti-step, 95-140 °C cyclization>75% (overall)[4]
High-Pressure Catalytic CyclizationN-(β-hydroxyethyl)-1,3-propanediamineCu-Cr-Ba-Al₂O₃High temperature and pressure90%[2]
Hydrogenation Ring-ClosureN-(2-cyanoethyl)ethylenediamineG-49A Catalyst, H₂High pressure32.4%[2]
Sulfonamide-Protected CyclizationEthylenediamine, 1,3-DihalopropaneTosyl chloride, phase-transfer catalyst, HBr/HAcMulti-step78% (overall)[4]

Visualizations

Homopiperazine_Synthesis_Workflow cluster_protection Step 1: Protection cluster_cyclization Step 2: Cyclization cluster_deprotection Step 3: Deprotection A Ethylenediamine B N,N'-di-Boc-ethylenediamine A->B Boc₂O C N,N'-di-Boc-homopiperazine B->C 1. NaH 2. 1,3-Dihalopropane D This compound C->D HCl

Caption: General workflow for the synthesis of this compound via a Boc-protected intermediate.

Troubleshooting_Logic Start Low Yield? Step Which Step? Start->Step Cause_Cyclization Check: - Base Strength - Anhydrous Conditions - Reagent Addition Rate Step->Cause_Cyclization Cyclization Cause_Deprotection Check: - Acid Concentration - Reaction Time - Presence of Scavenger Step->Cause_Deprotection Deprotection Cause_Purification Consider: - Azeotropic Distillation - Salt Formation - Modified Chromatography Step->Cause_Purification Purification

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Homopiperazine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homopiperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low yields during this compound cyclization reactions.

Troubleshooting Guide (Q&A)

This guide addresses specific issues encountered during this compound synthesis that can lead to poor outcomes.

Q1: My cyclization reaction yield is significantly lower than expected. What are the most common causes?

Low yields in this compound cyclization are frequently due to competing side reactions and suboptimal reaction conditions. The primary culprits are intermolecular polymerization (forming dimers, trimers, etc.) and intramolecular elimination reactions. The choice of base, solvent, temperature, and concentration plays a critical role in directing the reaction toward the desired 7-membered ring structure.[1][2]

Q2: I am observing a significant amount of a side product that appears to be an elimination product. How can I minimize this?

The formation of an elimination byproduct is a known issue, especially when forming a 7-membered ring, as the cyclization can be slow, allowing the competing elimination pathway to dominate.[1] To address this:

  • Optimize the Base and Solvent System: Strong, non-nucleophilic bases are often required. The combination of potassium tert-butoxide (KOtBu) as the base and dimethylformamide (DMF) as the solvent has been shown to be effective in promoting cyclization over elimination.[1]

  • Control the Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization pathway. For a similar aza-heterocycle synthesis, optimizing the temperature to -20°C was crucial for success.[1]

Q3: My reaction seems to be producing a lot of high-molecular-weight oligomers instead of the cyclic monomer. What's going wrong?

Oligomerization is a classic problem when the rate of intermolecular reaction surpasses the rate of intramolecular cyclization. This is highly dependent on the concentration of your linear precursor.

  • Apply High-Dilution Conditions: The most effective strategy to minimize oligomerization is to perform the reaction under high-dilution conditions.[2] By keeping the concentration of the reactant low (typically in the 1-5 mM range), you decrease the probability of molecules reacting with each other and favor the intramolecular ring-closing reaction.

Q4: My starting materials are not fully consumed, or the reaction stalls. What adjustments can I make?

Incomplete conversion suggests that the reaction conditions are not optimal for your specific substrate.

  • Re-evaluate Your Base/Solvent: The choice of base is critical. While sodium hydride (NaH) is a common choice, other bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS) might be more effective.[1] Similarly, switching solvents from acetonitrile (CH3CN) or tetrahydrofuran (THF) to a more polar aprotic solvent like DMF can dramatically improve conversion rates.[1]

  • Adjust Temperature and Reaction Time: Traditional methods for this compound synthesis often involved high temperatures and pressures.[3][4] While modern methods aim for milder conditions, gently increasing the temperature or extending the reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like TLC or LCMS to determine the optimal endpoint.

Data Presentation: Optimizing Cyclization Conditions

The following table summarizes the results of an optimization study for a base-induced cyclization to form a substituted this compound, highlighting the critical impact of solvent and base selection.

EntryStarting MaterialBaseSolventTemperature (°C)Conversion/YieldOutcome
1N-benzyl-N-Boc protected diaminopropane derivativeKOtBuCH3CN-10LowPredominantly starting material and elimination byproduct
2N-benzyl-N-Boc protected diaminopropane derivativeNaHDMF-20ModerateMixture of desired product and elimination byproduct
3N-benzyl-N-Boc protected diaminopropane derivativeKOtBuDMF-2098% ConversionSuccessful cyclization to desired this compound[1]

Data adapted from a study on the synthesis of C2-functionalized, N,N'-protected homopiperazines.[1]

Visualizing the Workflow and Troubleshooting Process

A clear workflow and a logical troubleshooting process are key to systematically addressing low yields.

This compound Synthesis Workflow Start Ethylenediamine + Dihaloalkane Precursors Protect Step 1: Amino Group Protection (e.g., Boc, Tosyl) Start->Protect Protection Reagent (e.g., Boc-anhydride) Cyclize Step 2: Base-Mediated Cyclization Protect->Cyclize Base (e.g., KOtBu) Solvent (e.g., DMF) Deprotect Step 3: Protecting Group Removal Cyclize->Deprotect Acidic Conditions (e.g., HCl/Alcohol) End Purified This compound Deprotect->End Extraction & Purification

Caption: General workflow for this compound synthesis.

Troubleshooting_Logic_Flow Start Low Yield in Cyclization Reaction Cause1 High Level of Oligomers? Start->Cause1 Cause2 Elimination or Other Side Products? Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Solution1 Perform reaction under high-dilution conditions (1-5 mM concentration) Cause1->Solution1 Yes Solution2 Optimize Base/Solvent (e.g., KOtBu in DMF) Lower temperature Cause2->Solution2 Yes Solution3 Screen alternative bases (NaH, KHMDS) Increase temp/time Ensure anhydrous conditions Cause3->Solution3 Yes

Caption: Troubleshooting logic for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for a this compound synthesis?

Yields can vary widely based on the synthetic route and substrate. Traditional high-temperature, high-pressure methods claim yields up to 90%, but these conditions are harsh.[5] More modern, lab-scale syntheses involving protection, cyclization, and deprotection often report overall yields for multi-step sequences. For instance, a three-step, one-pot synthesis of a functionalized this compound reported a 65% yield for the final cyclization step, which was complicated by a competing elimination reaction.[1] A patent for a Boc-protected route describes a final deprotection and purification step with a yield of 90-95%.[5] Achieving high yields requires careful optimization of each step.

Q2: Which protecting group strategy is most effective: Tosyl or Boc?

Both p-toluenesulfonyl (Tosyl) and tert-butyloxycarbonyl (Boc) are commonly used and effective.[3][5]

  • Tosyl (Ts): This group is robust and has been used effectively in syntheses starting from ethylenediamine.[3][4] Deprotection, however, can require harsh conditions (e.g., HBr in acetic acid).[5]

  • Boc: The Boc group is widely used due to its reliable installation and milder deprotection conditions, typically using a saturated solution of HCl in an alcohol.[5] This makes it very attractive for lab-scale synthesis and for substrates with sensitive functional groups. A patented method details a high-yield synthesis using a di-Boc protection strategy.[5]

The best choice depends on the overall synthetic plan and the stability of your molecule to the deprotection conditions.

Q3: How should I purify my final this compound product?

Purification often involves multiple steps to remove unreacted starting materials, byproducts, and residual catalysts.

  • Extraction: After the final deprotection and neutralization (adjusting pH to 8-12 with a base), the free this compound can be extracted from the aqueous layer using a solvent like ethyl acetate.[5]

  • Distillation: For the parent this compound, which is a solid at room temperature, vacuum distillation of the concentrated organic extract can be an effective purification method.[5]

  • Salt Formation & Recrystallization: A highly effective method for purifying piperazines and related compounds is to precipitate them as a salt, such as a diacetate. This can be achieved by dissolving the crude product in a solvent like acetone and adding acetic acid.[6] The precipitated salt is often highly pure and can be filtered off. The pure free base can then be regenerated from the salt. This method is excellent for removing closely related impurities.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Di-Boc Protection

This protocol is adapted from a patented, high-yield synthetic method.[5]

Step 1: Synthesis of N,N'-di-Boc-ethylenediamine

  • To a stirred solution of ethylenediamine (1 mol) in a suitable solvent, add tert-Butyl dicarbonate (Boc-anhydride) (2.2 mol). The molar ratio of ethylenediamine to the protecting agent can range from 1:2 to 1:6.

  • Maintain the reaction temperature between 0-40°C.

  • Allow the reaction to proceed for 5-10 hours, monitoring for the consumption of ethylenediamine by TLC or GC.

  • Upon completion, perform a standard aqueous workup to isolate the N,N'-di-Boc-ethylenediamine product.

Step 2: Cyclization to N,N'-di-Boc-homopiperazine

  • Dissolve N,N'-di-Boc-ethylenediamine (1 mol) in a suitable solvent such as THF or DMF.

  • Add a base, such as sodium methoxide or sodium ethoxide (2.2 mol).

  • Add 1,3-dihalopropane (e.g., 1,3-dibromopropane) (1.1 mol) to the mixture.

  • Heat the reaction mixture to 50-80°C and stir for 5-10 hours until the reaction is complete (monitor by LCMS).

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N,N'-di-Boc-homopiperazine.

Step 3: Deprotection and Purification of this compound

  • Prepare a saturated solution of hydrogen chloride (HCl) in an alcohol solvent (e.g., isopropanol).

  • Dissolve the crude N,N'-di-Boc-homopiperazine from Step 2 in this acidic alcohol solution. The mass ratio of the solution to the Boc-protected intermediate should be between 1:1 and 50:1.

  • Heat the mixture to 50-80°C and stir for 5-8 hours to effect deprotection.

  • Remove the solvent under reduced pressure to yield the this compound dihydrochloride salt.

  • Dissolve the salt in water and adjust the pH to 10-12 using an alkali solution (e.g., NaOH or ammonia).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under vacuum.

  • The resulting solid can be further purified by vacuum distillation or recrystallization to yield pure this compound (yields reported at 90-95% for this step).[5]

References

Technical Support Center: Selective Mono-N-Alkylation of Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-N-alkylation of homopiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective mono-N-alkylation of this compound?

The primary challenge in the selective mono-N-alkylation of the symmetrical this compound molecule is controlling the reaction to prevent undesired side products. The main issues encountered are:

  • Dialkylation: Due to the presence of two reactive secondary amine groups, the initial mono-alkylated product can react further to form a dialkylated product.

  • Quaternary Ammonium Salt Formation: The tertiary amine of the mono-alkylated product can be further alkylated to form a quaternary ammonium salt, which is often highly water-soluble and difficult to isolate.[1]

  • Difficult Purification: Separating the desired mono-alkylated product from unreacted this compound, the dialkylated product, and any quaternary salts can be challenging due to similar polarities.

Q2: What are the most common strategies to achieve selective mono-N-alkylation?

Several effective strategies can be employed to favor the formation of the mono-alkylated product:

  • Use of Protecting Groups: This is a robust and widely used method that involves temporarily blocking one of the amine functionalities.[1][2]

  • Reductive Amination: This method utilizes an aldehyde or ketone as the alkylating agent in the presence of a reducing agent and can prevent the formation of quaternary ammonium salts.[1][2]

  • Control of Stoichiometry: Using a large excess of this compound can statistically favor mono-alkylation.[1]

  • Alkylation of a Monoprotonated Salt: Alkylating a this compound salt can provide high yields of the mono-alkylated product.[3]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-alkylated product and formation of significant amounts of dialkylated byproduct.

Possible Cause: The rate of the second alkylation is competitive with the first, or reaction conditions favor further alkylation.

Solutions:

  • Employ a Protecting Group Strategy: This is the most reliable method to prevent dialkylation. The general workflow involves:

    • Protection: Selectively protect one of the nitrogen atoms of this compound. The tert-butoxycarbonyl (Boc) group is a common choice.[1][4]

    • Alkylation: Alkylate the unprotected nitrogen atom.

    • Deprotection: Remove the protecting group to yield the desired mono-alkylated this compound.[5]

  • Use a Large Excess of this compound: By using a 5 to 10-fold excess of this compound relative to the alkylating agent, the probability of the alkylating agent reacting with an unreacted this compound molecule is much higher than with an already mono-alkylated molecule.[1]

    • Troubleshooting this approach: Be aware that the separation of the product from the excess starting material can be difficult. Chromatographic purification is often necessary.

  • Consider Flow Chemistry: If available, flow chemistry allows for precise control of stoichiometry and reaction time, which can significantly enhance the selectivity for mono-alkylation.[1]

Problem 2: The product is highly water-soluble and difficult to extract from the aqueous phase during work-up.

Possible Cause: Formation of a quaternary ammonium salt or the protonated form of the mono-alkylated product.[1]

Solutions:

  • Switch to Reductive Amination: This method avoids the use of alkyl halides and therefore prevents the formation of quaternary ammonium salts.[1][2] The reaction proceeds via an iminium intermediate which is then reduced.

  • Adjust the pH during Work-up: If your product is in the aqueous layer in its protonated form, careful basification of the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH above the pKa of your product will deprotonate it, making it less water-soluble and extractable with an organic solvent. Be cautious not to use an excessive amount of base.

  • Use a Protecting Group: As mentioned before, a protecting group strategy will prevent the formation of the tertiary amine that leads to the quaternary salt.

Problem 3: The reaction is slow or does not proceed to completion.

Possible Cause: Insufficient reactivity of the starting materials or inappropriate reaction conditions.

Solutions:

  • Choice of Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Solvent and Base Selection: For direct alkylation, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often used. The choice of base is also critical; potassium carbonate (K₂CO₃) or triethylamine (TEA) are common choices.[1]

  • Temperature: Increasing the reaction temperature can improve the reaction rate, but may also lead to more side products. Optimization is key.

  • For Reductive Amination: Ensure the reducing agent is active. Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective than sodium borohydride.[2] The reaction is also sensitive to pH; maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation.

Experimental Protocols

Protocol 1: Mono-N-alkylation using a Boc-Protecting Group

This protocol is a reliable method for achieving selective mono-alkylation.

Step 1: Mono-Boc Protection of this compound

  • Dissolve this compound (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. The mono-Boc-protected this compound can be separated from unreacted this compound and the di-Boc-protected byproduct by column chromatography.

Step 2: Alkylation of Mono-Boc-Homopiperazine

  • Dissolve the purified mono-Boc-homopiperazine (1 equivalent) in a polar aprotic solvent like ACN or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the base and concentrate the solvent. Purify the product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the alkylated, Boc-protected intermediate in a solvent like DCM or 1,4-dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Evaporate the solvent and excess acid. The product will be the corresponding salt, which can be converted to the free base by neutralization.

Protocol 2: Mono-N-alkylation via Reductive Amination

This protocol is advantageous for avoiding quaternary salt formation.

  • Dissolve this compound (1.5-2 equivalents) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add a mild acid catalyst, such as acetic acid, to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the desired mono-alkylated this compound by column chromatography.

Data Presentation

Table 1: Comparison of Mono-Alkylation Strategies

StrategyAdvantagesDisadvantagesTypical YieldsSelectivity
Protecting Group High selectivity, clean reaction, avoids quaternary salts.[1]Multi-step process, requires protection and deprotection.[5]Good to ExcellentHigh
Reductive Amination Prevents quaternary salt formation, often a one-pot reaction.[1][2]May require careful pH control, potential for over-alkylation if excess aldehyde is used.GoodModerate to High
Excess this compound Simple, one-step reaction.Requires a large excess of starting material, purification can be challenging.[1]VariableLow to Moderate
Monoprotonated Salt Potentially high yield and selectivity in a single step.[3]May require specific conditions and may not be universally applicable.Good to ExcellentHigh

Visualizations

experimental_workflow_protection start This compound protection Step 1: Protection (e.g., with Boc₂O) start->protection mono_protected Mono-Boc-Homopiperazine protection->mono_protected alkylation Step 2: Alkylation (Alkyl Halide, Base) mono_protected->alkylation alkylated_protected Alkylated Boc-Homopiperazine alkylation->alkylated_protected deprotection Step 3: Deprotection (e.g., TFA or HCl) alkylated_protected->deprotection end Mono-alkylated This compound deprotection->end

Caption: Workflow for selective mono-alkylation using a protecting group strategy.

troubleshooting_logic issue Low Selectivity for Mono-alkylation? dialkylation High Dialkylation? issue->dialkylation Yes quat_salt Product in Aqueous Layer? (Quaternary Salt Formation) issue->quat_salt Yes solution1 Use Protecting Group Strategy dialkylation->solution1 Solution solution2 Use Large Excess of this compound dialkylation->solution2 Alternative quat_salt->solution1 Alternative solution3 Use Reductive Amination quat_salt->solution3 Best Solution

Caption: Troubleshooting logic for common issues in mono-alkylation of this compound.

References

Troubleshooting Homopiperazine reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homopiperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving its two secondary amine groups are:

  • N-Alkylation: Introduction of alkyl groups onto the nitrogen atoms.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted homopiperazines.[1][2]

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[3][4]

Q2: Why is controlling the stoichiometry in this compound reactions crucial?

A2: this compound has two reactive secondary amine nitrogens. Without proper control, this can lead to a mixture of mono- and di-substituted products, making purification difficult and reducing the yield of the desired compound.[5] Using a protecting group on one of the nitrogen atoms is a common strategy to achieve selective mono-functionalization.[6]

Q3: What are some common protecting groups for this compound?

A3: The most common protecting group for this compound is the tert-butyloxycarbonyl (Boc) group. N-Boc-homopiperazine is frequently used to achieve mono-alkylation or mono-acylation.[6][7] Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) can also be employed.

Troubleshooting Guides

Issue 1: Formation of Di-substituted Side Products in N-Alkylation

Q: I am trying to perform a mono-alkylation of this compound, but I am getting a significant amount of the di-alkylated product. How can I improve the selectivity for the mono-alkylated product?

A: The formation of di-alkylated products is a common challenge due to the two reactive nitrogen atoms in this compound.[5] Here are several strategies to favor mono-alkylation:

  • Use of an Excess of this compound: Using a significant excess of this compound (e.g., 3-5 equivalents) relative to the alkylating agent can statistically favor the mono-alkylation product. However, this requires an efficient method to remove the unreacted this compound after the reaction.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event on the already mono-alkylated product.

  • Use of a Mono-Protected this compound: The most reliable method is to use a mono-protected this compound, such as N-Boc-homopiperazine. The Boc group blocks one nitrogen, directing the alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[6]

  • Reaction with a Monoprotonated Salt: Using a monoprotonated salt of this compound can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[8]

Summary of Factors Influencing Di-alkylation

FactorCondition Favoring Mono-alkylationCondition Favoring Di-alkylation
Stoichiometry Large excess of this compoundNear 1:1 or excess of alkylating agent
Addition Rate Slow, dropwise addition of alkylating agentRapid addition of alkylating agent
Protecting Group Use of mono-protected this compoundUnprotected this compound
Temperature Lower reaction temperaturesHigher reaction temperatures

Experimental Protocol: Mono-Boc Protection of this compound

This protocol describes the synthesis of mono-Boc-protected this compound, which can then be used in subsequent mono-alkylation reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.8-0.9 equivalents to favor mono-protection) in DCM to the this compound solution over 1-2 hours with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected this compound.

Issue 2: Side Products in Reductive Amination

Q: During the reductive amination of this compound with an aldehyde, I am observing unexpected side products and incomplete conversion. What could be the cause and how can I optimize the reaction?

A: Reductive amination is a powerful method, but side reactions can occur.[9] Here are some potential issues and solutions:

  • Imine Formation Equilibrium: The initial formation of the iminium ion is a reversible reaction. To drive the equilibrium towards the imine, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Aldol Condensation of the Aldehyde: Aldehydes can undergo self-condensation under acidic or basic conditions. This can be minimized by using a mild reducing agent that allows for in-situ reduction of the imine as it is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good choice for this as it is a mild and selective reducing agent.[10]

  • Reduction of the Aldehyde: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine. It is recommended to use a milder reducing agent like NaBH(OAc)₃ or to add NaBH₄ after the imine formation is complete.[10]

  • Reaction with Solvent: Prolonged reaction times in chlorinated solvents like dichloromethane (DCM) can sometimes lead to side reactions with the amine.[11] If this is suspected, consider using a different solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Formation of Bridged Adducts: In some cases, particularly with formaldehyde or other reactive aldehydes, a second reaction can occur where the aldehyde bridges the two nitrogen atoms of the this compound ring. This was observed in an in vivo study where this compound reacted with endogenous formaldehyde.[12]

Troubleshooting Workflow for Reductive Amination

G start Low Yield or Side Products in Reductive Amination check_imine Is imine formation efficient? start->check_imine check_aldehyde Is the aldehyde stable? check_imine->check_aldehyde Yes solution_imine Add molecular sieves or use a Dean-Stark trap. check_imine->solution_imine No check_reducing_agent Is the reducing agent appropriate? check_aldehyde->check_reducing_agent Yes solution_aldehyde Use a milder reducing agent for in-situ reduction (e.g., NaBH(OAc)₃). check_aldehyde->solution_aldehyde No check_solvent Is the solvent inert? check_reducing_agent->check_solvent Yes solution_reducing_agent Switch to a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄). check_reducing_agent->solution_reducing_agent No solution_solvent Change solvent to THF or DCE. check_solvent->solution_solvent No end Improved Reaction check_solvent->end Yes solution_imine->end solution_aldehyde->end solution_reducing_agent->end solution_solvent->end

Caption: Troubleshooting workflow for this compound reductive amination.

Signaling Pathways and Reaction Mechanisms

N-Alkylation of this compound: Mono- vs. Di-substitution

The following diagram illustrates the reaction pathway for the N-alkylation of this compound and the competing formation of the di-substituted side product.

G cluster_0 Reaction Pathway cluster_1 Mitigation Strategy This compound This compound mono_alkylated Mono-alkylated This compound This compound->mono_alkylated + R-X, Base alkyl_halide Alkyl Halide (R-X) base Base di_alkylated Di-alkylated This compound (Side Product) mono_alkylated->di_alkylated + R-X, Base mono_boc Mono-Boc This compound mono_boc_alkylated Mono-alkylated Boc-Homopiperazine mono_boc->mono_boc_alkylated + R-X, Base deprotection Deprotection (e.g., TFA) mono_boc_alkylated->deprotection final_product Mono-alkylated This compound deprotection->final_product

Caption: N-alkylation of this compound and mitigation of di-alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for Homopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of homopiperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted this compound derivatives?

A1: The primary methods for synthesizing N-substituted this compound derivatives include:

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of this compound with an alkyl halide in the presence of a base.[1]

  • Reductive Amination: A two-step, one-pot process where this compound reacts with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts.[1][2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds, particularly for synthesizing aryl amines from aryl halides.[3][4]

  • Acylation/Amidation: Reaction with acyl chlorides or isocyanates to form amide or urea derivatives, respectively.[5]

Q2: How can I achieve selective mono-alkylation of this compound and avoid the di-substituted byproduct?

A2: Achieving mono-alkylation is a significant challenge due to the two reactive nitrogen atoms in the this compound ring. Key strategies include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected this compound, such as N-Boc-homopiperazine, blocks one nitrogen, directing the reaction to the unprotected site. The protecting group can be removed in a subsequent step.[1][2]

  • Control Stoichiometry: Using a significant excess of this compound relative to the alkylating agent can statistically favor the mono-substituted product.[1][2]

  • Slow Addition of Reagents: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Use of a Protonated Salt: Employing a mono-protonated this compound salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][6]

Q3: What are the recommended bases and solvents for direct N-alkylation of this compound?

A3: The choice of base and solvent is crucial for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options. Sodium tert-butoxide (NaOtBu) is also commonly used, especially in palladium-catalyzed reactions. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are often used to ensure the solubility of the reagents. Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction using TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature.[1]
Poor reagent qualityUse high-purity, anhydrous reagents and solvents. Impurities can poison catalysts or interfere with the reaction.[1]
Ineffective baseEnsure the base is strong enough and used in sufficient quantity (1.5-2.0 eq.) to neutralize the acid byproduct generated during the reaction. Use an anhydrous base like K₂CO₃ or Cs₂CO₃.[1]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as DMF.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse an excess of this compound relative to the alkylating agent.[1][2]
Rapid addition of alkylating agentAdd the alkylating agent slowly or dropwise to the reaction mixture.[1]
Unprotected this compoundFor best results and control, use a mono-protected this compound (e.g., N-Boc-homopiperazine).[1][2]
Product is Difficult to Purify Presence of unreacted starting material and byproductsColumn chromatography on silica gel is a common purification method. A mobile phase of methanol in dichloromethane (e.g., 7-10%) can be effective.[2]
Product remains in the aqueous phase during work-upThis may occur if the product is in its protonated form. Adjust the pH of the aqueous layer with a base to deprotonate the amine, allowing it to be extracted into an organic solvent.[2]
Poor Reproducibility Sensitivity to atmospheric moisture or oxygenEnsure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Inconsistent reagent qualityUse reagents from the same batch or ensure consistent purity across different batches.

Visual Guides

The following diagrams illustrate common workflows and decision-making processes in the synthesis of this compound derivatives.

G cluster_0 Strategy 1: Direct Alkylation cluster_1 Strategy 2: Reductive Amination cluster_2 Strategy 3: Using a Protecting Group Start1 This compound Step1_1 React with Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start1->Step1_1 Prod1 Mono-substituted This compound Step1_1->Prod1 Byprod1 Di-substituted Byproduct Step1_1->Byprod1 Start2 This compound Step2_1 React with Aldehyde/Ketone (Slightly acidic pH) Start2->Step2_1 Inter2 Imine/Iminium Ion Intermediate Step2_1->Inter2 Step2_2 Add Reducing Agent (e.g., NaBH(OAc)₃) Inter2->Step2_2 Prod2 Mono-substituted This compound Step2_2->Prod2 Start3 This compound Step3_1 Protect with Boc₂O Start3->Step3_1 Inter3 N-Boc-Homopiperazine Step3_1->Inter3 Step3_2 Alkylation or Reductive Amination Inter3->Step3_2 Inter4 N-Boc-N'-R-Homopiperazine Step3_2->Inter4 Step3_3 Deprotection (Acidic conditions) Inter4->Step3_3 Prod3 Mono-substituted This compound Step3_3->Prod3

Caption: Comparison of synthetic strategies for mono-substituted this compound derivatives.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReagents Are reagents and solvents pure and anhydrous? Start->CheckReagents CheckBase Is the base strong enough and in sufficient excess (≥1.5 eq)? CheckReagents->CheckBase Yes Sol_Reagents Use high-purity, anhydrous materials. Dry solvents if necessary. CheckReagents->Sol_Reagents No CheckConditions Is the reaction temperature and time sufficient? CheckBase->CheckConditions Yes Sol_Base Use a stronger, anhydrous base (e.g., Cs₂CO₃) or increase the equivalents used. CheckBase->Sol_Base No CheckSolubility Are all reagents soluble in the chosen solvent? CheckConditions->CheckSolubility Yes Sol_Conditions Increase temperature and/or prolong reaction time. Monitor by TLC/LC-MS. CheckConditions->Sol_Conditions No Sol_Solubility Switch to a more polar aprotic solvent like DMF. CheckSolubility->Sol_Solubility No

Caption: Troubleshooting decision tree for low product yield in this compound synthesis.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of this compound

This protocol describes the selective protection of one nitrogen atom in this compound, a crucial step for achieving selective mono-substitution. A similar procedure is widely used for piperazine.[2]

  • Dissolution: Dissolve this compound (2.0 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM.

  • Slow Addition: Add the Boc₂O solution dropwise to the this compound solution over a period of 2-3 hours at room temperature with stirring.

  • Reaction: Allow the mixture to stir at room temperature for 20-24 hours.

  • Work-up: Evaporate the solvent under reduced pressure. The resulting residue will contain mono-Boc-homopiperazine, di-Boc-homopiperazine, and unreacted this compound.

  • Purification: The products can typically be separated by column chromatography on silica gel.

Protocol 2: Direct N-Alkylation of Mono-Boc-Protected this compound

This protocol provides a general method for the alkylation of the unprotected nitrogen.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-Boc-homopiperazine (1.0 equivalent) and a strong, anhydrous base like potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).

  • Solvent Addition: Add a dry polar aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile (ACN).

  • Alkylation: Add the alkyl halide (e.g., 1-bromobutane) (1.2 equivalents) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux and monitor its progress overnight by TLC or LC-MS.

  • Cooling & Filtration: Once the starting material is consumed, cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-homopiperazine.

  • Purification: The crude product can be purified by column chromatography if necessary. The Boc protecting group can then be removed by treatment with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final mono-alkylated this compound.

Protocol 3: Reductive Amination for N-Alkylation

This method is an alternative to direct alkylation and is useful for preventing over-alkylation.[1][7]

  • Setup: Dissolve N-Boc-homopiperazine (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or acetonitrile (ACN).

  • Reduction Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture at room temperature. A small amount of acetic acid can be added to catalyze imine formation.

  • Reaction: Stir the reaction mixture for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the product by column chromatography and subsequently remove the Boc group as described in Protocol 2.

References

Technical Support Center: Scaling Up Homopiperazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homopiperazine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up synthesis from the lab to industrial production. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for industrial scale-up?

A1: Several synthetic routes to this compound exist, each with distinct advantages and disadvantages for large-scale production.

  • High-Temperature, High-Pressure Routes: One method involves the hydrocyclization of N-(2-cyanoethyl)ethylenediamine under hydrogen pressure.[1] While the reaction route is short, it often results in low yields (around 32.4%) and poses significant safety risks due to high pressure and explosive gases, making it less ideal for industrial scale-up.[1] Another high-pressure method uses N-(β-hydroxy)-1,3-propanediamine with a Cu-Cr-Ba-Al2O3 catalyst, achieving high yields (over 90%), but the harsh conditions and difficult catalyst preparation are major drawbacks.[1][2]

  • Ethylenediamine and Dihalopropane Cyclization: A widely used method involves reacting ethylenediamine with a 1,3-dihalopropane.[1][2] This route often requires the use of protecting groups, such as p-toluenesulfonyl or Boc, to prevent side reactions, followed by cyclization and deprotection steps.[2][3] While multi-stepped, this approach avoids extreme temperatures and pressures, offering higher safety and using more readily available, lower-cost raw materials, making it highly favorable for industrialization.[2]

Q2: What are the primary safety concerns when scaling up this compound production?

A2: Safety is paramount during scale-up. Key concerns include:

  • Handling of Raw Materials: Starting materials like diethylenetriamine are corrosive, causing severe skin burns and eye damage.[4][5] They can be harmful if swallowed or in contact with skin and may cause allergic skin reactions.[4][6] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[4][5][7]

  • Reaction Exotherms: Cyclization reactions can be exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor.[8] Continuous monitoring of temperature and controlled reagent addition rates are critical.

  • Ventilation: Many reagents, including diethylenetriamine, have strong, ammonia-like odors and their vapors can be harmful if inhaled.[9] Production must occur in a well-ventilated area, often using a closed system for processes running above the flash point.[5][6]

Q3: How does the choice of solvent impact the scale-up process?

A3: Solvent selection is critical for reaction efficiency, safety, and environmental impact. For the cyclization step in protected amine synthesis, dimethylformamide (DMF) is often used.[1][2] When scaling up, consider the solvent's boiling point for heat management, its toxicity, and the difficulty of its removal and disposal. Large volumes of waste liquid can create significant environmental and cost pressures.[2] The goal is to use a solvent that provides good solubility for reactants, facilitates heat transfer, and can be efficiently recovered and recycled.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the scale-up of this compound synthesis.

Problem Potential Causes Recommended Solutions & Actions
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[10] 2. Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and "dead zones."[8] 3. Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.[8][11]Q: My yield dropped significantly after moving from a 1L flask to a 100L reactor. What should I check first? A: First, verify that the internal temperature of the reactor is reaching and maintaining the target temperature, as thermal lag is common in large vessels.[8] Second, evaluate your mixing efficiency; you may need to adjust the stirrer speed or change the impeller design to ensure homogeneity. Finally, review the rate of reagent addition; a slower, controlled addition may be necessary to manage exotherms and prevent side reactions.
High Impurity Profile 1. By-product Formation: Dimerization or polymerization of reactants or products. Symmetrically disubstituted piperazines are common by-products if protection/deprotection steps are inefficient.[11] 2. Residual Starting Materials: Incomplete conversion of starting materials like ethylenediamine. 3. Degradation during Workup: The product may degrade during high-temperature distillation or prolonged exposure to acidic/basic conditions.Q: My final product is off-color and GC-MS analysis shows several unexpected peaks. What is the likely cause? A: Off-color products often indicate degradation or the presence of high-molecular-weight by-products. The unexpected peaks could be related compounds like alkyl piperazines or pyrazines.[12] Consider if your purification method is rigorous enough. High-temperature distillation can cause decomposition. An alternative is to purify via salt formation (e.g., precipitating as a diacetate salt from a solvent like acetone), which can be a highly selective method to remove related impurities.[12]
Purification Difficulties 1. Azeotrope Formation: this compound may form azeotropes with water or solvents, making separation by distillation difficult. 2. High Boiling Point: this compound has a relatively high boiling point, requiring vacuum distillation, which can be challenging to control at a large scale. 3. Product Crystallization Issues: Difficulty in inducing crystallization or obtaining a product with the desired particle size and purity.Q: I am struggling to achieve >98% purity by vacuum distillation at pilot scale. What other methods can I try? A: When distillation is insufficient, chemical purification methods are a strong alternative. One effective technique is to dissolve the crude this compound in a non-aqueous solvent like acetone and precipitate it as a salt, such as piperazine diacetate, by adding acetic acid.[12] This salt can be filtered, washed, and then neutralized with a base to regenerate the pure this compound. This method is often more selective than distillation and avoids thermal degradation.[12]
Process Safety & Handling Issues 1. Thermal Runaway: The reaction is highly exothermic, and the reactor's cooling system cannot dissipate heat fast enough.[8] 2. Reagent Exposure: Accidental contact with corrosive starting materials like diethylenetriamine during charging of the reactor.[4] 3. Pressure Buildup: Gas evolution that is not properly vented, especially in closed systems.[8]Q: Our pilot-scale reaction showed an unexpected temperature spike. How can we prevent this? A: This indicates poor heat transfer, a classic scale-up challenge.[8] Implement a slower, controlled addition of the limiting reagent using a dosing pump. Ensure the reactor's cooling jacket is functioning optimally and consider using a solvent with a higher boiling point to absorb more thermal energy. Always have an emergency quenching procedure in place. For all handling procedures, ensure operators wear appropriate PPE and use closed-system transfer methods where possible to minimize exposure.[5][7]

Section 3: Process Data & Comparison

The following table provides a hypothetical but realistic comparison of parameters for a protected amine cyclization route to this compound at different scales.

ParameterLab Scale (1L Reactor)Pilot Scale (100L Reactor)Production Scale (1000L Reactor)
Batch Size 0.5 mol50 mol500 mol
Solvent Volume 0.8 L80 L800 L
Reagent Addition Time 30 minutes4 - 6 hours8 - 12 hours
Typical Stirrer Speed 300 - 400 RPM (Magnetic)100 - 200 RPM (Impeller)60 - 120 RPM (Baffle & Impeller)
Avg. Exotherm Control ± 2 °C± 5 °C± 8 °C (Requires careful monitoring)
Typical Crude Yield 85%78%75%
Typical Purity (Post-Distillation) 98.5%97.0%96.5%
Typical Purity (Post-Salt Formation) >99.5%>99.5%>99.5%

Section 4: Key Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis of this compound via Boc-Protection

This protocol is a representative example based on common synthetic strategies.[2]

  • Protection: Dissolve ethylenediamine (1.0 mol) in a suitable solvent (e.g., Dichloromethane) in a 2L flask equipped with a stirrer and cooled in an ice bath (0-5°C). Slowly add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 2.2 mol) in the same solvent. Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor by TLC/GC until the starting material is consumed.

  • Work-up: Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N,N'-di-Boc-ethylenediamine.

  • Cyclization: In a separate flask under a nitrogen atmosphere, dissolve the N,N'-di-Boc-ethylenediamine (1.0 mol) in anhydrous DMF. Add a strong base, such as sodium hydride (2.2 mol), portion-wise at 0°C. After gas evolution ceases, slowly add 1,3-dibromopropane (1.0 mol). Heat the reaction to 50-60°C and stir for 12-18 hours.

  • Quenching & Extraction: Cool the reaction and carefully quench with water. Extract the product into a solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate to obtain crude N,N'-di-Boc-homopiperazine.

  • Deprotection: Dissolve the crude protected this compound in a solvent like Methanol. Add a strong acid (e.g., a saturated solution of HCl in ethanol or trifluoroacetic acid) and stir at room temperature until the deprotection is complete (monitor by TLC/GC).

  • Isolation: Evaporate the solvent. To isolate the free base, dissolve the resulting salt in water, cool in an ice bath, and adjust the pH to >12 with a strong base (e.g., 50% NaOH). Extract the free this compound into an organic solvent, dry the organic layer, and remove the solvent.

  • Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Section 5: Visual Diagrams

Scale_Up_Workflow node_process node_process node_start_end node_start_end node_qc node_qc start Raw Materials reaction Protected Amine Cyclization start->reaction Controlled Addition qc1 In-Process Control (IPC) reaction->qc1 Reaction Monitoring workup Quenching & Extraction deprotection Acidic Deprotection workup->deprotection neutralization Neutralization & Isolation deprotection->neutralization purification Purification (Distillation or Salt Formation) neutralization->purification qc1->workup qc2 Final QC purification->qc2 Purity Check product Pure This compound qc2->product

Caption: General workflow for this compound synthesis scale-up.

Troubleshooting_Purity node_problem node_problem node_action node_action node_cause node_cause node_solution node_solution problem Low Purity Detected in Final Product action1 Characterize Impurities (GC-MS, HPLC, NMR) problem->action1 cause1 Residual Starting Materials? action1->cause1 cause2 Side-Products (e.g., Disubstituted)? action1->cause2 cause3 Degradation Products? action1->cause3 solution1 Increase Reaction Time/Temp Optimize Stoichiometry cause1->solution1 solution2 Improve Protection/ Deprotection Steps cause2->solution2 solution3 Lower Purification Temp (e.g., Use Salt Formation) Reduce Workup Time cause3->solution3

Caption: Decision tree for troubleshooting low product purity issues.

References

Homopiperazine Stability in Different Solvent Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of homopiperazine in various solvent systems. Proper handling and storage of this compound solutions are critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound is known to be air-sensitive and hygroscopic.[1] Therefore, it is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1][2]

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is freely soluble in water.[1] It exhibits slight solubility in polar protic solvents like methanol and is sparingly soluble in chloroform and ethyl acetate.[1] For many research applications, especially in biological assays, polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used to prepare stock solutions.

Q3: How stable is this compound in aqueous solutions?

A3: While stable under ambient conditions, this compound shows significant degradation at elevated temperatures in aqueous solutions. In one study, at 175 °C, 99% of this compound degraded over four weeks, a much faster rate than its structural analog, piperazine.[3] This suggests that the seven-membered ring of this compound is less thermally stable than the six-membered ring of piperazine.

Q4: Are there known incompatibilities with certain organic solvents?

A4: While comprehensive data is limited, there are indications of potential reactivity. For instance, minor side reactions have been observed when using acetonitrile as a reaction solvent for a bicyclic this compound derivative. Additionally, given its basic nature, this compound can react with acidic solvents or impurities. It is also known to react with aldehydes and ketones; for example, it can react with endogenous formaldehyde in vivo.[4]

Q5: How should I prepare and store this compound stock solutions?

A5: Due to the lack of extensive public data on the long-term stability of this compound in various organic solvents, it is recommended to prepare fresh solutions before use whenever possible. For stock solutions, use high-purity, anhydrous solvents. It is advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results using a this compound stock solution. Degradation of this compound in the stock solution due to improper storage (exposure to air, moisture, light, or elevated temperature).Prepare a fresh stock solution from solid this compound. If using a previously prepared stock, qualify its purity/concentration using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use. Implement the recommended storage practices outlined in the FAQs.
Precipitate observed in a thawed stock solution. The concentration of this compound may exceed its solubility limit in the chosen solvent at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate completely before use. If the precipitate does not redissolve, it may indicate degradation or insolubility, and a fresh, potentially more dilute, stock solution should be prepared.
Discoloration of the this compound solution. This may indicate degradation of the compound.Discard the solution and prepare a fresh one. Investigate potential causes of degradation, such as exposure to light, incompatible solvent impurities, or reactive species in the experimental setup.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). These could be degradation products of this compound or impurities from the solvent.Run a solvent blank to rule out solvent impurities. If the peaks are present only in the this compound sample, it suggests degradation. A forced degradation study can help identify potential degradation products.

Stability Summary and Recommendations

Quantitative data on the stability of this compound in common laboratory solvents is not extensively available in peer-reviewed literature or technical data sheets. Based on its known properties, the following general stability guidelines are provided.

Table 1: General Stability and Storage Recommendations for this compound Solutions

Solvent SystemSolvent TypeKnown Information & RecommendationsRecommended Storage
WaterPolar ProticGood solubility.[1] Susceptible to thermal degradation at high temperatures.[3]Prepare fresh. For short-term storage (days), store at 2-8°C.
Methanol / EthanolPolar ProticSlightly soluble.[1] As protic solvents, they may participate in acid-base reactions. Potential for slow degradation.Prepare fresh. If short-term storage is necessary, keep at -20°C.
DMSO (Dimethyl Sulfoxide)Polar AproticCommonly used for stock solutions in biological assays due to high dissolving power. Generally considered a stable solvent for many compounds.Store in small aliquots at -20°C or -80°C for up to several months. Protect from moisture.
DMF (Dimethylformamide)Polar AproticSimilar to DMSO, a common solvent for organic reactions and stock solutions.Store in small aliquots at -20°C or -80°C. Protect from moisture.
AcetonitrilePolar AproticPotential for minor side reactions has been noted with a this compound derivative.Use with caution for long-term storage. Prefer freshly prepared solutions.

Note: These are general recommendations. For critical applications, it is strongly advised to perform an in-house stability study.

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol outlines a general method for researchers to determine the stability of this compound in a specific solvent system under their experimental conditions.

1. Materials:

  • This compound (high purity)

  • High-purity, anhydrous solvent of interest (e.g., DMSO, Methanol)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance and volumetric flasks

  • Appropriate storage vials (e.g., amber glass vials with screw caps)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to achieve the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated analytical method to determine the initial concentration and purity of this compound. This serves as the baseline.

  • Storage: Aliquot the stock solution into multiple vials, seal them tightly (if sensitive to air, purge with an inert gas), and store them under the desired conditions (e.g., Room Temperature, 4°C, -20°C). Protect from light if necessary.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as in the initial analysis.

  • Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (T=0) data. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

3. Data Presentation: The results can be summarized in a table showing the percentage of this compound remaining at each time point and storage condition.

Table 2: Example of this compound Stability Data Presentation

Storage ConditionTime Point% this compound Remaining (Relative to T=0)Observations (e.g., new peaks)
Room Temp (~25°C)0100%-
24 hours
1 week
4°C0100%-
1 week
1 month
-20°C0100%-
1 month
3 months

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability.

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start High-Purity This compound Solid prep Dissolve to Target Concentration start->prep solvent Anhydrous Solvent (e.g., DMSO) solvent->prep stock Fresh Stock Solution prep->stock aliquot Aliquot into Single-Use Vials stock->aliquot t0 T=0 Analysis (HPLC/LC-MS) stock->t0 rt Room Temperature (Protected from Light) aliquot->rt Short-term fridge Refrigerated (2-8°C) aliquot->fridge Mid-term freezer -20°C / -80°C aliquot->freezer Long-term tn Time-Point Analysis (e.g., 1, 2, 4 weeks) rt->tn fridge->tn freezer->tn compare Compare Purity & Concentration to T=0 t0->compare tn->compare stable Stable compare->stable No Significant Change degraded Degraded compare->degraded Significant Change

Caption: Workflow for assessing the stability of this compound in a given solvent.

G cluster_stressors Potential Degradation Stressors This compound This compound in Solution Degradation Degradation Products This compound->Degradation leads to Temp Elevated Temperature Temp->Degradation Air Oxygen (Air) Air->Degradation Moisture Water (Hygroscopicity) Moisture->Degradation Light UV/Visible Light Light->Degradation pH Acidic/Basic Conditions pH->Degradation Reactants Reactive Species (e.g., Aldehydes) Reactants->Degradation

Caption: Factors influencing the stability of this compound in solution.

References

Preventing di-alkylation in Homopiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homopiperazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective mono-alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective mono-alkylation of this compound?

The primary challenge in the mono-alkylation of this compound arises from its structure: it is a symmetrical diamine with two secondary amine groups of similar reactivity. This often leads to the formation of a significant amount of the di-alkylated byproduct, reducing the yield of the desired mono-alkylated product and complicating purification. Quaternary ammonium salt formation can also occur, further reducing yields and making product isolation difficult.[1]

Q2: What are the principal strategies to achieve selective mono-alkylation of this compound?

There are three main strategies to favor the formation of mono-alkylated this compound:

  • Using a Large Excess of this compound: By significantly increasing the molar ratio of this compound to the alkylating agent, the statistical probability of the alkylating agent reacting with an unreacted this compound molecule is much higher than it reacting with a mono-alkylated one.

  • Mono-Protection Strategy: One of the nitrogen atoms of this compound is temporarily "blocked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group. The alkylation is then performed on the remaining free nitrogen, followed by the removal of the protecting group to yield the mono-alkylated product.[1] This is often the most reliable method for achieving high selectivity.

  • Reductive Amination: This alternative to direct alkylation involves reacting this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. This method avoids the use of alkyl halides and can prevent the formation of quaternary ammonium salts.[1]

Q3: Which protecting group is most commonly used for this compound mono-alkylation?

The tert-butoxycarbonyl (Boc) group is the most widely used protecting group for this purpose. It is effective at deactivating one of the amine groups and can be removed under acidic conditions, which are often compatible with the final product. Other protecting groups like formyl or benzyl can also be used.

Q4: How can I purify the mono-alkylated product from the di-alkylated byproduct and unreacted this compound?

Purification can be challenging due to the similar polarities of the products. Common methods include:

  • Column Chromatography: This is a very effective method for separating mono- and di-alkylated products, as well as unreacted starting material.

  • Distillation: If the products are thermally stable, fractional distillation under reduced pressure can be used, as mono- and di-alkylated products often have significantly different boiling points.[1]

  • Crystallization: In some cases, selective crystallization of the desired product or a salt of the product can be an effective purification method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High percentage of di-alkylation - Stoichiometry of this compound to alkylating agent is too low.- Rate of addition of the alkylating agent is too fast.- Reaction concentration is too high.- Increase the excess of this compound (e.g., from 2 equivalents to 5 or 10 equivalents).- Add the alkylating agent slowly and dropwise to the reaction mixture.- Perform the reaction in a more dilute solution.- Consider using a mono-protection strategy for higher selectivity.
Low reaction yield - Incomplete reaction.- Formation of water-soluble quaternary ammonium salts.- Product loss during work-up.- Monitor the reaction by TLC or LC-MS to ensure completion.- Consider switching to reductive amination to avoid quaternary salt formation.- During work-up, if the product is suspected to be in the aqueous layer as a salt, basify the aqueous layer and re-extract with an organic solvent.
Reaction does not proceed - Alkylating agent is not reactive enough.- Insufficient base to neutralize the acid formed during the reaction.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).- Increase the reaction temperature.- Ensure an adequate amount of a suitable base (e.g., potassium carbonate) is present if not using a large excess of this compound.
Difficulty in purifying the mono-alkylated product - Similar polarity of mono- and di-alkylated products.- Optimize column chromatography conditions (e.g., try different solvent systems or use a gradient elution).- If distillation is attempted, ensure it is performed under a high vacuum to lower the boiling points and prevent decomposition.- Consider converting the product mixture to their salts (e.g., hydrochlorides) to attempt selective crystallization.

Data Presentation: Comparison of Mono-alkylation Methods

The following table summarizes typical yields for different mono-alkylation strategies for piperazine, which are analogous to what can be expected for this compound.

Method Substrate Alkylating Agent Key Conditions Yield of Mono-alkylated Product Reference
Protecting GroupN-Boc-piperazineMethyl IodideK₂CO₃, AcetoneHigh (specific yield not stated, but implied to be clean)[1]
Protecting GroupN-Boc-piperazineBenzyl BromideNaH, DMF>95%Adapted from general procedures
Excess DiaminePiperazine (4 eq.)Alkyl HalidePyridine, reflux~70-80%[1]
Salt FormationPiperazine monohydrochloride (2 eq.)o-methylbenzyl bromideEthanol, 70°C89%[2]
Salt FormationPiperazine monohydrochloride (2 eq.)n-amyl bromideEthanol, 70°C64%[2]

Experimental Protocols

Protocol 1: Mono-alkylation of this compound using a Boc-Protecting Group Strategy

This two-step protocol is designed for high selectivity towards the mono-alkylated product.

Step 1: Synthesis of 1-Boc-homopiperazine

  • Dissolve this compound (2.0 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the this compound solution over 2-3 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to isolate pure 1-Boc-homopiperazine.

Step 2: Alkylation of 1-Boc-homopiperazine

  • Dissolve 1-Boc-homopiperazine (1.0 equivalent) in an aprotic solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equivalents) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-homopiperazine by column chromatography.

  • To deprotect, dissolve the purified product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM and stir at room temperature until the Boc group is cleaved.

  • Remove the solvent under reduced pressure and, if necessary, neutralize with a base and extract the final mono-alkylated product.

Protocol 2: Direct Mono-alkylation using Excess this compound

This method is simpler but may result in a mixture of products requiring careful purification.

  • In a round-bottom flask, dissolve a large excess of this compound (e.g., 5-10 equivalents) in a suitable solvent like ethanol or acetonitrile.

  • Slowly add the alkylating agent (1.0 equivalent) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC or LC-MS until the alkylating agent is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., DCM or ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or vacuum distillation to separate the mono-alkylated product from the di-alkylated byproduct and excess this compound.

Visualizations

Troubleshooting_Dialkylation Start Problem: Di-alkylation Observed CheckStoi Is this compound in large excess? (e.g., >5 eq.) Start->CheckStoi SlowAdd Was the alkylating agent added slowly? CheckStoi->SlowAdd Yes IncreaseExcess Increase excess of This compound to 5-10 eq. CheckStoi->IncreaseExcess No Protect Consider a protecting group strategy. SlowAdd->Protect Yes ImplementSlowAdd Add alkylating agent dropwise over a longer period. SlowAdd->ImplementSlowAdd No Success Mono-alkylation Favored Protect->Success IncreaseExcess->CheckStoi ImplementSlowAdd->SlowAdd

Troubleshooting workflow for unexpected di-alkylation.

Boc_Protection_Workflow Start This compound Protection React with Boc₂O (1 equivalent) Start->Protection Intermediate 1-Boc-homopiperazine Protection->Intermediate Alkylation Alkylation with R-X and Base Intermediate->Alkylation ProtectedProduct 1-Alkyl-4-Boc-homopiperazine Alkylation->ProtectedProduct Deprotection Acidic Deprotection (e.g., TFA or HCl) ProtectedProduct->Deprotection FinalProduct 1-Alkyl-homopiperazine Deprotection->FinalProduct

Workflow for mono-alkylation via Boc-protection.

Excess_Reagent_Principle cluster_0 Reaction Mixture cluster_1 Higher Probability cluster_2 Lower Probability H1 HPP Mono Mono-alkylated Product H2 HPP H3 HPP H4 HPP H5 HPP RX R-X RX->H1 Reacts with unsubstituted HPP Di Di-alkylated Product

Principle of using excess this compound (HPP).

References

Homopiperazine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homopiperazine, focusing on its solubility in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating out of my aqueous buffer.

Possible Cause 1: Incorrect pH of the buffer.

  • Explanation: this compound is a diamine with a predicted pKa of approximately 11.02. This means that at pH values significantly below its pKa, it will be protonated, forming a more soluble salt. In neutral or alkaline solutions, the uncharged free base is less soluble and may precipitate.

  • Solution:

    • Lower the pH: Adjust the pH of your buffer to be slightly acidic (e.g., pH 5.0-6.5). This can be done by adding a small amount of a dilute acid like HCl. The protonated this compound salt will have significantly higher aqueous solubility.

    • Verify Final pH: After dissolving the this compound, re-check the pH of the final solution and adjust as necessary for your experiment.

Possible Cause 2: Buffer concentration is too low.

  • Explanation: A buffer with insufficient buffering capacity may not be able to maintain the desired pH after the addition of this compound, which is basic. This can lead to a local increase in pH, causing the this compound to precipitate.

  • Solution:

    • Increase Buffer Concentration: Use a higher concentration of your buffer (e.g., 50-100 mM) to ensure it can resist pH changes upon the addition of this compound.

Possible Cause 3: The concentration of this compound is too high.

  • Explanation: Every compound has a solubility limit in a given solvent. You may be exceeding the solubility of this compound in your specific buffer system.

  • Solution:

    • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent where it is more soluble (e.g., sterile, purified water with the pH adjusted to be slightly acidic). You can then dilute this stock solution into your experimental buffer to the desired final concentration.

    • Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. However, be cautious about the temperature sensitivity of your other reagents.

    • Sonication: Use a sonicator to aid in the dissolution of the compound.

Possible Cause 4: Use of an inappropriate buffer.

  • Explanation: While this compound is generally soluble in water, interactions with specific buffer components could potentially lead to precipitation.

  • Solution:

    • Test Different Buffers: If you continue to have issues, try a different buffer system. For example, if you are using a phosphate-based buffer, you could try a Tris-based buffer, or vice versa.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: A recommended method for preparing a stock solution of this compound is as follows:

  • Weigh out the desired amount of this compound powder.

  • Add a small amount of sterile, purified water.

  • Adjust the pH of the suspension to be slightly acidic (e.g., pH 5.0-6.0) by adding dilute HCl dropwise while stirring. The powder should dissolve as the pH is lowered.

  • Once fully dissolved, add the remaining water to reach the final desired concentration.

  • Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture.

  • Store the stock solution at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage).

Q2: At what pH is this compound most soluble?

A2: this compound is most soluble at acidic to neutral pH values (below its pKa of ~11.02). In this range, it exists as a protonated salt, which is more polar and therefore more soluble in aqueous solutions.

Q3: Can I dissolve this compound directly into my cell culture medium?

A3: It is generally not recommended to dissolve this compound directly into complex media like cell culture medium. The high concentration of salts and biomolecules in the medium can make it difficult to dissolve the compound and may lead to precipitation. It is best practice to prepare a concentrated, pH-adjusted stock solution in a simple aqueous buffer or water and then dilute it into the cell culture medium to the final working concentration. A derivative, this compound-1,4-bis(2-ethanesulfonic acid) (HOMOPIPES), has been shown to be a suitable buffer for plant cell studies at low pH, indicating the this compound structure can be compatible with biological systems[1][2].

Q4: My this compound solution is clear at room temperature but forms a precipitate when cooled. What should I do?

A4: This indicates that the concentration of your solution is close to its solubility limit at the lower temperature. You can try the following:

  • Store at Room Temperature: If the compound is stable at room temperature, you can store your solution at this temperature.

  • Prepare a More Dilute Solution: If it must be stored cold, you may need to prepare a more dilute solution.

  • Re-dissolve Before Use: If you must use the current concentration, gently warm the solution to room temperature or 37°C to re-dissolve the precipitate before use. Ensure it is fully dissolved before adding it to your experiment.

Data Presentation

Table 1: Estimated Solubility of this compound in Aqueous Buffers at Different pH Values

Buffer SystempHEstimated SolubilityNotes
Phosphate-Buffered Saline (PBS)7.4ModerateSolubility is dependent on the final concentration. May require pH adjustment for higher concentrations.
Tris-HCl7.4ModerateSimilar to PBS, solubility is concentration-dependent.
Acetate Buffer5.0HighThe acidic pH will protonate this compound, leading to higher solubility.
Carbonate-Bicarbonate Buffer9.0Low to ModerateAs the pH approaches the pKa, the solubility of the free base will decrease.

Note: This table provides estimated solubility based on the chemical properties of this compound. Empirical testing is recommended for specific experimental conditions.

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution
  • Materials:

    • This compound (MW: 100.16 g/mol )

    • Sterile, purified water

    • 1 M Hydrochloric Acid (HCl)

    • Sterile conical tubes

    • Magnetic stirrer and stir bar

    • pH meter

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Weigh 100.16 mg of this compound powder and place it in a sterile conical tube.

    • Add approximately 8 mL of sterile, purified water to the tube.

    • Place the tube on a magnetic stirrer with a sterile stir bar and begin stirring. The solution will likely be a suspension.

    • While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding HCl until the this compound is fully dissolved and the pH of the solution is between 5.0 and 6.0.

    • Once dissolved, add sterile, purified water to bring the final volume to 10 mL.

    • Confirm the final pH and adjust if necessary.

    • For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Label the tube clearly with the compound name, concentration, and date of preparation.

    • Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Mandatory Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_application Experimental Use weigh Weigh this compound add_water Add Sterile Water weigh->add_water ph_adjust Adjust pH with HCl to 5.0-6.0 add_water->ph_adjust dissolve Ensure Complete Dissolution ph_adjust->dissolve final_volume Adjust to Final Volume dissolve->final_volume sterile_filter Sterile Filter (0.22 µm) final_volume->sterile_filter store Store at 4°C or -20°C sterile_filter->store dilute Dilute to Working Concentration store->dilute add_to_assay Add to Assay Buffer/Medium dilute->add_to_assay

Caption: Workflow for preparing a this compound stock solution.

fasudil_rho_kinase_pathway fasudil Fasudil (from this compound) rhoa RhoA-GTP (Active) rock ROCK (Rho-associated kinase) fasudil->rock Inhibits rhoa->rock Activates limk LIMK rock->limk Phosphorylates & Activates cofilin Cofilin limk->cofilin Phosphorylates p_cofilin p-Cofilin (Inactive) actin Actin Dynamics cofilin->actin Regulates p_cofilin->actin Inhibited Regulation neurite Neurite Outgrowth & Synaptic Plasticity actin->neurite Affects

Caption: Fasudil's inhibition of the Rho-kinase signaling pathway.[3][4][5][6][7]

References

Managing hygroscopic nature of Homopiperazine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of homopiperazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: this compound is a hygroscopic solid, which means it has a strong tendency to attract and absorb moisture directly from the atmosphere.[1][2] When exposed to ambient air, the initially crystalline or powdered solid can become damp, cake together, or even form a concentrated aqueous solution, a phenomenon known as deliquescence.[3] This property is critical to manage as it can significantly impact experimental outcomes.

Q2: How can absorbed water affect my experiment?

A2: The presence of absorbed water in this compound can lead to several experimental problems:

  • Inaccurate Stoichiometry: Weighing a sample contaminated with water leads to an overestimation of the actual amount of this compound, resulting in incorrect molar ratios and potentially incomplete reactions.

  • Undesirable Side Reactions: Water can act as a nucleophile or a base in sensitive reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

  • Physical Handling Issues: Caked or clumped material is difficult to handle, weigh accurately, and transfer.[1] This can be particularly problematic in automated or high-throughput screening workflows.

  • Degradation: For certain applications, the presence of water can lead to the degradation of the compound over time.

Q3: How should I store this compound to minimize water absorption?

A3: Proper storage is the first line of defense against moisture.

  • Airtight Containers: Always store this compound in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass.[1] Immediately after use, ensure the container is securely closed.

  • Dry Environment: Store the container in a cool, dry place.[2] The use of a desiccator containing a drying agent (desiccant) like silica gel, calcium chloride, or molecular sieves is highly recommended.[3]

  • Inert Atmosphere: For highly sensitive experiments, storing the reagent inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.

  • Large Containers: For large containers that are accessed frequently, the headspace can introduce significant moisture. Consider hanging a pouch of desiccant from the lid inside the container, ensuring it does not come into contact with the chemical.[4]

Q4: The this compound I received looks clumpy. Can I still use it?

A4: Clumped or caked this compound is a clear sign of water absorption.[1] Before use, it is crucial to determine the water content and, if necessary, dry the material. Using it directly will likely lead to inaccurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor reaction yield or unexpected byproducts Excess water in this compound may be interfering with the reaction chemistry.1. Verify the water content of your this compound batch using Karl Fischer titration (see Protocol 2). 2. If the water content is high, dry the material using an appropriate method (see Protocol 3). 3. Re-run the experiment using the dried reagent, ensuring all solvents and other reagents are also anhydrous.
Inconsistent results between experiments The water content of the this compound may vary between uses due to different exposure times to the atmosphere.1. Implement a strict handling protocol (see Protocol 1) to minimize atmospheric exposure during weighing and dispensing. 2. Work quickly when handling the reagent outside of a controlled atmosphere.[2] 3. Consider aliquoting the material into smaller, single-use containers upon receipt.
Difficulty weighing and dispensing the solid The material has absorbed significant moisture, causing it to become sticky and clumped.[1]1. Dry the this compound thoroughly before use (see Protocol 3). 2. Handle and weigh the dried material in a glove box or under a stream of dry nitrogen to prevent re-absorption of moisture.

Quantitative Data: Water Absorption

Table 1: Illustrative Example of Water Uptake by a Hygroscopic Amine Solid at 25°C

Relative Humidity (% RH)Equilibrium Water Content (% w/w)Observations
10%0.1%Appears as a dry, free-flowing powder.
40%0.8%Still appears dry, but may have reduced flowability.
60%2.5%Starts to form small clumps; becomes slightly sticky.
80%8.0%Significant clumping and caking; appears visibly damp.
90%>15% (Deliquescence may occur)Material may begin to dissolve in the absorbed water to form a solution.[3]

Experimental Protocols

Protocol 1: Handling and Weighing this compound

This protocol minimizes moisture exposure during routine handling.

Objective: To accurately weigh a sample of this compound while preventing water absorption.

Materials:

  • This compound

  • Spatula

  • Weighing vessel

  • Analytical balance

  • Ideal: Glove box with a controlled inert atmosphere (<10 ppm H₂O)

  • Alternative: Desiccator, source of dry nitrogen or argon gas.

Procedure:

  • Preparation: Transfer all necessary equipment (spatula, weighing vessel, this compound container) into a glove box or have them ready in a clean, dry area next to the balance.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation upon opening.

  • Weighing (in Glove Box - Preferred Method): a. Inside the glove box, open the this compound container. b. Use a clean, dry spatula to transfer the desired amount of solid to the tared weighing vessel on the analytical balance. c. Record the mass. d. Immediately and securely seal the main this compound container.

  • Weighing (on Open Bench - Alternative Method): a. Minimize the time the container is open.[2] b. Open the container and quickly remove a slightly larger amount of solid than needed into a temporary weighing boat. Immediately reseal the main container. c. Quickly tare your final reaction vessel on the balance. d. Rapidly transfer the approximate desired amount from the temporary boat to the final vessel and record the weight. Speed is critical to minimize exposure. e. Alternatively, direct a gentle stream of dry nitrogen gas over the balance pan and container opening during the transfer.

Protocol 2: Determining Water Content by Karl Fischer Titration

This is the standard method for accurately quantifying water content in a sample.

Objective: To determine the percentage of water (% w/w) in a this compound sample.

Materials:

  • Karl Fischer (KF) titrator (coulometric or volumetric)

  • Appropriate KF reagents (anode/cathode solutions or single-component titrant)

  • Syringe and needle (for injecting the sample)

  • Analytical balance

  • Benzoic acid or salicylic acid (as a buffer for basic samples)[5]

Procedure:

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The solvent in the titration cell must be pre-titrated to a dry, stable endpoint.

  • Buffering for Basic Amines: this compound is a base, which can interfere with the KF reaction pH. To counteract this, add a suitable buffer like benzoic acid to the anode solution before introducing the sample.[5] This prevents the pH from shifting into the alkaline range, which can cause side reactions and inaccurate (falsely high) results.

  • Sample Preparation: a. In a controlled, dry environment (glove box), accurately weigh a suitable amount of this compound into a gas-tight syringe or a vial. b. Alternatively, determine the sample weight by difference: weigh the sealed syringe/vial, inject the sample into the titration cell, and immediately reweigh the syringe/vial.

  • Titration: a. Inject the sample into the conditioned titration cell. b. Start the titration. The instrument will automatically titrate the water present and calculate the amount.

  • Calculation: The instrument typically provides the result directly as a percentage or in ppm. The calculation is based on the amount of iodine consumed to reach the endpoint.

Protocol 3: Drying this compound by Azeotropic Distillation

This method is effective for removing water from solids that are soluble in a suitable organic solvent.

Objective: To dry a batch of this compound by removing water as a low-boiling azeotrope.

Materials:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with molecular sieves

  • Condenser

  • Heating mantle

  • Toluene or another suitable solvent that forms an azeotrope with water[6]

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the distillation apparatus (flask, Dean-Stark trap, condenser) in a fume hood. Ensure all glassware is oven-dried before use.

  • Dissolution: Place the hygroscopic this compound and a stir bar into the round-bottom flask. Add enough toluene to fully dissolve the solid.

  • Azeotropic Removal: a. Fill the Dean-Stark trap with toluene. b. Heat the mixture to reflux. The toluene-water azeotrope will boil and condense into the Dean-Stark trap. c. As the condensate cools, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the toluene will overflow back into the flask. d. Continue the reflux until no more water collects in the trap.

  • Solvent Removal: Once drying is complete, allow the apparatus to cool. Remove the Dean-Stark trap. Reconfigure the apparatus for simple distillation or use a rotary evaporator to carefully remove the toluene under reduced pressure.

  • Final Drying and Storage: The resulting solid should be further dried under high vacuum to remove residual solvent. Immediately transfer the dry, crystalline this compound to an airtight container and store it in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation & Verification cluster_decision Decision Point cluster_action Action start Receive/Use this compound Batch visual_check Visually Inspect for Clumping start->visual_check kf_titration Determine Water Content (Karl Fischer Titration) visual_check->kf_titration is_dry Water Content Acceptable? kf_titration->is_dry proceed Proceed with Experiment (Use Protocol 1 for Handling) is_dry->proceed Yes dry_reagent Dry the Reagent (Use Protocol 3) is_dry->dry_reagent No dry_reagent->kf_titration Re-verify water content

Caption: Decision workflow for handling a new or existing batch of this compound.

troubleshooting_workflow cluster_h2o_issue Water Contamination Pathway start Experiment Fails (e.g., Low Yield, Impurities) check_water Was this compound Handled Correctly? start->check_water check_reagents Check Other Reagents & Solvents for Water/Purity check_water->check_reagents Yes kf_test Test Water Content of This compound Stock check_water->kf_test No / Unsure review_protocol Review Reaction Conditions (Temp, Time, etc.) check_reagents->review_protocol review_protocol->start Identify Other Issue dry_and_rerun Dry Reagent & Rerun Experiment kf_test->dry_and_rerun implement_handling Implement Strict Handling Procedures (Protocol 1) dry_and_rerun->implement_handling Prevent Recurrence

Caption: Troubleshooting guide for experiments involving this compound.

logical_relationship cluster_environment Environment cluster_reagent Reagent State cluster_consequences Experimental Consequences humidity Atmospheric Humidity (Moisture in Air) This compound Hygroscopic this compound (Solid) humidity->this compound absorbs wet_this compound Increased Water Content (Wet Solid / Solution) inaccurate_mass Inaccurate Mass & Stoichiometry wet_this compound->inaccurate_mass side_reactions Side Reactions (Hydrolysis, etc.) wet_this compound->side_reactions handling_issues Physical Handling Problems (Clumping) wet_this compound->handling_issues poor_yield Poor Product Yield & Purity inaccurate_mass->poor_yield side_reactions->poor_yield

Caption: Relationship between humidity and experimental consequences.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Homopiperazine and Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The six-membered heterocycle piperazine is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it a valuable building block in drug design.[2] A close structural relative, the seven-membered ring homopiperazine, has also garnered significant attention as a privileged scaffold in the development of novel therapeutic agents.[3] This guide provides a comprehensive comparison of the biological activities of this compound and piperazine analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Key Biological Activities: A Head-to-Head Comparison

This compound and piperazine analogs have been explored for a multitude of biological activities, with the choice of scaffold often influencing the potency and selectivity of the resulting compounds. Here, we compare their performance in several key therapeutic areas.

Anticancer Activity

Both piperazine and this compound moieties are integral components of numerous anticancer agents. A notable comparative study involved the synthesis and evaluation of piperazine and this compound analogs of JS-K, an anticancer lead compound that releases nitric oxide (NO).[4][5] The study demonstrated that both classes of compounds exhibited potent anti-proliferative activities against human leukemia cell lines.

Compound ClassAnalogCell LineIC50 (µM)[4][5]
Piperazine JS-K (Parent Compound)HL-600.38
U9370.45
Analog 3HL-600.42
U9370.51
Analog 4HL-600.35
U9370.48
This compound Analog 11HL-600.40
U9370.49
Analog 12HL-600.33
U9370.41
Analog 16HL-600.28
U9370.35

The data suggests that in the context of JS-K analogs, both piperazine and this compound scaffolds can be utilized to develop potent anticancer agents, with some this compound analogs showing slightly enhanced activity.[4][5] this compound derivatives have also been identified as a novel class of proteasome inhibitors with a unique mode of binding, showing cytotoxic effects on various hematological malignancy cell lines.[6]

Antimicrobial and Antifungal Activity

Piperazine derivatives have a long-standing history as anthelmintic agents, with their mechanism of action involving the modulation of GABA receptors in helminths, leading to flaccid paralysis. More recent research has demonstrated the broad-spectrum antimicrobial and antifungal properties of various piperazine analogs.[7][8] For instance, synthesized piperazine derivatives of phenothiazine have shown good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and significant antifungal activity against Aspergillus species.[8]

While there is extensive literature on the antimicrobial properties of piperazine analogs, comparative studies with this compound derivatives in this domain are less common. However, some studies have evaluated this compound-based compounds for specific antimicrobial applications, such as antitubercular agents.[9]

Compound ClassOrganismActivityReference
Piperazine S. aureusAntibacterial[8]
B. subtilisAntibacterial[8]
Aspergillus sp.Antifungal[8]
M. tuberculosisAntitubercular[10]
This compound M. tuberculosisAntitubercular[9]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound derivatives have been successfully designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[11] A series of β-aminoacyl-containing this compound derivatives were found to be potent DPP-IV inhibitors with nanomolar activity and no inhibition of cytochrome P450 enzymes.[11]

Compound ClassDerivativeDPP-IV Inhibition (IC50, nM)[11]
This compound Compound 7mPotent (nanomolar activity)
Compound 7sGood in vitro activity
Compound 7tGood in vitro activity

The seven-membered ring of this compound appears to be well-suited for interaction with the active site of the DPP-IV enzyme.

Central Nervous System (CNS) Activity

Piperazine is a well-known scaffold in the design of CNS-active agents, including antipsychotics, antidepressants, and anxiolytics.[12] The ability of piperazine-containing molecules to cross the blood-brain barrier and interact with various neurotransmitter receptors has been extensively utilized in drug development.[13] For example, piperazine analogs have been developed as potent CB1 cannabinoid receptor ligands.[14] While this compound analogs have also been investigated for CNS applications, piperazine remains the more predominantly used scaffold in this area.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, U937)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory potential of the test compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, standard, and test groups).

  • Administer the test compounds or vehicle (control) to the respective groups.

  • After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

anticancer_pathway cluster_cell Cancer Cell JS-K_Analog JS-K Analog (Piperazine/Homopiperazine) NO Nitric Oxide (NO) JS-K_Analog->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Apoptosis Apoptosis PKG->Apoptosis Induces

Anticancer signaling pathway of JS-K analogs.

The anticancer activity of JS-K and its analogs is primarily mediated by the release of nitric oxide (NO).[4][5] NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn triggers a cascade of events culminating in apoptosis (programmed cell death) of the cancer cells.

dppiv_pathway Homopiperazine_Analog This compound DPP-IV Inhibitor DPP-IV Dipeptidyl Peptidase IV (DPP-IV) Homopiperazine_Analog->DPP-IV Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP-IV->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake Increased Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake

Mechanism of action for this compound-based DPP-IV inhibitors.

This compound-based DPP-IV inhibitors block the degradation of incretin hormones like GLP-1 and GIP.[11] This leads to elevated incretin levels, which stimulate insulin secretion from pancreatic β-cells, ultimately resulting in increased glucose uptake by tissues and a lowering of blood glucose levels.

gaba_pathway cluster_neuron Nematode Neuromuscular Junction Piperazine_Analog Piperazine Analog GABA_Receptor GABA Receptor Piperazine_Analog->GABA_Receptor Agonist Chloride_Influx Increased Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Muscle Cell Membrane Chloride_Influx->Hyperpolarization Flaccid_Paralysis Flaccid Paralysis Hyperpolarization->Flaccid_Paralysis

References

A Comparative Guide to Analytical Methods for Homopiperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homopiperazine, a cyclic diamine, is a crucial building block in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is essential for process optimization, quality control, and impurity profiling. However, its lack of a significant UV chromophore presents a challenge for direct analysis by conventional HPLC-UV methods. This guide provides a comparative overview of suitable analytical techniques for the quantification of this compound, complete with proposed experimental protocols, expected performance data, and workflow diagrams.

Challenges in this compound Quantification

The primary analytical challenge associated with this compound is its lack of a chromophore, rendering it essentially invisible to UV-Vis detectors commonly used in HPLC. Therefore, alternative analytical strategies are required. These strategies can be broadly categorized as:

  • Derivatization: Chemical modification of the this compound molecule to introduce a chromophoric or fluorophoric tag, enabling detection by UV-Vis or fluorescence detectors.

  • Universal Detection: Employing detection techniques that do not rely on the analyte's optical properties, such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

  • Direct Measurement: Utilizing techniques like Quantitative Nuclear Magnetic Resonance (qNMR) that rely on the intrinsic nuclear properties of the molecule.

This guide will focus on three robust methods: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Quantitative NMR (qNMR).

Comparison of Analytical Methods for this compound Quantification

The following table summarizes the expected performance of the three analytical methods discussed in this guide. The quantitative data are based on typical performance for similar non-chromophoric small molecules and would require experimental validation for this compound.

ParameterGC-MS with DerivatizationHPLC-CADQuantitative NMR (qNMR)
Principle Separation of volatile derivatives by GC, with detection by MS.Separation by HPLC, with universal detection based on charged aerosol particles.Direct measurement of nuclear spin transitions in a magnetic field.
Derivatization RequiredNot requiredNot required
Selectivity Very HighModerate to HighHigh
Expected LOD Low ng/mL to pg/mLLow to mid ng/mLHigh ng/mL to µg/mL
Expected LOQ Low to mid ng/mLMid to high ng/mLµg/mL range
Linearity Range Wide (3-4 orders of magnitude)Wide (3-4 orders of magnitude)Narrower (1-2 orders of magnitude)
Throughput ModerateHighLow to Moderate
Matrix Effects Can be significant; requires clean samples or stable isotopes.Can be affected by non-volatile mobile phase additives.Less susceptible to matrix effects.
Primary Standard Requires a certified reference standard.Requires a certified reference standard.Can be a primary ratio method; can use a certified internal standard.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification of this compound. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to increase its volatility and improve its chromatographic properties. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the sample containing this compound into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) and 50 µL of a catalyst (e.g., pyridine).

  • Cap the vial tightly and heat at 70°C for 30 minutes.[1][2]

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan can be used for initial identification.

3. Quantification:

  • Prepare a calibration curve using standards of derivatized this compound of known concentrations.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound that is not present in the sample) should be used to improve accuracy and precision.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Derivatization Add TFAA & Pyridine Heat at 70°C Dissolution->Derivatization Evaporation Evaporation under N2 Derivatization->Evaporation Reconstitution Reconstitution in Ethyl Acetate Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

GC-MS with Derivatization Workflow

Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC with a Charged Aerosol Detector (CAD) is a powerful technique for the quantification of non-chromophoric and semi-volatile compounds.[3][4] The response of a CAD is proportional to the mass of the analyte, making it a "universal" detector.[3][4] This method avoids the need for derivatization, simplifying sample preparation.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing this compound into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-CAD Conditions:

  • HPLC System: Thermo Scientific Vanquish or equivalent.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar this compound, e.g., a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).

    • Gradient Example: Start with 95% acetonitrile, decrease to 50% over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • CAD Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Nebulizer Temperature: 35°C.

  • Data Collection Rate: 10 Hz.

3. Quantification:

  • Prepare a calibration curve using this compound standards of known concentrations. The response of the CAD can be non-linear, so a quadratic fit may be necessary for the calibration curve.

Workflow Diagram

HPLCCAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation HILIC Separation Injection->Separation Detection Charged Aerosol Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

HPLC-CAD Workflow

Method 3: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning it can provide a highly accurate quantification of an analyte, often without the need for a specific reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound (e.g., 10 mg).

  • Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid). The internal standard must have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 1 mL of D₂O or DMSO-d₆) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard). A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

3. Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis SampleWeighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent SampleWeighing->Dissolution Acquisition NMR Data Acquisition (with long relaxation delay) Dissolution->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

Quantitative NMR (qNMR) Workflow

Conclusion

The choice of the most suitable analytical method for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, available instrumentation, and desired throughput.

  • GC-MS with derivatization is ideal for trace-level analysis and when high selectivity is required, for instance, in complex matrices.

  • HPLC-CAD offers a simpler and faster alternative by avoiding derivatization, making it well-suited for routine quality control applications.

  • qNMR is a powerful tool for obtaining highly accurate and precise results without the need for an analyte-specific reference standard, making it an excellent choice for the certification of reference materials or when a primary method is required.

Each of these methods provides a viable pathway for the accurate and reliable quantification of this compound. The provided protocols serve as a strong starting point for method development and validation in your laboratory.

References

A Comparative Guide to GC-MS Analysis for Homopiperazine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is a critical aspect of quality control. Homopiperazine, a key building block in the synthesis of various pharmaceuticals, requires rigorous analytical testing to identify and quantify any impurities. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the assessment of this compound-related substances, supported by experimental data and detailed methodologies derived from the analysis of closely related piperazine compounds.

Comparison of Analytical Techniques

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] For the analysis of this compound and its potential impurities, GC-MS offers high sensitivity and specificity.[2] However, other techniques such as High-Performance Liquid Chromatography (HPLC) are also applicable, particularly for non-volatile or thermally labile impurities.[1][3] The choice of analytical method often depends on the specific impurities of interest, the complexity of the sample matrix, and the required level of sensitivity.[4]

A summary of the key performance parameters for GC-MS and HPLC, based on data from the analysis of related piperazine compounds, is presented below.

ParameterGC-MSHPLC-UVNotes
**Linearity (R²) **≥ 0.999[5]≥ 0.99[4]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 2.5–5.0 µg/ml[2]ng/mL to µg/L range[4]GC-MS generally offers very low limits of detection for volatile compounds.
Limit of Quantitation (LOQ) 0.008 - 0.625 µg/mL*[6][7]ng/g range[4]Consistent with LOD, GC-MS often provides lower LOQs.
Accuracy (% Recovery) 98.3–101.60%[5]91.6% to 109.2%[4]Both methods can achieve high levels of accuracy with proper validation.
Precision (%RSD) ≤ 2.56%[5]< 16%[4]GC-MS demonstrates high precision in repeated measurements.

Note: LOQ values for GC-MS are for piperazine derivatives in various matrices and may vary for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative experimental protocols for the analysis of piperazine-related compounds by GC-MS and HPLC.

GC-MS Method for Piperazine Derivatives

This method is adapted from validated procedures for the analysis of piperazine derivatives and is suitable for assessing the purity of this compound.[6][8]

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol.[8]

  • For improved volatility and chromatographic performance, derivatization may be necessary. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[6][7]

  • To the sample solution, add ethyl acetate and TFAA.[6][7]

  • Incubate the mixture at 70°C for 30 minutes.[6][7]

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in ethyl acetate for injection.[6][7]

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.[7]

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[7][8]

  • Injector: Splitless mode at 250°C.[7][8]

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[7]

  • Mass Spectrometer: Agilent 5975 or similar.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[6]

HPLC Method for Piperazine Derivatives

This method provides an alternative approach for the analysis of this compound and its impurities, particularly those that are less volatile.[9]

1. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a mixture of methanol and water (50:50 v/v).[9]

  • Sonicate the solution for 15 minutes to ensure complete dissolution.[9]

  • Centrifuge the solution and use the supernatant for injection.[9]

2. HPLC Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.[10]

  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analytes (e.g., 230 nm).

GC-MS Analysis Workflow

The following diagram illustrates the typical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (e.g., with TFAA) Dissolution->Derivatization Reconstitution Reconstitution in Injection Solvent Derivatization->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Purity Report Quantification->Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

Both GC-MS and HPLC are suitable techniques for the purity analysis of this compound. GC-MS is often the method of choice for volatile impurities due to its high sensitivity and specificity.[4] HPLC provides a robust alternative, especially for non-volatile or thermally unstable compounds.[3] The selection of the most appropriate method should be based on the specific analytical requirements, including the nature of the potential impurities and the desired sensitivity. The provided experimental protocols, adapted from methods for related piperazine compounds, offer a solid starting point for developing and validating a purity testing method for this compound.

References

A Comparative Guide to the Structural Validation of Novel Homopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For researchers working with homopiperazine derivatives, a class of compounds with significant therapeutic potential, a clear understanding of the available analytical techniques is paramount. This guide provides an objective comparison of the primary methods for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.

Performance Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is often a balance between the level of detail required, the nature of the sample, and available resources. The following table summarizes the key performance indicators for the structural validation of small molecules like this compound derivatives.

FeatureNMR SpectroscopySingle-Crystal X-ray CrystallographyMass Spectrometry
Information Provided Detailed connectivity (through-bond), stereochemistry, dynamic processes in solution.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry in the solid state.Molecular weight, elemental composition, fragmentation patterns for substructure identification.
Typical Resolution Chemical Shift: 0.01 ppm; Coupling Constants: ~0.1-1 Hz.~0.5 - 1.5 Å for small molecules.[1]High Resolution MS: < 5 ppm mass accuracy.
Sensitivity (Typical Sample Amount) ¹H NMR: 1-10 mg; ¹³C NMR: 5-50 mg.[2][3]A single crystal of ~0.1 - 0.3 mm in each dimension.ESI-MS: Picomole (10⁻¹²) to femtomole (10⁻¹⁵) range.[4]
Analysis Time (Data Acquisition) ¹H NMR: ~5 mins; ¹³C NMR: 5-60 mins.[2][3]Several hours per crystal.[5]A few minutes per sample.
Sample State Solution.Solid (single crystal).Solid or solution.
Key Advantage Provides detailed structural information in a physiologically relevant state (solution).Unambiguous determination of the 3D molecular structure.High sensitivity and ability to analyze complex mixtures when coupled with chromatography.
Key Limitation Can be difficult to obtain high-quality spectra for poorly soluble compounds; interpretation can be complex.Requires the growth of high-quality single crystals, which can be a significant bottleneck.Provides limited information on stereochemistry and connectivity on its own.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable structural validation. Below are representative protocols for each of the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

1. Sample Preparation:

  • Weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[6]

  • Tune and match the probe to the correct frequency.[6]

  • Shim the magnetic field to achieve optimal homogeneity and resolution.[6]

  • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For routine ¹³C spectra of compounds up to ~350 Daltons, a 30° pulse, a 4 s acquisition time, and no relaxation delay are recommended.[7]

  • Acquire the ¹H and/or ¹³C NMR spectra.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

  • Integrate the peaks in the ¹H spectrum to determine proton ratios.

  • Analyze the chemical shifts, coupling constants, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to elucidate the structure.

Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • Grow single crystals of the this compound derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The key is to allow the crystals to form slowly.[8]

  • Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) that is clear and free of cracks or defects under a microscope.[9]

2. Data Collection:

  • Mount the selected crystal on a goniometer head.

  • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[10]

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[10]

  • The data collection strategy should aim for high completeness and redundancy of the diffraction data.[11]

3. Structure Solution and Refinement:

  • Process the diffraction images to obtain a list of reflection intensities.[12]

  • Determine the unit cell parameters and space group of the crystal.[9][10]

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.[10]

  • Refine the atomic positions and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns match as closely as possible.[10]

  • The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in an organic solvent (e.g., methanol, acetonitrile).[13]

  • Dilute this stock solution to a final concentration of around 10 µg/mL with a suitable solvent, often a mixture of water and an organic solvent with a small amount of formic acid or ammonium acetate to promote ionization.[13]

  • Ensure the final solution is free of any particulate matter.

2. Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 1-20 µL/min).[14]

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Optimize the ion source parameters (e.g., capillary voltage, drying gas temperature, and flow rate) to maximize the signal of the ion of interest.[15]

  • Acquire the mass spectrum in the desired mass range.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to calculate the elemental composition.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it through collision-induced dissociation (CID).

  • Analyze the resulting fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides information about the different substructures within the molecule.

Visualizing the Workflow

A logical and systematic workflow is essential for the comprehensive structural validation of a novel this compound derivative. The following diagrams illustrate a typical experimental workflow and the integrated relationship between the primary analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_final Final Validation synthesis Novel this compound Derivative Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms xrd X-ray Crystallography - 3D Structure - Absolute Stereochemistry purification->xrd Crystal Growth nmr NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Stereochemistry ms->nmr final_structure Validated Structure nmr->final_structure xrd->final_structure logical_relationship ms Mass Spectrometry (Provides Molecular Formula Hypothesis) nmr NMR Spectroscopy (Elucidates Connectivity & Relative Stereochemistry) ms->nmr Guides Interpretation xrd X-ray Crystallography (Confirms Connectivity & Determines Absolute Stereochemistry) ms->xrd Confirms Molecular Formula validated_structure Validated Structure ms->validated_structure nmr->xrd Confirms Solution-State Structure nmr->validated_structure xrd->validated_structure

References

A Comparative Analysis of the Acid-Base Properties of Homopiperazine and Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the acid dissociation constants (pKa) of homopiperazine and piperazine, two cyclic diamines of significant interest in medicinal chemistry and materials science. Understanding the basicity of these compounds is crucial for their application in drug design, as pH-dependent charge state influences solubility, membrane permeability, and receptor interaction. This document presents experimental data for piperazine and predicted data for this compound, alongside the methodologies for their determination.

Data Summary: pKa Values

CompoundStructurepKa1pKa2Temperature (°C)Method
Piperazine Piperazine structure9.73 ± 0.02[1]5.35 ± 0.04[1]25Potentiometric Titration
This compound this compound structure11.02 ± 0.20 (Predicted)[2]Not AvailableNot ApplicableComputational Prediction

Structural and Basicity Comparison

Piperazine is a six-membered heterocyclic amine containing two nitrogen atoms at the 1 and 4 positions. This compound is a seven-membered ring analogue. The additional methylene group in this compound increases the flexibility of the ring and is predicted to increase the basicity of the nitrogen atoms compared to piperazine. This is reflected in the higher predicted pKa1 value for this compound, suggesting it is a stronger base. The pKa1 corresponds to the deprotonation of the dicationic form (H₂A²⁺), while pKa2 corresponds to the deprotonation of the monocationic form (HA⁺).

G Protonation Equilibria of Piperazine and this compound cluster_piperazine Piperazine (6-membered ring) cluster_this compound This compound (7-membered ring) P_neutral Piperazine (A) pKa2 = 5.35 P_mono Piperazinium (HA⁺) pKa1 = 9.73 P_mono->P_neutral -H⁺ P_di Piperazinediium (H₂A²⁺) P_di->P_mono -H⁺ HP_neutral This compound (A) pKa2 = ? HP_mono Homopiperazinium (HA⁺) pKa1 ≈ 11.02 (Predicted) HP_mono->HP_neutral -H⁺ HP_di Homopiperazinediium (H₂A²⁺) HP_di->HP_mono -H⁺

Caption: Protonation states of Piperazine and this compound.

Experimental Protocol: Potentiometric Titration

The determination of pKa values for amines like piperazine is commonly performed using potentiometric titration. This method involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Temperature-controlled reaction vessel (e.g., a jacketed beaker).

  • Magnetic stirrer and stir bar.

  • Calibrated burette.

  • 0.01 M aqueous solution of the amine (e.g., piperazine).

  • Standardized 0.1 M hydrochloric acid (HCl) solution.

  • Nitrogen gas supply.

  • Deionized, double-distilled water.

Procedure:

  • An aqueous solution of the amine at a concentration of 0.01 M is prepared.

  • The solution is placed in the temperature-controlled vessel, maintained at a constant temperature (e.g., 25 °C).

  • A slow stream of nitrogen is passed over the solution to prevent the absorption of atmospheric carbon dioxide.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized HCl solution is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued until a significant drop in pH is observed, indicating the neutralization of the amine.

  • The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points. For a diprotic base like piperazine, two equivalence points will be observed.

G Workflow for pKa Determination by Potentiometric Titration prep Prepare 0.01 M Amine Solution setup Set up Titration Apparatus (Jacketed Beaker, pH Meter, Stirrer) prep->setup purge Purge with Nitrogen setup->purge calibrate Calibrate pH Meter calibrate->setup titrate Titrate with Standardized HCl purge->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa from Half-Equivalence Points plot->determine

Caption: Experimental workflow for pKa determination.

Conclusion

Piperazine is a well-characterized diamine with experimentally verified pKa values of approximately 9.73 and 5.35 at 25 °C.[1][3][4] this compound, its seven-membered ring analogue, is predicted to be a stronger base, with a pKa1 of around 11.02.[2] The established method for determining these values is potentiometric titration, a reliable and precise technique.[1][5] For researchers and drug developers, the difference in basicity between these two scaffolds is a critical consideration in the design of molecules with specific physicochemical and pharmacological profiles. The higher basicity of this compound may be advantageous in certain applications where stronger protonation is desired, but it may also lead to differences in absorption, distribution, metabolism, and excretion (ADME) properties compared to piperazine-containing compounds. Experimental validation of the pKa values of this compound is warranted to confirm the computational predictions.

References

Conformational Analysis: A Comparative Guide to Homopiperazine and Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances and conformational dynamics of homopiperazine and piperazine, two key heterocyclic scaffolds in medicinal chemistry.

For researchers, scientists, and drug development professionals, a deep understanding of the conformational preferences of molecular scaffolds is paramount in designing effective therapeutic agents. Piperazine, a ubiquitous six-membered heterocycle, and its seven-membered homolog, this compound (1,4-diazepane), are foundational components in a vast array of pharmaceuticals. Their three-dimensional structures dictate their interaction with biological targets, influencing efficacy and specificity. This guide provides an objective comparison of the conformational landscapes of this compound and piperazine, supported by experimental and computational data.

At a Glance: Key Conformational Differences

FeaturePiperazineThis compound (1,4-Diazepane)
Ring Size 6-membered7-membered
Most Stable Conformation ChairPseudo-Chair / Twist-Chair
Ring Flexibility Relatively rigidMore flexible
Key Conformers Chair, Boat, Twist-BoatMultiple low-energy Twist-Chair and Twist-Boat conformations

Conformational Landscape of Piperazine

The six-membered ring of piperazine, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain. In this conformation, the two nitrogen atoms are positioned at opposite corners of the ring. The chair form is the most thermodynamically stable, with other conformers like the boat and twist-boat being significantly higher in energy.[1] The interconversion between the two chair forms, known as ring inversion, proceeds through higher-energy transition states.

The piperazine ring can undergo nitrogen inversion in addition to ring inversion. In N-substituted piperazines, the interplay between these two dynamic processes can be complex, with activation energy barriers for ring inversion typically in the range of 56 to 80 kJ/mol, which can be influenced by the nature of the substituents.[2][3]

Conformational Landscape of this compound (1,4-Diazepane)

The introduction of an additional methylene group in this compound creates a more flexible seven-membered ring with a more complex conformational energy surface. Unlike the clear preference for a single chair conformation in piperazine, this compound can exist in several low-energy conformations.

The first X-ray crystal structure of unsubstituted this compound revealed a "pseudo-chair" conformation .[4] Computational studies on 1,4-diazepane derivatives have also identified various low-energy conformers, including multiple twist-chair and twist-boat forms.[4] The energy differences between these conformers are often small, suggesting that this compound is a more conformationally labile scaffold compared to piperazine. For instance, a derivative of 1,4-diazepane has been shown to adopt a chair conformation in the solid state.[4]

Quantitative Conformational Data

The following tables summarize key geometric parameters obtained from experimental (X-ray crystallography) and computational studies.

Table 1: Key Bond Lengths and Angles

MoleculeBondBond Length (Å)Bond AngleAngle (°)Reference
Piperazine C-N1.4678 (DFT), 1.455(4) (XRD)C-N-C110.1 (DFT), 115.0(3) (XRD)[5]
C-C1.5261 (DFT), 1.501(5) (XRD)N-C-C111.6 (DFT), 110.7(3) (XRD)[5]
This compound N(1)–C(2)1.455(5) (XRD)C(2)–N(1)–C(7)112.0(3) (XRD)
C(2)–C(3)1.481(5) (XRD)N(1)–C(2)–C(3)114.9(4) (XRD)
N(1)–C(7)1.470(5) (XRD)C(2)–C(3)–C(4)114.8(6) (XRD)
C(4)-C(5)1.603(10) (XRD)

Note: DFT (Density Functional Theory) and XRD (X-ray Diffraction) data are for a substituted piperazine derivative. This compound data is from the first crystal structure of the unsubstituted molecule.

Table 2: Selected Torsion (Dihedral) Angles

MoleculeTorsion AngleAngle (°)ConformationReference
Piperazine C-N-C-C-52.0 (DFT), 55.2(4) (XRD)Chair[5]
N-C-C-N54.9 (DFT), -54.9(4) (XRD)Chair[5]
This compound N–C–C–N58.2(4) (XRD)Pseudo-Chair

Note: DFT and XRD data for piperazine are from a substituted derivative. The this compound torsion angle is from the crystal structure of the unsubstituted molecule.

Experimental Protocols

Temperature-Dependent Nuclear Magnetic Resonance (NMR) Spectroscopy

Temperature-dependent NMR is a powerful technique to study the dynamic conformational equilibria of cyclic molecules like piperazine and this compound.

Objective: To determine the energy barriers for conformational changes, such as ring inversion.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., N-benzoylated piperazine) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition: Record ¹H NMR spectra at various temperatures, starting from room temperature and gradually decreasing or increasing the temperature. The temperature range should be chosen to observe coalescence of signals corresponding to protons that exchange between different chemical environments in different conformations.

  • Data Analysis:

    • Identify the signals that broaden and coalesce as the temperature changes. These are typically the signals of the ring protons.

    • Determine the coalescence temperature (T_c), which is the temperature at which two exchanging signals merge into a single broad peak.

    • Calculate the rate constant of exchange (k) at the coalescence temperature using the equation: k = (π * Δν) / √2, where Δν is the difference in chemical shift between the two exchanging signals at a temperature well below coalescence.

    • Calculate the Gibbs free energy of activation (ΔG‡) for the conformational change using the Eyring equation: ΔG‡ = 2.303 * R * T_c * [10.319 - log(k/T_c)], where R is the gas constant.[3]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule in the solid state.

Objective: To determine the exact bond lengths, bond angles, and torsion angles of a molecule in its crystalline form, thereby identifying its solid-state conformation.

Methodology:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6]

  • Crystal Selection and Mounting: Select a single, well-formed crystal under a microscope and mount it on a goniometer head.[7]

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Perform a preliminary scan to determine the unit cell parameters and crystal quality.

    • Collect a full set of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays with a detector.[7][8]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters of the model against the experimental data to obtain the final crystal structure.[8]

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for piperazine and the more complex landscape for this compound.

piperazine_conformation Chair1 Chair 1 TS1 Transition State Chair1->TS1 Ring Inversion TS1->Chair1 TwistBoat Twist-Boat TS1->TwistBoat Boat Boat Boat->TwistBoat TS2 Transition State Boat->TS2 TwistBoat->TS1 TwistBoat->Boat TS2->Boat Chair2 Chair 2 TS2->Chair2 Chair2->TS2 homopiperazine_conformation cluster_low_energy Low Energy Conformers cluster_higher_energy Higher Energy Conformers PseudoChair Pseudo-Chair TwistChair1 Twist-Chair 1 PseudoChair->TwistChair1 Interconversion TwistChair2 Twist-Chair 2 TwistChair1->TwistChair2 Interconversion TwistBoat1 Twist-Boat 1 TwistChair1->TwistBoat1 TwistChair2->PseudoChair Interconversion TwistBoat2 Twist-Boat 2 TwistChair2->TwistBoat2 Boat Boat TwistBoat1->Boat TwistBoat2->Boat

References

A Comparative Analysis of Homopiperazine and Piperazine: Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the privileged structures in medicinal chemistry, cyclic diamines, particularly piperazine and its seven-membered homolog, homopiperazine (1,4-diazepane), have garnered significant attention. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in the rational design of novel therapeutics.

At a Glance: Key Physicochemical and Structural Differences

This compound and piperazine, while sharing the core feature of two nitrogen atoms within a saturated ring, exhibit distinct physicochemical and structural properties that translate into differential biological activities. The additional methylene group in this compound introduces greater conformational flexibility compared to the more rigid chair/boat conformations of piperazine. This seemingly minor structural alteration can significantly impact receptor binding affinity and selectivity.

PropertyPiperazineThis compound (1,4-Diazepane)References
Molecular Formula C4H10N2C5H12N2[1]
Molar Mass 86.14 g/mol 100.16 g/mol [1]
pKa (at 25 °C) pKa1 = 5.35, pKa2 = 9.73Not readily available in cited sources[1]
Thermal Stability More stable; ~30% loss after 4 weeks at 175 °CLess stable; 99% loss after 4 weeks at 175 °C[2]
Conformation Predominantly chair conformationMore flexible pseudo-chair and boat conformations[3]

Performance in Biological Systems: A Data-Driven Comparison

The choice between a piperazine and a this compound scaffold can lead to significant differences in biological activity, including receptor binding affinity and efficacy in various disease models. Below are comparative data from several key studies.

Sigma Receptor Binding Affinity

Sigma receptors are implicated in a variety of neurological and psychiatric disorders. A study comparing cyclic vicinal diamines revealed that ring size plays a crucial role in sigma-1 (σ₁) receptor affinity and selectivity over the sigma-2 (σ₂) subtype.

Compound ClassRepresentative Kᵢ (nM) for σ₁ Receptorσ₂/σ₁ Selectivity Ratio
Imidazolidines (5-membered ring)6.45 - 53.558 - 237
Piperazines (6-membered ring) 0.05 - 10.28 143 - 16,140
Diazepanes (7-membered ring, e.g., this compound) 0.10 - 0.194 220 - 11,542

Data adapted from a study on cyclic vicinal diamines.

This data suggests that both piperazine and diazepane scaffolds can yield potent and selective σ₁ receptor ligands, with some derivatives exhibiting picomolar affinity. The greater flexibility of the diazepane ring may allow for optimal interactions within the receptor binding pocket.

Anti-Tubercular Activity

Tuberculosis remains a major global health threat, necessitating the development of novel therapeutics. A study on pyrazinamide derivatives incorporating piperazine and this compound scaffolds demonstrated their potential as anti-tubercular agents.

ScaffoldDerivativeIC₅₀ against M. tuberculosis H37Ra (µM)
Piperazine 6a1.35
6e1.87
6h2.18
6j1.56
6k1.92
This compound 7e2.05

Data from a study on piperazine/homopiperazine-based anti-tubercular agents.

In this particular series, the piperazine derivatives generally exhibited slightly lower IC₅₀ values, indicating greater potency compared to the this compound counterpart.

Anti-Cancer Activity

The cytotoxicity of piperazine and this compound analogues of the anti-cancer lead compound JS-K was evaluated against human leukemia cell lines.

ScaffoldCompoundIC₅₀ in HL-60 cells (µM)IC₅₀ in U937 cells (µM)
Piperazine JS-K0.40.5
Analogue 3 0.40.6
Analogue 4 0.30.5
Analogue 5 0.40.5
This compound Analogue 11 0.40.5
Analogue 12 0.20.3
Analogue 13 0.40.6

Data from a study on piperazine and this compound analogues of JS-K.[4]

The results indicate that both piperazine and this compound scaffolds can be incorporated into potent anti-cancer agents, with some this compound analogues demonstrating comparable or even slightly improved activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.

Synthesis of this compound Derivatives (General Scheme)

A common synthetic route to N,N'-disubstituted homopiperazines involves a multi-step process starting from readily available precursors.

synthesis_workflow start Ethylenediamine step1 Amino Protection (e.g., with Boc anhydride) start->step1 step2 Cyclization (with 1,3-dihalopropane) step1->step2 step3 Deprotection step2->step3 step4 N,N'-Disubstitution (Alkylation or Acylation) step3->step4 end Target this compound Derivative step4->end

Caption: General workflow for the synthesis of N,N'-disubstituted this compound derivatives.

Detailed Protocol: A detailed protocol for a similar synthesis is described in the literature.[5] Briefly, ethylenediamine is first protected, for example, with a tert-butyloxycarbonyl (Boc) group. The protected diamine then undergoes cyclization with a suitable dielectrophile, such as 1,3-dichloropropane, in the presence of a base. Subsequent removal of the protecting groups yields the this compound core, which can then be functionalized at the nitrogen atoms through various alkylation or acylation reactions to produce the desired derivatives.

Competitive Radioligand Binding Assay for Sigma-1 Receptors

This assay is used to determine the binding affinity of a test compound to the sigma-1 receptor.

binding_assay_workflow start Prepare membrane homogenates (expressing σ₁ receptors) step1 Incubate membranes with radioligand (e.g., [³H](+)-pentazocine) and varying concentrations of test compound start->step1 step2 Separate bound and free radioligand (via vacuum filtration) step1->step2 step3 Quantify bound radioactivity (using scintillation counting) step2->step3 step4 Data Analysis (Calculate IC₅₀ and Kᵢ values) step3->step4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: A detailed protocol for this assay can be found in the literature.[6][7][8][9] In essence, membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig liver) are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., --INVALID-LINK---pentazocine).[6][7] This is done in the presence of varying concentrations of the unlabeled test compound. The reaction is allowed to reach equilibrium, after which the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Kᵢ) can be calculated.

Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

maba_workflow start Prepare serial dilutions of test compounds in a 96-well plate step1 Inoculate wells with a standardized *M. tuberculosis* culture start->step1 step2 Incubate plates for several days step1->step2 step3 Add Alamar Blue reagent to each well step2->step3 step4 Incubate and observe color change (Blue to Pink) step3->step4 end Determine Minimum Inhibitory Concentration (MIC) step4->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol: A detailed protocol for the MABA can be found in the literature.[10][11][12] In this assay, serial dilutions of the test compounds are prepared in a 96-well microplate. Each well is then inoculated with a standardized culture of M. tuberculosis H37Ra. The plates are incubated for several days to allow for bacterial growth. Following incubation, the Alamar Blue reagent is added to each well. In the presence of viable, metabolically active bacteria, the blue resazurin in the Alamar Blue is reduced to the pink resorufin. The MIC is determined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

mtt_workflow start Seed cells in a 96-well plate and allow to adhere step1 Treat cells with varying concentrations of the test compound start->step1 step2 Incubate for a defined period (e.g., 24-72h) step1->step2 step3 Add MTT reagent to each well and incubate step2->step3 step4 Solubilize formazan crystals step3->step4 step5 Measure absorbance at ~570 nm step4->step5 end Calculate cell viability and IC₅₀ step5->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: Detailed protocols for the MTT assay are widely available.[5][13][14][15] Adherent or suspension cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13] These crystals are then dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of cell viability and the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Signaling Pathways and Molecular Interactions

The biological effects of this compound and piperazine derivatives are mediated through their interaction with specific molecular targets, often initiating or inhibiting intracellular signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR / Ion Channel (e.g., Sigma-1, NMDA) effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor proteasome Proteasome cellular_response cellular_response proteasome->cellular_response Regulation of Protein Degradation gene_expression Gene Expression transcription_factor->gene_expression gene_expression->cellular_response Cellular Response (e.g., Proliferation, Apoptosis) ligand This compound / Piperazine Derivative ligand->receptor ligand->proteasome Inhibition

Caption: Representative signaling pathways modulated by cyclic diamine derivatives.

This diagram illustrates how a this compound or piperazine derivative can act as a ligand for a G-protein coupled receptor (GPCR) or ion channel at the cell surface. This interaction can trigger a downstream signaling cascade involving effector proteins, second messengers, and kinase cascades, ultimately leading to changes in gene expression and cellular responses. Additionally, some derivatives, particularly those of this compound, have been shown to directly inhibit intracellular targets like the proteasome, thereby affecting protein degradation pathways and inducing apoptosis in cancer cells.

Conclusion

Both this compound and piperazine are versatile and valuable scaffolds in drug discovery, each offering a unique set of properties. The choice between these two cyclic diamines should be guided by the specific therapeutic target and the desired pharmacological profile. The greater conformational flexibility of this compound may provide advantages in certain receptor environments, while the rigidity and well-established synthetic chemistry of piperazine make it a reliable choice for many applications. The provided experimental data and protocols serve as a foundation for further investigation and rational design of novel therapeutics based on these privileged structures.

References

Assessing the Purity of Synthesized Homopiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Homopiperazine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to guarantee the quality and consistency of the final drug product. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.

Common Impurities in Synthesized this compound

The synthesis of this compound can result in the formation of several impurities, which may arise from starting materials, by-products of the reaction, or degradation products. Traditional synthesis methods often involve high temperatures and pressures, which can lead to the formation of various side products.[1][2] One common synthetic route starts from ethylenediamine, which, upon reaction with protecting agents and subsequent cyclization, yields this compound.[1][3]

Potential impurities that may be present in synthesized this compound include:

  • Unreacted starting materials: Ethylenediamine and other reactants used in the synthesis.

  • Piperazine: A common and structurally similar impurity.

  • Dibenzylpiperazine (DBZP): An impure by-product that can form during syntheses involving benzyl protection groups.[4]

  • Other piperazine derivatives: Depending on the specific synthetic route, various substituted piperazines may be formed as by-products.

Comparative Analysis of Purity Assessment Methods for this compound

Several analytical techniques are employed to determine the purity of this compound. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the impurities to be detected, and the available instrumentation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection and identification using mass spectrometry.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard of known purity.[5][6]
Typical Purity Specification ≥98% to ≥99%≥98% to ≥99%Provides an absolute purity value.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range. For piperazine derivatives, LODs can be as low as 0.002 µg/mL.[7][8]Can range from ppm to ppb levels depending on the detector and derivatization. For piperazine, an LOD of 30 ppm has been reported after derivatization.Dependent on the concentration of the analyte and the number of scans, but generally higher than chromatographic methods.
Limit of Quantification (LOQ) Typically in the µg/mL range. For piperazine derivatives, LOQs can be as low as 0.008 µg/mL.[7][8]Can range from ppm to ppb levels. For piperazine, a LOQ of 90 ppm has been reported after derivatization.Generally higher than chromatographic methods, but offers high precision for quantification.
Linearity (Correlation Coefficient, r²) Typically >0.99Typically >0.99Excellent linearity over a wide dynamic range.
Precision (%RSD) Generally <5%Generally <2%Typically <1% for high-concentration samples.
Selectivity High, especially with mass spectrometric detection, allowing for the identification of unknown impurities.Good, can be enhanced with selective detectors (e.g., MS).High, as it provides structural information, allowing for the differentiation of isomers.
Sample Throughput ModerateHighLow to moderate
Key Advantages High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities.Robust, versatile, and widely available. Suitable for a broad range of compounds.Non-destructive, provides structural information, and allows for absolute quantification without the need for a specific reference standard for the analyte.[9]
Key Limitations Requires derivatization for non-volatile compounds.May require derivatization for compounds lacking a UV chromophore, like this compound.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Alternative to this compound: 1-(2-Aminoethyl)piperazine

In certain applications, 1-(2-aminoethyl)piperazine can serve as a viable alternative to this compound. It is a derivative of piperazine containing a primary, secondary, and tertiary amine.[10] The purity assessment of this compound is also crucial for its applications.

Comparative Analysis of Purity Assessment Methods for 1-(2-Aminoethyl)piperazine
Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Typical Purity Specification ≥97.5% to 99%[11][12][13]Not specified, but generally expected to be high.
Limit of Detection (LOD) Method dependent, typically in the µg/mL range.Method dependent, can be in the ppm range.
Limit of Quantification (LOQ) Method dependent, typically in the µg/mL range.Method dependent, can be in the ppm range.
Linearity (Correlation Coefficient, r²) Typically >0.99Typically >0.99
Precision (%RSD) Generally <5%Generally <2%
Selectivity Good, can be enhanced with specific detectors (e.g., MS).Good, can be enhanced with selective detectors (e.g., MS).
Sample Throughput ModerateHigh
Key Advantages Suitable for volatile amines.Versatile and widely applicable. A reverse-phase HPLC method has been developed for its analysis.[14]
Key Limitations May require derivatization to improve volatility and peak shape.May require specific columns or mobile phase additives for good peak shape due to its basic nature.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity

This protocol is a general guideline and may require optimization based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • If necessary, perform derivatization (e.g., acylation with trifluoroacetic anhydride) to improve volatility and chromatographic performance.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify and quantify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by using a suitable internal or external standard method.

  • Calculate the purity of this compound based on the peak area percentage.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (optional) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify calculate Calculate Purity quantify->calculate

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC) for this compound Purity

As this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection. Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used.

1. Sample and Standard Preparation:

  • Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), in a suitable solvent.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard, dissolve it in a diluent, and derivatize it under the same conditions as the sample.

  • Sample Solution: Accurately weigh the synthesized this compound, dissolve it in the diluent, and derivatize.

2. HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 470 nm for NBD derivatives).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Compare the chromatogram of the sample to that of the standard to identify the this compound peak.

  • Identify and quantify impurity peaks.

  • Calculate the purity of the this compound sample using the area normalization method or by using a standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Diluent weigh->dissolve derivatize Derivatize with NBD-Cl dissolve->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify calculate Calculate Purity quantify->calculate

HPLC Experimental Workflow
Quantitative NMR (qNMR) for this compound Purity

1. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Add a known volume of a deuterated solvent (e.g., D₂O, CDCl₃) to dissolve the sample and standard completely.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: Sufficient to ensure high digital resolution.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Conclusion

The purity of synthesized this compound is a critical parameter that must be rigorously assessed to ensure the quality and safety of downstream pharmaceutical products. This guide has provided a comparative overview of the most common analytical techniques used for this purpose: GC-MS, HPLC, and qNMR.

  • GC-MS offers excellent sensitivity and specificity for volatile impurities.

  • HPLC is a versatile and robust technique, particularly when coupled with derivatization for enhanced detection.

  • qNMR provides a powerful method for absolute purity determination without the need for a specific this compound reference standard.

The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the nature of the potential impurities. For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended. Furthermore, 1-(2-aminoethyl)piperazine presents a viable alternative in some applications, and its purity can also be effectively assessed using similar chromatographic techniques. By implementing these well-defined analytical strategies, researchers and drug development professionals can confidently ensure the quality of their synthesized this compound.

References

A Comparative Guide to HPLC Methods for the Separation of Homopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and analysis of homopiperazine and its derivatives are critical in various stages of drug discovery and development, from synthesis and purification to metabolic studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for these compounds. This guide provides a detailed comparison of various HPLC methods, supported by experimental data, to aid in the selection of the most appropriate strategy for your specific analytical needs.

This compound, a seven-membered heterocyclic amine, and its derivatives are often polar and basic in nature. These characteristics present unique challenges for chromatographic separation, particularly in reversed-phase systems where poor retention is a common issue. Consequently, a range of specialized HPLC techniques have been developed and optimized for these molecules.

Overview of HPLC Separation Strategies

The selection of an HPLC method for this compound derivatives is contingent on the specific properties of the analyte, including its polarity, charge, and the presence of a chromophore. For chiral derivatives, enantioselective separation is an additional critical consideration. The most common approaches include:

  • Reversed-Phase HPLC (RP-HPLC) , often with modifications such as ion-pairing agents.

  • Mixed-Mode Chromatography (MMC) , which combines reversed-phase and ion-exchange mechanisms.

  • Normal-Phase HPLC (NP-HPLC) , particularly useful after derivatization.

  • Chiral HPLC for the resolution of enantiomers.

  • Derivatization to enhance detectability for compounds lacking a UV chromophore.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Comparison of HPLC Methods

The following tables provide a summary and comparison of different HPLC methods applicable to the separation of this compound derivatives. The data is compiled from various analytical studies on piperazine and its structurally similar derivatives.

Table 1: Reversed-Phase and Mixed-Mode Chromatography
Method Stationary Phase Typical Mobile Phase Detection Advantages Disadvantages
Reversed-Phase (RP) C18 (deactivated)Acetonitrile/Water with acid (e.g., Formic Acid, Phosphoric Acid)MS, ELSD, CADSimple mobile phases, MS-compatible options.[1]Poor retention for polar, non-derivatized compounds.[2][3][4]
Ion-Pair RP-HPLC C18Acetonitrile/Water with an ion-pairing reagent (e.g., Heptanesulfonic acid)UV (after derivatization), MSImproved retention of ionic analytes.[5][6]Can lead to long column equilibration times and is often not MS-friendly.
Mixed-Mode (RP/Cation-Exchange) e.g., Primesep 100/200, Coresep 100, Amaze HDAcetonitrile/Water with acid (e.g., TFA)ELSD, CAD, MSExcellent retention and selectivity for basic, hydrophilic compounds.[7][8]Column selection is critical and may require screening.
Table 2: Normal-Phase and Chiral Chromatography
Method Stationary Phase Typical Mobile Phase Detection Advantages Disadvantages
Normal-Phase (NP) Cyano (CN), SilicaHexane/Ethanol, Acetonitrile/MethanolUV (after derivatization)Good for separating isomers and derivatized compounds.[2][3]Requires non-aqueous, volatile mobile phases; sensitive to water content.
Chiral HPLC Chiral Stationary Phase (CSP) e.g., Chiralpak ICAcetonitrile/Methanol/DiethylamineUVDirect separation of enantiomers.CSPs can be expensive and have specific mobile phase requirements.

Experimental Protocols

Below are detailed experimental methodologies for key HPLC techniques discussed.

Protocol 1: Mixed-Mode Chromatography for Polar this compound Derivatives

This method is suitable for underivatized, polar, and basic this compound derivatives.

  • Column: Coresep 100 (4.6 x 250 mm, 2.7 µm, 90Å)[8]

  • Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (TFA) mixture. The exact ratio may need optimization depending on the specific derivative. A typical starting gradient could be from 10% to 50% Acetonitrile with 0.1% TFA over 15 minutes.

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 1 µL[8]

  • Temperature: Ambient or controlled at 40°C[8]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[7][8]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: RP-HPLC with Derivatization for UV Detection

This protocol is for this compound derivatives that lack a UV chromophore. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common approach.

  • Derivatization:

    • Dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile).

    • Add a solution of NBD-Cl. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • The resulting derivative will have strong UV absorbance.

  • HPLC Conditions:

    • Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 35°C

    • Detection: UV at 340 nm

Protocol 3: Chiral HPLC for Enantiomeric Separation

This method is for the separation of enantiomers of a chiral this compound derivative.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1 v/v/v). The amine additive is often crucial for good peak shape of basic compounds.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Temperature: 35°C

  • Detection: UV, at a wavelength appropriate for the derivative.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate HPLC method for a this compound derivative.

HPLC_Method_Selection Analyte This compound Derivative IsChiral Is the analyte chiral? Analyte->IsChiral HasChromophore Does it have a UV chromophore? IsChiral->HasChromophore No ChiralHPLC Chiral HPLC IsChiral->ChiralHPLC Yes IsPolar Is it highly polar/basic? HasChromophore->IsPolar Yes Derivatize Derivatization Required HasChromophore->Derivatize No RP_HPLC Reversed-Phase HPLC IsPolar->RP_HPLC No MixedMode Mixed-Mode Chromatography IsPolar->MixedMode Yes LCMS Consider LC-MS/MS for high sensitivity ChiralHPLC->LCMS Derivatize->IsPolar IonPair Ion-Pair RP-HPLC RP_HPLC->IonPair Poor Retention RP_HPLC->LCMS MixedMode->LCMS IonPair->LCMS

Caption: Workflow for selecting an HPLC method for this compound derivatives.

Experimental Workflow for Derivatization followed by RP-HPLC

This diagram outlines the typical steps involved when derivatization is necessary for detection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample This compound Derivative Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve AddReagent Add Derivatizing Agent (e.g., NBD-Cl) Dissolve->AddReagent React Heat to facilitate reaction AddReagent->React DerivatizedSample UV-Active Derivative React->DerivatizedSample Inject Inject onto RP-HPLC System DerivatizedSample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for derivatization and subsequent RP-HPLC analysis.

Conclusion

The separation of this compound derivatives by HPLC requires careful consideration of the analyte's physicochemical properties. While standard reversed-phase methods may suffice for less polar or derivatized compounds, more challenging separations often necessitate the use of mixed-mode chromatography or ion-pairing agents to achieve adequate retention and resolution. For compounds lacking a chromophore, derivatization is a viable strategy to enable UV detection, although direct detection methods like ELSD, CAD, or mass spectrometry offer alternatives that avoid sample modification. For chiral derivatives, the use of a chiral stationary phase is indispensable for enantiomeric resolution. The information and protocols provided in this guide serve as a comprehensive starting point for developing and optimizing robust and reliable HPLC methods for the analysis of this compound derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like homopiperazine, a corrosive and toxic compound, is a critical aspect of laboratory safety. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as toxic when in contact with skin and can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is required.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

Handling:

  • Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust during handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.

  • Decontamination: Clean the spill area thoroughly with a suitable agent, and dispose of the cleaning materials as hazardous waste.

  • Major Spills: For larger spills, contact your institution's environmental health and safety (EHS) department or a specialized hazardous waste disposal company immediately.

Disposal Procedures

The disposal of this compound must be conducted in compliance with all local, regional, and national regulations.[1] It is classified as a hazardous waste and should never be disposed of in regular trash or down the drain.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3] Incompatible materials include strong oxidizing agents and strong acids.[1]

  • Containerization:

    • Place the this compound waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with amines to prevent degradation.[3]

  • Engage a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of this compound is to contact a licensed professional hazardous waste disposal company.[3][4] These companies are equipped to handle and dispose of toxic and corrosive chemicals safely.

  • Recommended Disposal Method:

    • A common disposal method for compounds like this compound is incineration .[4] This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Homopiperazine_Disposal_Workflow cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_spill_response Spill Response cluster_disposal Final Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize is_spill Is it a Spill? containerize->is_spill spill_size Assess Spill Size is_spill->spill_size Yes contact_disposal Contact Licensed Hazardous Waste Disposal Service is_spill->contact_disposal No (Routine Waste) minor_spill Minor Spill: Sweep up, avoid dust, containerize for disposal spill_size->minor_spill Minor major_spill Major Spill: Evacuate & Contact EHS spill_size->major_spill Major minor_spill->contact_disposal end End: Proper Disposal major_spill->end incineration Recommended Method: Chemical Incineration with Afterburner and Scrubber contact_disposal->incineration incineration->end

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

While specific quantitative parameters for disposal (e.g., concentration limits) are determined by local regulations and the capabilities of disposal facilities, the following table summarizes key physical and safety data for this compound.

PropertyValueSource
CAS Number 505-66-8[1]
Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Boiling Point 169 °C
Melting Point 38-40 °C
Flash Point 61 °C (141.8 °F) - closed cup
UN Number UN2923 (Corrosive solid, toxic, n.o.s.)[1]
Hazard Class 8 (Corrosive)[5]
Packing Group II[5]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.

References

Personal protective equipment for handling Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Homopiperazine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause severe skin corrosion and eye damage, and is toxic if it comes into contact with the skin.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber) and protective clothing to prevent skin exposure.[2]Inspect gloves for integrity before each use.[2][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] Use a dust mask type N95 (US) for solids.To be used in a chemical fume hood.[1][4]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for safety.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated as a corrosives area.[1][4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][4]

  • Store under an inert atmosphere and protect from moisture as the material is hygroscopic.[1][4]

  • Incompatible with strong oxidizing agents and strong acids.[1][4]

Step 2: Handling and Use in the Laboratory

  • All handling of this compound should be conducted in a chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][4]

  • Avoid the formation of dust.[1][4]

  • Do not breathe dust, vapor, mist, or gas.[1][4]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Wash hands thoroughly after handling.[3]

Step 3: Disposal of this compound Waste

  • Waste material is considered hazardous.[5]

  • Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[1]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1]

  • Do not empty into drains.[1]

  • Contaminated packaging should be handled in the same manner as the substance itself.[6]

Emergency Plan: Spills and Exposure

Immediate and appropriate action is vital in an emergency.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air. If the person is not breathing, provide artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[1][2]

Spill Response Workflow

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup Evacuate Evacuate Spill Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE Ignition->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Sweep/Shovel into Labeled Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homopiperazine
Reactant of Route 2
Homopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.